Quercetin 3-sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAYVNOVGHZZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209729 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-3-(sulfooxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60889-05-6 | |
| Record name | Quercetin 3-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60889-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 3-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060889056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-3-(sulfooxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10209729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUERCETIN 3-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSS6HSA3AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Quercetin 3-sulfate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-sulfate is a major plasma metabolite of quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables. As the sulfated conjugate, it exhibits modified physicochemical properties, including enhanced solubility, which significantly influences its bioavailability and biological activities. This technical guide provides an in-depth overview of the chemical structure, properties, and biological functions of this compound. It includes a summary of its antioxidant, anti-inflammatory, and anticancer effects, along with insights into the signaling pathways it modulates. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are also presented to facilitate further research and drug development.
Chemical Structure and Identification
This compound is structurally characterized by a sulfate group attached to the hydroxyl group at the 3-position of the quercetin backbone.[1] This modification occurs in vivo through the action of sulfotransferase enzymes.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | [2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate[2] |
| CAS Number | 60889-05-6[2] |
| Molecular Formula | C₁₅H₁₀O₁₀S[2] |
| SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)O[2] |
| InChI | InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23)[2] |
| InChIKey | DNAYVNOVGHZZLH-UHFFFAOYSA-N[2] |
Physicochemical Properties
The addition of a sulfate group significantly alters the physicochemical properties of quercetin, most notably increasing its water solubility.[1] This enhanced solubility plays a crucial role in its systemic bioavailability and distribution.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 382.30 g/mol | [3] |
| logP | 1.6 | [4] |
| logS | -2.8 | [5] |
| pKa (Strongest Acidic) | -2.5 | [5] |
| Polar Surface Area | 179 Ų | [4] |
| Rotatable Bond Count | 3 | [4] |
| Melting Point | Data not available for sulfated form. Quercetin (aglycone): 316 °C | [6] |
| Boiling Point | Data not available for sulfated form. Quercetin (aglycone): >300 °C (decomposes) | |
| Solubility | Soluble in water, DMSO (Slightly), Methanol (Very Slightly, Heated, Sonicated) | [1] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, although its potency can differ from that of its parent compound, quercetin. The sulfation can either enhance or diminish specific biological effects.
Antioxidant Activity
This compound demonstrates antioxidant properties by scavenging free radicals, though some studies suggest its activity may be reduced compared to quercetin due to the sulfation of a key hydroxyl group.[7]
Anti-inflammatory Effects
The compound modulates inflammatory pathways. For instance, this compound has been shown to oppose lipopolysaccharide (LPS)-induced inflammatory changes in vascular responses.[3] It can inhibit the production of inflammatory mediators, contributing to its anti-inflammatory profile.
Anticancer Activity
This compound has been investigated for its potential anticancer effects. Studies on human breast cancer MCF-7 cells have shown that it can inhibit cell growth and induce apoptosis, primarily through a reactive oxygen species (ROS)-dependent pathway.[5][8]
ROS-dependent apoptosis pathway induced by this compound in MCF-7 cells.
Enzyme Inhibition
A notable biological activity of this compound is its ability to inhibit certain enzymes. It is a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and the production of uric acid.[9] This inhibition is significantly stronger than that of quercetin itself.
Inhibition of Xanthine Oxidase by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound.
Synthesis of this compound
4.1.1. Chemical Synthesis [10]
-
Drying of Quercetin: Dissolve quercetin (0.5 g, 1.7 mmol) in dry pyridine and remove the solvent by rotary evaporation. Repeat this process twice to ensure the removal of any associated water.
-
Sulfation Reaction: Dissolve the dried quercetin in dioxane (50 mL). Add sulfur trioxide-N-triethylamine complex (3.1 g, 16.9 mmol) under an argon atmosphere.
-
Incubation: Place the reaction vessel in a water bath at 40 °C for 90 minutes. The sulfated products will precipitate.
-
Product Recovery: Decant the dioxane and redissolve the precipitate in methanol.
-
Purification: Purify the resulting quercetin sulfates using High-Performance Liquid Chromatography (HPLC).
4.1.2. Enzymatic Synthesis [5]
-
Reaction Mixture Preparation: Dissolve quercetin (200 mg, 0.664 mmol) in 5 mL of acetone. Add 24 mL of 100 mM Tris-glycine buffer (pH 8.9), p-nitrophenyl sulfate (p-NPS) (205 mg, 0.80 mmol), and arylsulfotransferase (AST) from Desulfitobacterium hafniense.
-
Incubation: Incubate the reaction mixture under specific conditions suitable for the enzyme's activity (e.g., controlled temperature and time).
-
Purification: Separate and purify the resulting quercetin sulfates, including this compound, from the reaction mixture using preparative HPLC.
References
- 1. Buy this compound | 60889-05-6 [smolecule.com]
- 2. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]
- 3. Different antitumor effects of quercetin, quercetin-3′-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Antiproliferative activity of long chain acylated esters of quercetin-3-O-glucoside in hepatocellular carcinoma HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory, Antioxidant, Moisturizing, and Antimelanogenesis Effects of Quercetin 3-O-β-D-Glucuronide in Human Keratinocytes and Melanoma Cells via Activation of NF-κB and AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpb.com [ijrpb.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
Biosynthesis of Quercetin 3-sulfate in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a ubiquitous flavonoid in the plant kingdom, is renowned for its potent antioxidant and pharmacological properties.[1][2] In plants, quercetin and its derivatives play crucial roles in various physiological processes, including growth, development, and defense against biotic and abiotic stresses. One important modification of quercetin is sulfation, which alters its solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the biosynthesis of a key sulfated derivative, Quercetin 3-sulfate, in plants. The process is primarily mediated by a class of enzymes known as sulfotransferases (SOTs), which catalyze the transfer of a sulfonyl group from a donor molecule to the hydroxyl group of quercetin.[3] This guide will delve into the core aspects of this biosynthetic pathway, including the enzymes involved, their kinetic properties, the regulatory mechanisms, and detailed experimental protocols for its study.
Core Biosynthetic Pathway
The biosynthesis of this compound is a crucial enzymatic reaction in plant secondary metabolism. This process involves the transfer of a sulfonate group from a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of the quercetin molecule. This reaction is catalyzed by specific cytosolic enzymes called sulfotransferases (SOTs).
The overall reaction can be summarized as:
Quercetin + PAPS → this compound + PAP
The key components of this pathway are:
-
Substrate: Quercetin, a flavonol synthesized via the phenylpropanoid pathway.
-
Sulfate Donor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is the activated form of sulfate in biological systems.
-
Enzyme: Flavonol 3-sulfotransferase (EC 2.8.2.25), a specific type of sulfotransferase that exhibits regioselectivity for the 3-hydroxyl group of flavonols like quercetin.[4]
In some plant species, such as those from the Flaveria genus, a series of sulfation steps can occur, leading to the formation of polysulfated quercetin derivatives.[3] The initial sulfation at the 3-position is often the first committed step in this cascade.
Quantitative Data on Quercetin Sulfation
The enzymatic sulfation of quercetin is characterized by specific kinetic parameters that vary depending on the plant species and the specific sulfotransferase isoform. The following tables summarize the available quantitative data for plant sulfotransferases acting on quercetin and related flavonols.
Table 1: Kinetic Parameters of Plant Flavonol Sulfotransferases
| Plant Species | Enzyme | Substrate | Apparent Km (µM) | Vmax | Reference |
| Flaveria chloraefolia | Flavonol 3-sulfotransferase | Quercetin | 0.4 | Not specified | [5] |
| Flaveria chloraefolia | Flavonol 3'-sulfotransferase | This compound | 0.2 | Not specified | [5] |
| Flaveria chloraefolia | Flavonol 4'-sulfotransferase | This compound | 0.4 | Not specified | [5] |
| Arabidopsis thaliana | AtSOT12 | 24-epicathasterone | 6.9 | Not specified | [3] |
Table 2: Optimal Reaction Conditions for Plant Sulfotransferases
| Plant Species | Enzyme | Optimal pH | Optimal Temperature (°C) | Reference |
| Flaveria chloraefolia | Flavonol 3-sulfotransferase | 6.5 and 8.5 | Not specified | [5] |
| Flaveria chloraefolia | Flavonol 3'-sulfotransferase | 7.5 | Not specified | [5] |
| Flaveria chloraefolia | Flavonol 4'-sulfotransferase | 7.5 | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Heterologous Expression and Purification of Recombinant Plant Flavonol Sulfotransferase
This protocol describes the expression of a plant flavonol sulfotransferase in Escherichia coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the sulfotransferase cDNA insert (e.g., pET vector with a His-tag)
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Lysozyme
-
DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate for 16-20 hours at the lower temperature with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis. Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated Ni-NTA column. Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged sulfotransferase with elution buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
Dialysis: Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the protein concentration, aliquot, and store at -80°C.
In Vitro Sulfotransferase Activity Assay
This protocol outlines a method to measure the activity of a purified recombinant sulfotransferase or a plant protein extract.
Materials:
-
Purified recombinant sulfotransferase or plant protein extract
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quercetin stock solution (in DMSO)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS) stock solution
-
Stop solution (e.g., 10% trichloroacetic acid or acetonitrile)
-
HPLC or LC-MS system for product analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Assay buffer
-
Quercetin (final concentration typically 10-100 µM)
-
Purified enzyme (the amount will need to be optimized)
-
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding PAPS (final concentration typically 20-50 µM).
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of stop solution.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.
-
Analysis: Analyze the supernatant for the formation of this compound using HPLC or LC-MS.
HPLC-DAD Method for Quantification of Quercetin and this compound
This protocol provides a method for the separation and quantification of quercetin and its sulfated product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at 370 nm for both quercetin and this compound.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of quercetin and this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each compound.
-
Sample Analysis: Inject the supernatant from the sulfotransferase activity assay.
-
Quantification: Identify the peaks for quercetin and this compound based on their retention times compared to the standards. Quantify the amount of product formed using the calibration curve.
Signaling Pathways and Regulation
The biosynthesis of this compound is tightly regulated as part of the broader flavonoid biosynthesis pathway. This regulation occurs at the transcriptional level, where various signaling molecules and transcription factors control the expression of the genes encoding sulfotransferases and other enzymes in the pathway.
Hormonal Regulation
Plant hormones such as auxin and ethylene have been shown to induce the accumulation of flavonols, including quercetin.[6][7] These hormones trigger distinct signaling cascades that converge on the activation of key transcription factors.
Transcriptional Regulation
The expression of flavonoid biosynthetic genes is primarily controlled by a complex of transcription factors belonging to the MYB , bHLH , and WD40 families.[8][9][10] This MBW complex binds to the promoter regions of target genes, thereby activating their transcription. While the direct regulation of flavonol sulfotransferase genes by the MBW complex is an area of ongoing research, it is hypothesized that these transcription factors play a role in coordinating the entire flavonoid metabolic pathway, including the final modification steps like sulfation.
Visualizations
Biosynthetic Pathway of this compound
References
- 1. A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability [mdpi.com]
- 2. The role of quercetin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multi-protein family of sulfotransferases in plants: composition, occurrence, substrate specificity, and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel flavonol 3-sulfotransferase. Purification, kinetic properties, and partial amino acid sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Partial Purification and Characterization of Three Flavonol-Specific Sulfotransferases from Flaveria chloraefolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic modulation of ethylene biosynthesis and signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auxin and Ethylene Induce Flavonol Accumulation through Distinct Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional control of flavonoid biosynthesis: fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Quercetin 3-Sulfate in Humans: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a ubiquitous dietary flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. However, upon ingestion, quercetin undergoes extensive metabolism, and its in vivo biological activities are likely attributable to its various metabolites. Among these, quercetin 3-sulfate emerges as a key player in the systemic circulation. This technical guide provides a comprehensive overview of the metabolism of this compound in humans, detailing its absorption, biotransformation, and excretion, supported by quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways.
Absorption and Initial Metabolism of Quercetin
Dietary quercetin is predominantly present in glycosidic forms, which are hydrolyzed in the small intestine to the aglycone. Quercetin aglycone is then rapidly absorbed and undergoes extensive first-pass metabolism in the enterocytes and the liver.[1][2][3] The primary metabolic transformations are glucuronidation, sulfation, and methylation.[1][2]
Biotransformation to this compound and Other Major Metabolites
In the liver, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of quercetin, resulting in the formation of quercetin sulfate derivatives.[1] this compound is a prominent metabolite found in human plasma.[4] Alongside sulfation, glucuronidation by UDP-glucuronosyltransferases (UGTs) and methylation by catechol-O-methyltransferase (COMT) lead to a complex profile of circulating metabolites.[5][6] The major metabolites identified in human plasma following quercetin intake include quercetin-3'-sulfate, quercetin-3-glucuronide, and isorhamnetin-3-glucuronide (a methylated derivative).[1]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of quercetin metabolites has been characterized in several human studies. The following tables summarize key quantitative data for quercetin 3'-sulfate and other major metabolites.
Table 1: Peak Plasma Concentrations (Cmax) of Major Quercetin Metabolites in Humans
| Metabolite | Dosage | Cmax (sub-micromolar) | Time to Cmax (h) | Reference |
| Quercetin-3'-sulfate | 275 µmol flavonols from fried onions | Detected in quantifiable amounts | 0.6–0.8 | [7][8] |
| Quercetin-3-glucuronide | 275 µmol flavonols from fried onions | Detected in quantifiable amounts | 0.6–0.8 | [7][8] |
| Isorhamnetin-3-glucuronide | 275 µmol flavonols from fried onions | Detected in quantifiable amounts | 0.6–0.8 | [7][8] |
| Quercetin diglucuronide | 275 µmol flavonols from fried onions | Detected in quantifiable amounts | 0.6–0.8 | [7][8] |
| Quercetin glucuronide sulphate | 275 µmol flavonols from fried onions | Detected in quantifiable amounts | 2.5 | [7][8] |
Table 2: Elimination Half-Lives (t1/2) of Major Quercetin Metabolites in Humans
| Metabolite | Dosage | t1/2 (h) | Reference |
| Quercetin-3'-sulfate | 275 µmol flavonols from fried onions | 1.71 | [7][8] |
| Quercetin-3-glucuronide | 275 µmol flavonols from fried onions | 2.33 | [7][8] |
| Quercetin diglucuronide | 275 µmol flavonols from fried onions | 1.76 | [7][8] |
| Isorhamnetin-3-glucuronide | 275 µmol flavonols from fried onions | 5.34 | [7][8] |
| Quercetin glucuronide sulphate | 275 µmol flavonols from fried onions | 4.54 | [7][8] |
Excretion
The excretion of quercetin metabolites occurs primarily through urine and feces. Urinary excretion accounts for a fraction of the total ingested quercetin, with the profile of metabolites in urine differing from that in plasma. This suggests further renal metabolism and clearance.[5][7] Notably, quercetin 3'-sulfate, a major plasma metabolite, is often found in only small amounts or is absent in urine, indicating potential renal processing.[5]
Experimental Protocols
The quantification of this compound and other metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
Protocol: Quantification of Quercetin Metabolites in Human Plasma and Urine by LC-MS/MS
1. Sample Preparation:
-
Plasma: To a 100 µL plasma sample, add an internal standard (e.g., kaempferol). Precipitate proteins with 200 µL of acetonitrile. Centrifuge at 10,000 x g for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Urine: Dilute the urine sample 1:1 with the mobile phase. Add an internal standard. Centrifuge to remove any particulates.
2. Enzymatic Hydrolysis (for total aglycone measurement):
-
To determine the total amount of quercetin, plasma or urine samples can be treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form prior to extraction.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for specific quantification of this compound and other metabolites. Monitor specific precursor-to-product ion transitions.
-
4. Quantification:
-
Construct a calibration curve using known concentrations of authentic standards of this compound and other metabolites. Calculate the concentration in the unknown samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Biological Activity
While quercetin aglycone has been extensively studied for its effects on various signaling pathways, emerging evidence suggests that its metabolites, including this compound, may also possess biological activity. The primary signaling pathways influenced by quercetin and potentially its metabolites include:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Quercetin is a known activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[9][10][11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Quercetin has been shown to modulate MAPK signaling cascades, which are involved in cell proliferation, differentiation, and apoptosis.[6][8][12]
-
Nuclear Factor-kappa B (NF-κB) Pathway: Quercetin can inhibit the NF-κB signaling pathway, a key player in the inflammatory response.[13]
The extent to which this compound directly modulates these pathways is an active area of research. It is plausible that deconjugation of this compound at target tissues could release the active aglycone, or the sulfate conjugate itself may have direct biological effects.[9]
Visualizations
Metabolic Pathway of Quercetin
Caption: Metabolic pathway of quercetin in humans.
Experimental Workflow for Quercetin Metabolite Analysis
Caption: Experimental workflow for quercetin metabolite analysis.
Signaling Pathways Influenced by Quercetin
Caption: Key signaling pathways modulated by quercetin.
Conclusion
This compound is a significant metabolite of dietary quercetin in humans, characterized by rapid formation and a relatively short half-life in plasma. Its metabolism is intricately linked with glucuronidation and methylation, leading to a diverse array of circulating conjugates. While the biological activities of quercetin have been extensively studied, the specific roles of its sulfated metabolites are an evolving field of research. Understanding the metabolic fate and biological actions of this compound is crucial for elucidating the mechanisms behind the health effects of quercetin and for the development of flavonoid-based therapeutic agents. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in this domain.
References
- 1. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons | PLOS One [journals.plos.org]
- 5. agilent.com [agilent.com]
- 6. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semisynthetic flavonoid 7-O-galloylquercetin activates Nrf2 and induces Nrf2-dependent gene expression in RAW264.7 and Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Quercetin on the Nrf2 Pathway [casi.org]
- 10. Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells [kosinmedj.org]
- 11. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vivo Generation of Quercetin 3-Sulfate from Natural Food Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin, a ubiquitous flavonoid found in numerous plant-based foods, undergoes extensive metabolism following ingestion, leading to the formation of various conjugates in the human body. Among these, Quercetin 3-sulfate is a significant metabolite found circulating in plasma. This technical guide provides a comprehensive overview of the natural dietary sources of quercetin, the metabolic pathways leading to the in vivo formation of this compound, and the analytical methodologies for its quantification. Furthermore, it explores the current understanding of the biological activities and potential signaling pathways modulated by this metabolite, presenting key data and experimental protocols for researchers in the field.
Introduction: From Dietary Quercetin to Circulating this compound
Quercetin is not directly present in significant amounts in its aglycone form in food. Instead, it is typically found as glycosides, such as quercetin-3-O-glucoside and quercetin-4'-O-glucoside. Following consumption, these glycosides are hydrolyzed in the small intestine, releasing the quercetin aglycone, which is then absorbed and rapidly metabolized by phase II enzymes in the intestinal cells and the liver. This extensive metabolism results in the formation of glucuronidated, sulfated, and methylated conjugates, which are the primary forms of quercetin found in systemic circulation. This compound is one of the prominent sulfated metabolites identified in human plasma and urine after the consumption of quercetin-rich foods.[1] Understanding the dietary precursors and metabolic fate of quercetin is crucial for elucidating its bioavailability and biological effects.
Natural Food Sources of Quercetin
While this compound itself is a metabolite, its formation is directly dependent on the dietary intake of quercetin and its glycosides. A variety of fruits, vegetables, and beverages are rich sources of these precursors.
Table 1: Major Dietary Sources of Quercetin
| Food Source | Predominant Quercetin Glycosides |
| Onions (especially red) | Quercetin-3,4'-diglucoside, Quercetin-4'-glucoside |
| Apples (peel) | Quercetin-3-O-galactoside, Quercetin-3-O-rhamnoside, Quercetin-3-O-arabinoside |
| Berries (e.g., cranberries, blueberries) | Quercetin-3-O-galactoside, Quercetin-3-O-glucoside |
| Grapes (red) | Quercetin-3-O-glucuronide, Quercetin-3-O-glucoside |
| Cherries | Quercetin-3-O-rutinoside, Quercetin-3-O-glucoside |
| Broccoli | Quercetin-3-O-sophoroside, Quercetin-3-O-glucoside |
| Kale | Quercetin-3-O-sophoroside-7-O-glucoside |
| Tea (green and black) | Quercetin-3-O-rutinoside (rutin) |
| Capers | Quercetin-3-O-rutinoside (rutin) |
In Vivo Formation and Quantitative Data of this compound
Upon absorption, quercetin undergoes sulfation, a process catalyzed by sulfotransferase (SULT) enzymes, primarily in the liver and small intestine. This conjugation increases the water solubility of quercetin, facilitating its circulation and eventual excretion.
Quantitative Data on Plasma Concentrations
Limited studies have quantified the circulating levels of individual quercetin metabolites after the consumption of specific foods. The following table summarizes key findings from a human intervention study.
Table 2: Plasma Pharmacokinetic Parameters of Quercetin Metabolites After Consumption of Applesauce Enriched with Apple Peel or Onion Powder (Containing ~180 μmol of Quercetin Glycosides) [2]
| Metabolite | Food Source Enrichment | Cmax (ng/mL) |
| Quercetin Sulfate | Apple Peel | 4.6 |
| Onion Powder | 37.3 | |
| Quercetin Glucuronide | Apple Peel | 15.5 |
| Onion Powder | 212.8 | |
| Quercetin Diglucuronide | Apple Peel | 9.3 |
| Onion Powder | 168.8 | |
| Quercetin Glucuronide Sulfate | Apple Peel | 1.3 |
| Onion Powder | 43.0 | |
| Methyl Quercetin Glucuronide | Apple Peel | 7.5 |
| Onion Powder | 90.1 | |
| Methyl Quercetin Diglucuronide | Apple Peel | 3.6 |
| Onion Powder | 65.4 |
Cmax: Maximum plasma concentration.
Experimental Protocols
The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Synthesis of this compound Standard
The availability of pure analytical standards is critical for accurate quantification. A common method for the synthesis of quercetin sulfates involves the reaction of quercetin with a sulfating agent.
-
Reaction: Quercetin is reacted with a molar excess of a sulfur trioxide-amine complex (e.g., sulfur trioxide-N-triethylamine) in an appropriate solvent.
-
Purification: The resulting mixture of monosulfates and disulfates is then separated and purified using high-performance liquid chromatography (HPLC).
-
Characterization: The structure of the synthesized this compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[3]
Sample Preparation for Plasma Analysis
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at approximately 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization, is commonly employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of sulfated flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the molecular ion of this compound) to a specific product ion.
-
Signaling Pathways and Biological Activity
The biological activities of quercetin metabolites are a subject of ongoing research. While some studies suggest that sulfation may inactivate the parent compound, others indicate that metabolites like this compound may possess their own biological effects or can be de-sulfated at target tissues to release the active aglycone.[4] The signaling pathways modulated by quercetin have been extensively studied, and it is hypothesized that its metabolites may contribute to these effects.
Quercetin's Influence on Inflammatory Signaling
Quercetin has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is central to the expression of various inflammatory genes.
Caption: Postulated influence of Quercetin on the NF-κB signaling pathway.
Experimental Workflow for Studying Quercetin Metabolism
The investigation of quercetin metabolism and the quantification of its metabolites typically follows a structured workflow.
Caption: General experimental workflow for quercetin metabolite analysis.
Conclusion and Future Directions
This compound is a key metabolite of dietary quercetin, and its presence in plasma reflects the intake and subsequent biotransformation of this common flavonoid. While analytical methods for its detection and quantification are well-established, further research is needed to expand the quantitative data on its formation from a wider variety of food sources. Moreover, the specific biological activities of this compound and its direct effects on signaling pathways remain an important area for future investigation. A deeper understanding of the bioactivity of quercetin metabolites is essential for accurately assessing the health benefits associated with the consumption of quercetin-rich foods.
References
- 1. scilit.com [scilit.com]
- 2. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic approach to the generation of quercetin sulfates and the detection of quercetin 3'-O-sulfate as a urinary metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The Discovery and Isolation of Quercetin 3-Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-sulfate is a primary metabolite of quercetin, a ubiquitous flavonoid found in a variety of plant-based foods. The sulfation of quercetin at the 3-position is a key metabolic step in mammals, significantly enhancing its solubility and bioavailability. This biotransformation, however, modulates its biological activity, a subject of ongoing research. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on experimental protocols and quantitative data.
Introduction
Quercetin, a potent antioxidant and anti-inflammatory agent, undergoes extensive metabolism following ingestion. One of the principal metabolic pathways is sulfation, catalyzed by sulfotransferase enzymes, leading to the formation of various quercetin sulfate conjugates. Among these, this compound is a significant metabolite found in human plasma.[1] Its discovery and isolation have been pivotal in understanding the pharmacokinetics and biological effects of quercetin in vivo. While initially identified as a product of mammalian metabolism, this compound has also been isolated from natural plant sources, highlighting the diverse metabolic capabilities within the plant kingdom.
Discovery and Natural Occurrence
The first identification of this compound as a plant-derived natural product was in the leaves of Psidium guajava (guava).[2][3] This discovery was significant as it expanded the known distribution of sulfated flavonoids beyond their role as mammalian metabolites. The identification was achieved through rigorous analytical techniques, primarily high-performance liquid chromatography coupled with photodiode array detection and high-resolution mass spectrometry (HPLC-PDA-HRMS).[2]
Experimental Protocols: Isolation from Psidium guajava Leaves
The following is a representative protocol for the isolation and purification of this compound from Psidium guajava leaves, compiled from established flavonoid extraction methodologies.
Extraction
-
Sample Preparation: Fresh leaves of Psidium guajava are collected, washed, and dried in a shaded, well-ventilated area. The dried leaves are then ground into a fine powder.
-
Soxhlet Extraction: The powdered leaf material is subjected to exhaustive extraction using 80% methanol in a Soxhlet apparatus for 24 hours.[4]
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove pigments and less polar compounds. The flavonoid sulfates typically remain in the aqueous or ethyl acetate fraction.
-
Column Chromatography (Silica Gel): The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Gel Filtration (Sephadex LH-20): Fractions showing the presence of polar flavonoids are pooled and further purified by gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol.[5] This step is effective in separating flavonoids from other polyphenolic compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase.[4] Fractions corresponding to the peak of this compound are collected, pooled, and lyophilized to obtain the pure compound.
Physicochemical Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a key tool for the identification of this compound.
| Ionization Mode | Parameter | Value |
| Negative ESI-MS | [M-H]⁻ | m/z 381.01 |
| Negative ESI-MS/MS | Fragment ion (loss of SO₃) | m/z 301.03 |
Table 1: Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data are essential for confirming the position of the sulfate group. The chemical shifts are compared to those of the parent compound, quercetin.
| ¹H NMR (DMSO-d₆, δ ppm) | Quercetin | This compound (Predicted) |
| H-6 | 6.19 (d, J=2.0 Hz) | Shifts are expected to be similar |
| H-8 | 6.41 (d, J=2.0 Hz) | Shifts are expected to be similar |
| H-2' | 7.68 (d, J=2.2 Hz) | Shifts are expected to be similar |
| H-5' | 6.94 (d, J=8.5 Hz) | Shifts are expected to be similar |
| H-6' | 7.54 (dd, J=8.5, 2.2 Hz) | Shifts are expected to be similar |
| ¹³C NMR (DMSO-d₆, δ ppm) | Quercetin | This compound (Predicted) |
| C-2 | 147.8 | Shift |
| C-3 | 135.8 | Significant shift |
| C-4 | 175.9 | Shift |
| C-5 | 160.8 | Minor shift |
| C-6 | 98.2 | Minor shift |
| C-7 | 164.0 | Minor shift |
| C-8 | 93.4 | Minor shift |
| C-9 | 156.2 | Minor shift |
| C-10 | 103.1 | Minor shift |
| C-1' | 122.1 | Minor shift |
| C-2' | 115.1 | Minor shift |
| C-3' | 145.1 | Minor shift |
| C-4' | 146.8 | Minor shift |
| C-5' | 115.7 | Minor shift |
| C-6' | 120.1 | Minor shift |
Table 3: ¹³C NMR Data for Quercetin. The most significant changes upon sulfation at the 3-position are expected for C-2, C-3, and C-4.
Biological Activity and Signaling Pathways
The biological activity of this compound is a complex topic. While quercetin is known to modulate numerous signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways, the direct effects of its sulfated metabolites are less clear.[6][7][8][9]
Current evidence suggests that the biological activity of this compound in vivo may be largely dependent on its enzymatic desulfation back to the parent quercetin aglycone. This conversion can occur in various tissues, allowing for the localized release of active quercetin. Therefore, this compound can be considered a circulating reservoir and a transport form of quercetin.
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Quercetin has been shown to inhibit this pathway in various cancer cell lines, contributing to its anti-cancer effects.[6][7][8]
Quantitative Data
The quantification of this compound is crucial for pharmacokinetic studies. HPLC-based methods are commonly employed for this purpose.
| Matrix | Compound | Concentration Range | Analytical Method |
| Human Plasma | This compound | 2-50 µg/mL (in extracts) | HPLC-DAD |
| Human Plasma | Total Quercetin Metabolites | ng/mL to low µg/mL range | LC-MS/MS |
Table 4: Quantitative Analysis of this compound.
Conclusion
This compound is a key metabolite in the biotransformation of dietary quercetin. Its discovery in natural sources such as Psidium guajava has opened new avenues for research into the metabolic pathways of flavonoids in plants. The isolation and purification of this compound, though challenging, are essential for a thorough investigation of its biological properties. While the direct biological activity of this compound appears to be limited, its role as a stable, circulating precursor to the highly active quercetin aglycone is of significant pharmacological importance. Further research is warranted to fully elucidate the specific roles of sulfated flavonoids in human health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quercetin 3-sulfate CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-sulfate, a major plasma metabolite of the dietary flavonoid quercetin, is increasingly recognized for its significant biological activities. As the body of research expands, a comprehensive understanding of its chemical properties, biological functions, and the molecular pathways it modulates becomes crucial for harnessing its therapeutic potential. This technical guide provides an in-depth overview of this compound, consolidating its chemical identifiers, quantitative biological data, and detailed experimental methodologies. Furthermore, it visually elucidates key signaling pathways and experimental workflows through precisely rendered diagrams, offering a critical resource for researchers in pharmacology, biochemistry, and drug development.
Chemical Identity and Properties
This compound is formed in the human body following the consumption of quercetin-rich foods. The sulfation at the 3-position significantly alters its physicochemical properties, including its solubility and bioavailability, compared to its parent compound.
Chemical Identifiers
A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in research and regulatory contexts.
| Identifier | Value |
| CAS Number | 60889-05-6[1] |
| PubChem CID | 5280362[2] |
| IUPAC Name | [2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate[2] |
| Molecular Formula | C₁₅H₁₀O₁₀S[2] |
| Molecular Weight | 382.3 g/mol [2] |
| InChI | InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23) |
| InChIKey | DNAYVNOVGHZZLH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)O |
| Synonyms | Quercetin 3-O-sulfate, Quercetin 3-monosulfate, Q3S[2] |
Table 1: Chemical Identifiers for this compound. This table summarizes the key chemical identifiers for this compound.
Biological Activities and Quantitative Data
This compound exhibits a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While much of the research has focused on its parent compound, quercetin, emerging evidence highlights the distinct and potent activities of this sulfated metabolite.
Antioxidant Activity
The antioxidant capacity of this compound is a key aspect of its biological function. However, studies have shown that its activity can differ from that of quercetin.
| Assay | Test System | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | Chemical Assay | More efficient than quercetin-4'-O-sulfate | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | Less effective than quercetin-4'-O-sulfate | [3] |
Table 2: Antioxidant Activity of this compound. This table presents available quantitative data on the antioxidant activity of this compound.
Anticancer Activity
This compound has demonstrated potential in cancer research, though its efficacy can be cell-line dependent.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| CT-26 | Colon Carcinoma | Varies with exposure time | [4] |
| MCF-7 | Breast Cancer | Varies with exposure time | [4] |
| PC-3 | Prostate Cancer | Varies with exposure time | [4] |
| LNCaP | Prostate Cancer | Varies with exposure time | [4] |
Table 3: Anticancer Activity of Quercetin (Parent Compound). This table presents IC₅₀ values for quercetin in various cancer cell lines. Data for this compound is still emerging.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound.
Chemoenzymatic Synthesis of this compound
This protocol describes a chemoenzymatic method for the synthesis of this compound, which offers advantages in terms of regioselectivity and milder reaction conditions compared to purely chemical methods.[3][5][6]
Materials:
-
Quercetin
-
Arylsulfotransferase (e.g., from Desulfitobacterium hafniense)
-
p-Nitrophenyl sulfate (pNPS)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
Sephadex LH-20
-
Methanol
-
Water
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: Dissolve quercetin in a minimal amount of methanol. Prepare a reaction mixture containing potassium phosphate buffer, the dissolved quercetin, and p-nitrophenyl sulfate.
-
Enzymatic Reaction: Initiate the reaction by adding the arylsulfotransferase enzyme to the mixture. Incubate the reaction at 37°C with gentle agitation for a specified period (e.g., 24 hours), monitoring the progress by HPLC.
-
Extraction: After the reaction, acidify the mixture and extract the products with ethyl acetate.
-
Purification: Concentrate the ethyl acetate extract and subject it to column chromatography on Sephadex LH-20, eluting with a methanol-water gradient.
-
Neutralization and Isolation: The purified quercetin sulfate fractions may exhibit low solubility. Neutralize these fractions with aqueous NaOH to improve solubility and then lyophilize to obtain the solid product.[3]
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for the purification and analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a common starting point. The gradient should be optimized based on the specific separation needs.
Detection:
-
Monitor the elution profile at a wavelength where this compound has strong absorbance, typically around 254 nm and 370 nm.
Procedure:
-
Dissolve the crude synthetic mixture or sample extract in the initial mobile phase composition.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient elution program.
-
Collect fractions corresponding to the peak of this compound, identified by its retention time and UV spectrum in comparison to a standard, if available.
-
Pool the collected fractions and remove the solvent under vacuum.
DPPH Radical Scavenging Assay
This assay is commonly used to evaluate the antioxidant activity of compounds.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, CT-26)
-
Complete cell culture medium
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Western Blot Analysis of MAPK Pathway Activation
This protocol details the detection of phosphorylated p38 MAPK, a key component of the MAPK signaling pathway, by Western blotting.
Materials:
-
Cells or tissue lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or a stimulant (e.g., LPS).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total p38 MAPK and a loading control (e.g., β-actin) to normalize the results.
Signaling Pathways and Molecular Mechanisms
Quercetin and its metabolites are known to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the putative mechanisms of action of this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Quercetin has been shown to influence this pathway, and its sulfated metabolite may share or have distinct effects.
Caption: Putative inhibition of the p38 MAPK pathway by this compound.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Quercetin is a known inhibitor of this pathway, and this compound is also implicated in its modulation.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of this compound in a cell-based model.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Conclusion
This compound, as a primary metabolite of quercetin, demonstrates significant biological activities that warrant further investigation for its potential therapeutic applications. This technical guide provides a foundational resource for researchers by consolidating its chemical identifiers, summarizing available quantitative data, presenting detailed experimental protocols, and visualizing its interactions with key cellular signaling pathways. As research in this area continues, a deeper understanding of the specific roles and mechanisms of this compound will be essential for translating its potential into novel therapeutic strategies for a range of diseases.
References
- 1. Quercetin 3-O-sulfate - Wikipedia [en.wikipedia.org]
- 2. This compound | C15H10O10S | CID 5280362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Quercetin 3-sulfate: Physicochemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-sulfate, a primary metabolite of the widely studied flavonoid quercetin, is a molecule of significant interest in the fields of pharmacology and nutritional science. Its sulfated form enhances water solubility and bioavailability, influencing its biological activities, which include antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in cellular signaling pathways.
Physicochemical Properties
This compound ([2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate) is a sulfated derivative of quercetin.[1] The addition of a sulfate group at the 3-position significantly alters its physicochemical characteristics compared to the parent compound.[2]
General and Calculated Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These values are a combination of experimentally derived and computationally predicted data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₁₀S | [1][2] |
| Molecular Weight | 382.3 g/mol | [1] |
| CAS Number | 60889-05-6 | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Solubility | Soluble in water.[2] Slightly soluble in DMSO and Methanol (heating and sonication may be required for the latter).[3] Practically insoluble in water according to some computational models.[4] | |
| logP (Octanol-Water Partition Coefficient) | 0.87 (ALOGPS), 1.68 (ChemAxon) | [4][5] |
| logS (Aqueous Solubility) | -2.8 (ALOGPS) | [4][5] |
| pKa (Strongest Acidic) | -2.5 (ChemAxon) | [4][5] |
| pKa (Strongest Basic) | -5.5 (ChemAxon) | [4][5] |
| Polar Surface Area | 170.82 Ų (ChemAxon) | [4][5] |
| Hydrogen Bond Donor Count | 5 | [4][5] |
| Hydrogen Bond Acceptor Count | 9 | [4][5] |
| Rotatable Bond Count | 3 | [4][5] |
Experimental Protocols
The synthesis, isolation, and characterization of this compound are critical for its study. Below are detailed methodologies based on established protocols.
Synthesis of this compound
2.1.1. Chemical Synthesis
A common method for the chemical synthesis of quercetin sulfates involves the use of a sulfur trioxide-N-triethylamine complex.[6][7]
-
Materials: Quercetin, dry pyridine, dioxane, sulfur trioxide-N-triethylamine complex, nitrogen gas, methanol, water, Sephadex LH-20 column, HPLC system.
-
Procedure:
-
Remove water from quercetin (500 mg) by dissolving it in dry pyridine and then removing the pyridine by rotary evaporation.
-
Dissolve the dried quercetin in dioxane (50 mL).
-
Add a 10-fold molar excess of sulfur trioxide-N-triethylamine complex to the solution under a nitrogen atmosphere to prevent contact with air.
-
Allow the reaction to proceed in a water bath at 40°C for 90 minutes. The sulfated products will precipitate.
-
Decant the dioxane and redissolve the precipitate in 10% aqueous methanol.
-
Fractionate the mixture using a Sephadex LH-20 column, eluting with 10% and then 20% aqueous ethanol to separate the monosulfates.
-
Collect the fractions containing monosulfates, concentrate them under vacuum, and redissolve in ultrapure water.
-
Further purify individual quercetin sulfates using semi-preparative HPLC.[6]
-
2.1.2. Chemoenzymatic Synthesis
Chemoenzymatic methods offer a milder and more regioselective approach to sulfation. Arylsulfotransferase (AST) from Desulfitobacterium hafniense can be utilized for this purpose.[8][9]
-
Materials: Quercetin, acetone, Tris-glycine buffer (100 mM, pH 8.9), p-nitrophenyl sulfate (p-NPS), arylsulfotransferase (AST) from D. hafniense, argon atmosphere, ethyl acetate, methanol, Sephadex LH-20 column.
-
Procedure:
-
Dissolve quercetin (200 mg) in 5 mL of acetone.
-
Add 24 mL of Tris-glycine buffer, p-NPS (205 mg), and AST (2 mL, 360 U/mL) to the quercetin solution.
-
Incubate the mixture for approximately 5 hours at 30°C under an argon atmosphere.
-
Monitor the reaction progress by HPLC or TLC.
-
Reduce the volume of the reaction mixture by half using a rotary evaporator to remove organic solvents.
-
Adjust the pH to 7.5–7.7 and extract with ethyl acetate (3 x 50 mL) to remove p-nitrophenol and any unreacted starting material.
-
Evaporate the aqueous phase, dissolve the residue in 2 mL of 80% methanol, and load it onto a Sephadex LH-20 column equilibrated with 80% aqueous methanol for purification.[9]
-
Isolation and Purification
Isolation of this compound from biological or synthetic mixtures is typically achieved through chromatographic techniques.
-
Solid-Phase Extraction (SPE): Weak anion exchange cartridges can be employed to effectively separate sulfated metabolites from neutral and basic interferents in biological samples like plasma and urine.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for both the analysis and purification of this compound. Semi-preparative HPLC is often used to isolate the pure compound from reaction mixtures or biological extracts.[6]
-
Column Chromatography: As mentioned in the synthesis protocols, Sephadex LH-20 column chromatography is effective for the fractionation of quercetin sulfates.[6][9]
Analytical Characterization
The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used. This compound characteristically shows a loss of 80 Da, corresponding to the sulfate group (SO₃), during collision-induced dissociation.[1][10] The high-resolution mass spectrometry (HRMS) calculated m/z for the deprotonated molecule [M-H]⁻ is 380.99219.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of quercetin sulfates.[1][8] The position of the sulfate group can be determined by observing the chemical shifts of the protons and carbons in the flavonoid backbone.[11][12][13] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used for complete spectral assignment.[1][14] Deuterated dimethyl sulfoxide (DMSO-d₆) is a preferred solvent for NMR analysis of this compound.[1]
-
UV-Visible Spectroscopy: UV-Vis spectroscopy can also be used to characterize this compound, with the spectrum differing slightly from its isomers.[8][9]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, although sometimes with different potency compared to its parent aglycone. It is known to possess antioxidant and anti-inflammatory properties.[2]
One of the notable anti-inflammatory mechanisms of this compound is its ability to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[15]
Downregulation of COX-2 Expression
The following diagram illustrates the simplified signaling pathway leading to COX-2 expression and the inhibitory action of this compound.
Caption: this compound inhibits the NF-κB pathway, downregulating COX-2 expression.
Experimental Workflow for Assessing COX-2 Inhibition
The following diagram outlines a typical experimental workflow to investigate the effect of this compound on COX-2 expression in a cell-based assay.
References
- 1. Buy this compound | 60889-05-6 [smolecule.com]
- 2. CAS 60889-05-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound Potassium Salt | 121241-74-5 [chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0303771) [hmdb.ca]
- 5. NP-MRD: Showing NP-Card for this compound (NP0049884) [np-mrd.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A synthetic approach to the generation of quercetin sulfates and the detection of quercetin 3'-O-sulfate as a urinary metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of sulfated quercetin and epicatechin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Quercetin 3-Sulfate: A Primary Metabolite in Focus
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Quercetin, a ubiquitous dietary flavonoid, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic application is often hampered by low bioavailability. Upon ingestion, quercetin is extensively metabolized, with Quercetin 3-Sulfate (Q3S) emerging as one of its primary circulating forms. This technical guide provides an in-depth exploration of the role of Q3S, offering researchers and drug development professionals a comprehensive overview of its pharmacokinetics, biological activities, and underlying molecular mechanisms. We present quantitative data in structured tables for clear comparison, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to facilitate a deeper understanding of this key quercetin metabolite.
Introduction: From Quercetin to its Metabolites
Quercetin is a potent antioxidant flavonoid found in numerous fruits, vegetables, and grains.[1] Despite its promising in vitro bioactivities, the in vivo efficacy of quercetin is limited by its poor water solubility and extensive first-pass metabolism in the small intestine and liver.[2] Following oral administration, quercetin is rapidly and extensively converted into various metabolites, primarily glucuronidated and sulfated conjugates.[2][3] Among these, this compound (Q3S) is a significant metabolite found in human plasma.[2] Understanding the biological activities of these metabolites is crucial, as they are the predominant forms that interact with tissues and cells in the body. This guide focuses specifically on the role and characteristics of Q3S as a primary and biologically active metabolite of quercetin.
Metabolism and Pharmacokinetics of this compound
The metabolic journey of quercetin to Q3S is a critical determinant of its systemic presence and activity.
Metabolic Pathway
Upon absorption, quercetin undergoes phase II metabolism, primarily in the enterocytes of the small intestine and later in the liver. Sulfation is a key conjugation reaction catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of quercetin. The 3-hydroxyl group of quercetin is a primary site for this sulfation, leading to the formation of this compound.
Pharmacokinetic Profile
While pharmacokinetic data for quercetin itself is abundant, specific data for its individual metabolites are less common. However, studies analyzing the plasma of individuals after quercetin consumption have provided insights into the circulation of its sulfated forms. The Cmax for total quercetin sulfates has been reported to be approximately 37.3 ng/mL after the consumption of onion powder, a rich source of quercetin glucosides.[4] It is important to note that this value represents the combined concentration of all quercetin sulfate isomers, of which Q3S is a major contributor.
Table 1: Pharmacokinetic Parameters of Quercetin and its Sulfated Metabolites in Humans
| Compound | Dosage/Source | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Quercetin (aglycone) | 500 mg (capsule) | - | ~2.7 | - | ~3.5 |
| Total Quercetin Sulfates | Onion Powder (~100 mg quercetin equiv.) | 37.3 | - | - | - |
Note: Data for individual quercetin sulfate isomers are limited. The provided Cmax for total quercetin sulfates is indicative of the systemic exposure to these metabolites.
Biological Activities of this compound
Emerging evidence suggests that Q3S is not merely an inactive metabolite but possesses significant biological activities, particularly in the realms of anti-inflammatory and antioxidant action.
Anti-Inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Q3S has demonstrated notable anti-inflammatory properties. A key finding is its ability to inhibit cyclooxygenase-2 (COX-2) activity at a concentration of 10 µM.[5] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandins.
Antioxidant Potential
While sulfation can sometimes diminish the antioxidant capacity of flavonoids compared to their aglycone forms, Q3S retains antioxidant properties. The antioxidant activity of quercetin and its derivatives is often assessed through their ability to scavenge free radicals.
Table 2: Comparative Biological Activities of Quercetin and its Metabolites
| Compound | Biological Activity | Assay | IC50 / Effective Concentration |
| Quercetin | Antioxidant | DPPH Radical Scavenging | ~16 µg/mL |
| Quercetin | Antioxidant | H2O2 Scavenging | ~36 µg/mL |
| This compound | Anti-inflammatory | COX-2 Inhibition | 10 µM |
| Quercetin-3, 3', 4'-triacetate | Anti-inflammatory | Carrageenan-induced rat paw edema | 14-49% inhibition |
| Quercetin-3, 3', 4'-triacetate | Antioxidant | DPPH Radical Scavenging | 325.57 µg/mL |
Molecular Mechanisms of Action
The biological effects of Q3S are underpinned by its interaction with key cellular signaling pathways. While direct evidence for Q3S is still emerging, the well-documented mechanisms of quercetin provide a strong basis for understanding its metabolite's actions.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6] Quercetin has been shown to inhibit the activation of NF-κB.[6] Given that Q3S inhibits COX-2, a downstream target of NF-κB, it is highly probable that Q3S also exerts its anti-inflammatory effects through the modulation of this pathway.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation.[7] Aberrant activation of this pathway is implicated in cancer. Quercetin has been shown to attenuate the PI3K/Akt pathway.[7] The potential of Q3S to modulate this pathway warrants further investigation, which could have implications for its use in cancer research and drug development.
Experimental Protocols
To facilitate further research into the biological activities of Q3S, this section provides detailed methodologies for key experiments.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in murine macrophages and the assessment of the anti-inflammatory potential of Q3S.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (synthesized or commercially available)
-
Griess Reagent
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of Q3S (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
-
-
Nitric Oxide (NO) Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Mix with 100 µL of Griess reagent.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of Q3S in human plasma samples.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition (example): Precursor ion (m/z) for Q3S -> Product ion (m/z). Specific m/z values need to be determined using a Q3S standard.
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared sample into the UPLC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a purified Q3S standard.
-
Calculate the concentration of Q3S in the plasma samples based on the standard curve.
-
Synthesis and Purification of this compound
A reliable standard of Q3S is essential for accurate in vitro and in vivo studies.
Materials:
-
Quercetin
-
Sulfur trioxide-N-triethylamine complex
-
Dioxane
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system with a preparative column.
Procedure:
-
Reaction:
-
Dissolve quercetin in dry dioxane.
-
Add a molar excess of sulfur trioxide-N-triethylamine complex under an inert atmosphere.
-
Heat the reaction mixture (e.g., 40°C) for a defined period (e.g., 90 minutes).[8]
-
-
Purification:
-
After the reaction, decant the dioxane.
-
Dissolve the precipitated sulfated quercetins in methanol.
-
Purify the individual quercetin sulfates, including Q3S, using preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the isolated Q3S using LC-MS and NMR spectroscopy.
-
Conclusion and Future Directions
This compound is a primary metabolite of quercetin that is present in systemic circulation after the consumption of quercetin-rich foods. The available evidence strongly suggests that Q3S is not an inactive byproduct of metabolism but a bioactive molecule in its own right, exhibiting significant anti-inflammatory and antioxidant properties. Its ability to inhibit COX-2 highlights its potential as a therapeutic agent.
For drug development professionals, the focus should shift from quercetin aglycone to its major metabolites like Q3S. Future research should aim to:
-
Elucidate the full pharmacokinetic profile of Q3S: This includes determining its half-life, volume of distribution, and clearance.
-
Conduct comprehensive bioactivity screening: Directly compare the potency of Q3S with quercetin and other metabolites in a range of in vitro and in vivo models.
-
Investigate its effects on other signaling pathways: Explore the direct impact of Q3S on pathways implicated in various diseases.
-
Develop targeted delivery systems: Design strategies to enhance the delivery and cellular uptake of Q3S.
By focusing on the primary metabolites of quercetin, the scientific and pharmaceutical communities can unlock the full therapeutic potential of this abundant dietary flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Narrative Review on the Antitumoral Effects of Selected Mediterranean Plant Products from Southern Italy | MDPI [mdpi.com]
- 4. UHPLC-(ESI)QTOF MS/MS profiling of quercetin metabolites in human plasma postconsumption of applesauce enriched with apple peel and onion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin: A Flavonoid with Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Properties - A Review - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 6. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
Enzymatic synthesis and degradation pathways of Quercetin 3-sulfate
An In-depth Technical Guide on the Enzymatic Synthesis and Degradation Pathways of Quercetin 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a prominent dietary flavonoid, undergoes extensive metabolism in the body, leading to the formation of various conjugates, among which sulfated forms are significant. This compound is a major metabolite found in human plasma following the consumption of quercetin-rich foods.[1][2] Understanding the enzymatic pathways governing its formation and breakdown is crucial for evaluating the bioavailability, bioactivity, and potential therapeutic applications of quercetin and its derivatives. This guide provides a detailed overview of the enzymatic synthesis and degradation of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Enzymatic Synthesis of this compound
The primary mechanism for the synthesis of this compound is sulfate conjugation, a phase II biotransformation reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs).[3] This process enhances the water solubility of quercetin, facilitating its circulation and eventual elimination.[4]
The Role of Sulfotransferases (SULTs)
Cytosolic SULTs catalyze the transfer of a sulfonate group (SO₃⁻) from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl group on the quercetin molecule.[3][5] In humans, several SULT isoforms are involved in the metabolism of xenobiotics and endogenous compounds. Human phenol-preferring sulfotransferase (SULT1A1) and monoamine-preferring sulfotransferase (SULT1A3) are particularly active in catalyzing the sulfation of flavonoids like quercetin.[3][6] The liver is the primary site for this metabolic activity, possessing high levels of the necessary cytosolic sulfotransferases.[4]
The reaction is as follows: Quercetin + 3'-phosphoadenosine 5'-phosphosulfate (PAPS) → this compound + Adenosine 3',5'-bisphosphate (PAP)
Further Sulfation
This compound can serve as a substrate for further sulfation, leading to the formation of di- and tri-sulfated quercetin derivatives. Specific enzymes catalyze these subsequent reactions. For instance, in the plant genus Flaveria, distinct sulfotransferases have been identified that sequentially add sulfate groups to the quercetin molecule.[1][5]
-
Quercetin-3-sulfate 3'-sulfotransferase catalyzes the formation of Quercetin 3,3'-bissulfate.[1]
-
Quercetin-3-sulfate 4'-sulfotransferase (EC 2.8.2.27) catalyzes the formation of Quercetin 3,4'-bissulfate.[1][7]
-
Quercetin-3,3'-bissulfate 7-sulfotransferase can further produce Quercetin 3,7,3'-trissulfate.[1]
While these specific enzymes have been characterized in plants, the formation of multiple sulfated quercetin metabolites also occurs in mammals, indicating a complex interplay of various SULT isoforms.[8][9]
Enzymatic Degradation and Metabolism of this compound
The degradation of this compound primarily involves the enzymatic cleavage of the sulfate group, a process known as desulfation. The resulting quercetin aglycone is then subject to further metabolic transformations.
Desulfation by Sulfatases
Arylsulfatases are enzymes that catalyze the hydrolysis of sulfate esters, releasing the sulfate group and regenerating the parent polyphenol.[10] This desulfation reaction can convert this compound back into its aglycone form, quercetin. This process can occur in various tissues or be mediated by gut microbiota, potentially influencing the biological activity of ingested quercetin.
The reaction is as follows: This compound + H₂O → Quercetin + SO₄²⁻
Further Metabolism of Quercetin Aglycone
Once quercetin is reformed, it can be re-conjugated or degraded through several pathways:[8][11][12]
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to quercetin, another major pathway for its metabolism and elimination.[13]
-
Methylation: Catechol-O-methyltransferase (COMT) can methylate the catechol group on the B-ring of quercetin to form isorhamnetin (3'-O-methylquercetin) or tamarixetin.[4][13]
-
Oxidative Degradation: Quercetin can undergo oxidative cleavage of its heterocyclic C-ring. This degradation can be enzymatic (e.g., mediated by peroxidases) or chemical, leading to the formation of smaller phenolic acids such as 3,4-dihydroxybenzoic acid and 3-methoxy-4-hydroxyphenylacetic acid.[11][12][14]
-
Glutathione Conjugation: Quercetin can be oxidized to form a quinone, which can then react with glutathione (GSH) in a detoxification step.[15]
These metabolic pathways collectively determine the fate and biological activity of quercetin derivatives in the body.
Quantitative Data
The enzymatic sulfation of quercetin and the inhibition of this process have been studied quantitatively. Quercetin is a potent inhibitor of SULT1A1, the primary enzyme responsible for phenol sulfation.
| Enzyme / Parameter | Species / Tissue | Substrate | Km (µM) | Vmax (pmol/min/mg) | IC₅₀ (nM) | Ki (nM) | Reference |
| SULT1A1 Activity | Human Adult Liver | 4-Nitrophenol | 0.31 ± 0.14 | 885 ± 135 | - | - | [16] |
| SULT1A1 Activity | Human Fetal Liver | 4-Nitrophenol | 0.49 ± 0.17 | 267 ± 93 | - | - | [16] |
| SULT1A1 Inhibition | Human Adult Liver | 4-Nitrophenol | - | - | 13 ± 2.1 | 4.7 ± 2.5 | [16] |
| SULT1A1 Inhibition | Human Fetal Liver | 4-Nitrophenol | - | - | 12 ± 1.4 | 4.8 ± 1.6 | [16] |
Table 1: Kinetic Parameters of SULT1A1 Activity and its Inhibition by Quercetin.
Experimental Protocols
Protocol: Sulfotransferase (SULT) Activity Assay using [³⁵S]PAPS
This protocol is adapted from standard methods for measuring SULT activity with a model substrate.[16][17]
Objective: To determine the rate of sulfation of a substrate (e.g., quercetin or a model phenol like 4-nitrophenol) by a SULT enzyme source (e.g., human liver cytosol or recombinant SULT).
Materials:
-
Enzyme source: Human liver cytosol or purified recombinant SULT1A1.
-
Substrate: Quercetin or 4-Nitrophenol (stock solution in DMSO or ethanol).
-
Cofactor: 3'-phosphoadenosine-5'-phosphosulfate, [³⁵S]-labeled ([³⁵S]PAPS).
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5-7.0.
-
Dithiothreitol (DTT).
-
Magnesium Chloride (MgCl₂).
-
Stop Solution: Barium hydroxide and Zinc sulfate, or activated charcoal slurry.
-
Scintillation fluid and vials.
-
Microcentrifuge tubes, incubator, liquid scintillation counter.
Procedure:
-
Prepare Reagent Cocktail: For each reaction, prepare a cocktail containing assay buffer, DTT, MgCl₂, and [³⁵S]PAPS. The final concentration of [³⁵S]PAPS is typically around 0.4 µM.[16]
-
Reaction Initiation: In a microcentrifuge tube, add the enzyme source (e.g., 10-20 µg of cytosolic protein). Pre-incubate at 37°C for 3 minutes.
-
Add the substrate (e.g., quercetin) to initiate the reaction. The final volume is typically 50-100 µL. For kinetic studies, vary the substrate concentration.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution. A common method is barium/zinc precipitation, which precipitates unused [³⁵S]PAPS while leaving the sulfated product in the supernatant.
-
Add 50 µL of 0.1 M Barium hydroxide.
-
Add 50 µL of 0.1 M Zinc sulfate.
-
Vortex and centrifuge at high speed for 5 minutes.
-
-
Quantification:
-
Take an aliquot of the clear supernatant (containing the [³⁵S]-labeled sulfated product).
-
Add the aliquot to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Controls:
-
No Substrate Control: To measure background sulfation of endogenous acceptors.
-
No Enzyme Control: To account for non-enzymatic reaction or background radioactivity.
-
-
Data Analysis: Subtract the CPM from control reactions. Convert the final CPM to the rate of product formation (e.g., pmol/min/mg protein) using the specific activity of the [³⁵S]PAPS.
Conclusion
The biotransformation of quercetin is a complex process where sulfation plays a key role in its metabolism and disposition. The synthesis of this compound is efficiently catalyzed by SULT enzymes, primarily in the liver, using PAPS as a sulfate donor. This initial metabolite can be further sulfated to form multi-sulfated derivatives. Conversely, the degradation pathway involves desulfation by arylsulfatases, which regenerates the quercetin aglycone. This aglycone is then susceptible to a range of other phase II metabolic reactions, including glucuronidation and methylation, or oxidative degradation. A thorough understanding of these enzymatic pathways, supported by robust quantitative data and experimental protocols, is fundamental for the fields of nutrition, pharmacology, and drug development, as it directly impacts the biological effects attributed to this widely consumed flavonoid.
References
- 1. Quercetin 3-O-sulfate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfation of dietary flavonoids by human sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Buy this compound | 60889-05-6 [smolecule.com]
- 6. Sulfation of flavonoids and other phenolic dietary compounds by the human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quercetin-3-sulfate 4'-sulfotransferase - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. Figure 1 from Synthesis of Flavonoid Sulfates. II. The Use of Aryl Sulfatase in the Synthesis of Flavonol-3-sulfates | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Oxidative degradation of quercetin with hydrogen peroxide using continuous-flow kinetic electrospray-ion trap-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular metabolism and bioactivity of quercetin and its in vivo metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Quercetin 3-Sulfate and its Conjugate Forms in Plasma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid found in a variety of fruits, vegetables, and grains, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. However, upon oral ingestion, quercetin undergoes extensive metabolism, primarily in the small intestine and liver. Consequently, the predominant forms circulating in the plasma are not the quercetin aglycone but its conjugated metabolites, including glucuronides, sulfates, and methylated derivatives. Among these, quercetin 3-sulfate is a significant metabolite. Understanding the pharmacokinetics and biological activities of this compound and its other conjugate forms is crucial for elucidating the mechanisms behind quercetin's health benefits and for the development of effective therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound and its conjugates in plasma, with a focus on quantitative data, experimental protocols for their analysis, and their interaction with key cellular signaling pathways.
Metabolism and Bioavailability of Quercetin Conjugates
Following oral consumption, quercetin glycosides are hydrolyzed to the quercetin aglycone in the small intestine, which is then absorbed. The absorbed quercetin is rapidly and extensively metabolized through Phase II biotransformation pathways, including glucuronidation, sulfation, and methylation. The resulting water-soluble conjugates are the primary forms detected in systemic circulation.
The major circulating metabolites of quercetin in human plasma have been identified as quercetin-3'-sulfate, quercetin-3-glucuronide, and 3'-methylquercetin-3-glucuronide.[1][2] The bioavailability of quercetin is influenced by its dietary source and the form in which it is consumed. For instance, quercetin glucosides from onions are generally more readily absorbed than the quercetin aglycone or quercetin rutinoside.
Quantitative Data of Quercetin Conjugates in Human Plasma
The following tables summarize the pharmacokinetic parameters of various quercetin conjugates in human plasma from different studies. It is important to note that many studies measure the total quercetin concentration after enzymatic hydrolysis of the conjugates, rather than quantifying each individual metabolite.
Table 1: Pharmacokinetic Parameters of Total Quercetin (after hydrolysis) in Human Plasma
| Quercetin Source/Form | Dose | Subjects (n) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Onion Powder | ~100 mg quercetin aglycone equivalent | 16 (8F, 8M) | 273.2 ± 93.7 | 2.0 ± 1.7 | - | [3] |
| Apple Peel Powder | ~100 mg quercetin aglycone equivalent | 16 (8F, 8M) | 63.8 ± 22.4 | 2.9 ± 2.0 | - | [3] |
| Quercetin Aglycone | 50 mg | 16 | - | 1.9, 2.7, 4.8 | - | [4] |
| Rutin | 50 mg quercetin aglycone equivalent | 16 | - | 6.5, 7.4, 7.5 | - | [4] |
| Onion Skin Extract | ~163 mg quercetin | 12 (6M, 6F) | 5.4 times higher than quercetin dihydrate | No significant difference | 4.8 times higher than quercetin dihydrate | |
| Quercetin Dihydrate | 134 mg quercetin aglycone equivalent | 12 (6M, 6F) | - | - | - |
Table 2: Plasma Concentrations of Individual Quercetin Conjugates in Humans
| Quercetin Source | Dose | Metabolite | Cmax (ng/mL) | Reference |
| Applesauce with Onion Powder | ~180 µmol quercetin glycosides | Quercetin sulfate | 37.3 | |
| Quercetin glucuronide | 212.8 | |||
| Quercetin diglucuronide | 168.8 | |||
| Quercetin glucuronide sulfate | 43.0 | |||
| Methyl quercetin glucuronide | 90.1 | |||
| Methyl quercetin diglucuronide | 65.4 | |||
| Applesauce with Apple Peel | ~180 µmol quercetin glycosides | Quercetin sulfate | 4.6 | |
| Quercetin glucuronide | 15.5 | |||
| Quercetin diglucuronide | 9.3 | |||
| Quercetin glucuronide sulfate | 1.3 | |||
| Methyl quercetin glucuronide | 7.5 | |||
| Methyl quercetin diglucuronide | 3.6 |
Experimental Protocols for Analysis of Quercetin Conjugates in Plasma
The accurate quantification of quercetin and its metabolites in plasma is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[5][6]
Sample Preparation
A robust sample preparation protocol is critical for accurate analysis and involves several key steps:
-
Protein Precipitation: To remove interfering proteins, plasma samples are typically treated with an organic solvent such as ice-cold methanol or acetonitrile.[5]
-
Enzymatic Hydrolysis (for total quercetin measurement): To quantify the total amount of quercetin (aglycone + conjugates), plasma samples are incubated with β-glucuronidase and sulfatase enzymes to cleave the glucuronide and sulfate moieties, respectively, liberating the quercetin aglycone.[3]
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques are employed for the purification and concentration of the analytes from the plasma matrix. C18 or Oasis HLB cartridges are commonly used for SPE.[7]
-
Reconstitution: The dried extract is reconstituted in a suitable solvent, typically the initial mobile phase for the LC-MS/MS analysis.[5]
LC-MS/MS Analysis
The following provides a general LC-MS/MS methodology for the analysis of quercetin and its conjugates:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 or C12 column is commonly used for separation.[6][7]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1-0.5% formic acid) and an organic phase (e.g., acetonitrile or methanol).[7]
-
Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is most commonly used for the detection of quercetin and its conjugates.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[6]
-
Signaling Pathways Modulated by Quercetin
Quercetin is known to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, inflammation, and antioxidant defense. While most research has focused on the effects of the quercetin aglycone, it is hypothesized that its metabolites, including this compound, contribute to these biological activities.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Quercetin has been shown to inhibit this pathway in various cancer cell lines, leading to apoptosis and cell cycle arrest.[8][9][10][11]
Caption: Quercetin inhibits the PI3K/Akt signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in regulating a wide range of cellular responses, including proliferation, differentiation, and apoptosis. Quercetin's effect on the MAPK pathway can be complex, either activating or inhibiting different components depending on the cell type and context, ultimately influencing cell fate.[12][13][14]
Caption: Quercetin modulates the MAPK signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response. Quercetin can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective genes, thereby protecting cells from oxidative stress.[15][16][17][18][19]
Caption: Quercetin activates the Nrf2 antioxidant pathway.
Conclusion
This compound, along with other glucuronidated and methylated conjugates, are the primary forms of quercetin present in human plasma following dietary intake. The quantitative analysis of these metabolites is essential for understanding the bioavailability and potential health effects of quercetin. While advanced analytical techniques like LC-MS/MS have enabled the identification and quantification of these conjugates, more research is needed to establish the specific pharmacokinetic profiles and biological activities of each individual metabolite. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and Nrf2 by quercetin highlights its therapeutic potential. Future studies should focus on delineating the specific roles of this compound and other conjugates in these pathways to fully comprehend their contribution to the overall pharmacological effects of quercetin. This knowledge will be instrumental for the development of novel quercetin-based therapeutics and functional foods.
References
- 1. Human metabolism of dietary flavonoids: identification of plasma metabolites of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 4. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a UHPLC-MS/MS Method for the Determination of Quercetin in Milk and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 9. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quercetin induces cell death by caspase-dependent and p38 MAPK pathway in EGFR mutant lung cancer cells [kosinmedj.org]
- 15. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Quercetin 3-Sulfate: Application Notes for Analytical Standards in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a flavonoid abundant in fruits and vegetables, is extensively metabolized in the human body following consumption. One of its primary plasma metabolites is Quercetin 3-sulfate (Q3S).[1] This sulfated derivative exhibits enhanced solubility and bioavailability compared to its parent compound, quercetin.[1] The biological activities of quercetin metabolites, including antioxidant and anti-inflammatory properties, are of significant interest in pharmacological studies.[1][2] Accurate in-vitro and in-vivo research necessitates the use of well-characterized analytical standards of these metabolites. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in research settings.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | [2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate | [3] |
| Molecular Formula | C₁₅H₁₀O₁₀S | [3] |
| Molar Mass | 382.30 g/mol | [4] |
| CAS Number | 60889-05-6 | [3] |
| Solubility | Enhanced solubility in aqueous solutions compared to quercetin. Soluble in DMSO and methanol. | [1][5] |
| pKa (strongest acidic) | -2.5 (predicted) | [6] |
Experimental Protocols
Synthesis of this compound Standard
For research purposes where commercial standards are unavailable or for stable isotope labeling, chemical synthesis provides a reliable source of this compound. A general method involves the reaction of quercetin with a sulfating agent.[7]
Materials:
-
Quercetin
-
Sulfur trioxide-N-triethylamine complex
-
Dioxane, anhydrous
-
Methanol
-
Argon gas
-
Water bath
-
Rotary evaporator
-
HPLC system for purification
Protocol:
-
Dry quercetin by dissolving in dry pyridine and removing the solvent under vacuum using a rotary evaporator. Repeat this step twice.
-
Dissolve the dried quercetin in anhydrous dioxane.
-
Under an argon atmosphere, add a 10-fold molar excess of sulfur trioxide-N-triethylamine complex to the quercetin solution.[7]
-
Incubate the reaction mixture in a water bath at 40°C for 90 minutes.[7] The sulfated quercetin products will precipitate.
-
Decant the dioxane and redissolve the precipitate in methanol.[7]
-
Purify this compound from the mixture of monosulfates and disulfates using preparative HPLC.
-
Analyze the purified fractions by LC-MS and ¹H NMR to confirm the identity and purity of this compound.[7] The synthesized standard should be at least 90% pure.[7]
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a robust method for the sensitive and selective quantification of this compound in human plasma, a common matrix for pharmacokinetic studies.[8][9]
a) Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.
-
Add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated sakuranetin).[1][9]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[9]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[9]
-
Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the final supernatant to an LC autosampler vial for injection.
b) LC-MS/MS Analysis:
-
HPLC System: A UHPLC system capable of high-pressure gradient elution.[8]
-
Column: A C18 reversed-phase column (e.g., 10 cm length) is suitable for separation.[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B (hold)
-
12-12.1 min: 95-5% B (linear gradient)
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Negative ESI[8]
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 381.0 -> Product ion (m/z) 301.0 (loss of SO₃)
-
Internal Standard (example): To be determined based on the chosen standard.
-
-
Data Analysis: Quantify this compound by constructing a calibration curve using the analytical standard. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]
Quantitative Data Summary for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 381.0 | 301.0 | -20 |
| Internal Standard | User Defined | User Defined | User Defined |
Note: Collision energy should be optimized for the specific instrument used.
Stability and Storage
Proper storage of this compound analytical standards is crucial to maintain their integrity.
| Condition | Recommendation |
| Solid Form | Store at -20°C in a desiccator. |
| In Solution (DMSO, Methanol) | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -80°C in small aliquots to avoid freeze-thaw cycles. |
| pH Stability | Quercetin and its derivatives are more stable in acidic to neutral pH and degrade in alkaline conditions.[10][11] |
| Temperature Stability | Degradation increases with higher temperatures.[10][11] |
Biological Activity and Signaling Pathways
While much of the research has focused on quercetin, its metabolites, including this compound, are also biologically active and contribute to its overall health effects.[2] Quercetin and its derivatives are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.[12][13][14]
Visualizations
Metabolic Pathway of Quercetin
Caption: Metabolic conversion of dietary quercetin glycosides to this compound.
Experimental Workflow for Quantification
Caption: General workflow for the quantification of this compound in plasma.
Signaling Pathways Modulated by Quercetin and its Metabolites
References
- 1. Frontiers | A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry [frontiersin.org]
- 2. Pharmacological Activity of Quercetin: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H10O10S | CID 5280362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quercetin 3-O-sulfate - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 60889-05-6 [smolecule.com]
- 6. phytohub.eu [phytohub.eu]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 9. benchchem.com [benchchem.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potential Therapeutic Targets of Quercetin, a Plant Flavonol, and Its Role in the Therapy of Various Types of Cancer through the Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Quercetin 3-Sulfate in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quercetin, a prominent dietary flavonoid found in many fruits and vegetables, is extensively metabolized in the human body following ingestion. After absorption, quercetin undergoes phase II biotransformation, leading to the formation of various conjugated metabolites, including glucuronides and sulfates.[1][2][3] Quercetin 3-sulfate is one of the primary conjugated forms found circulating in human plasma.[2] Accurate quantification of this specific metabolite is crucial for pharmacokinetic studies, understanding its bioavailability from different sources, and elucidating its potential physiological activities, as the bioactivity of quercetin metabolites can depend on the type and position of the conjugate.[1][3] This application note provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Experimental Protocols
This section details the methodology for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting quercetin metabolites from the complex plasma matrix.[4][5][6] A weak anion exchange SPE column can be particularly effective for the recovery of sulfated conjugates.[4]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., isotopically labeled Quercetin or a related flavonoid like Kaempferol)[6][7]
-
0.1 M Ascorbic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Weak anion exchange (e.g., Strata-X-AW) or polymeric (e.g., Oasis HLB) SPE cartridges[6][7]
Protocol:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples on ice.
-
To a 500 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of 0.1 M ascorbic acid to prevent degradation.[1]
-
Add a specific volume of the internal standard solution.
-
Vortex the mixture gently.
-
-
Protein Precipitation (Optional, but recommended):
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the quercetin metabolites with 5 mL of methanol into a clean collection tube.
-
-
Final Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37-40°C.[8][9]
-
Reconstitute the residue in 100-250 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).[1][8]
-
Vortex to dissolve the residue and centrifuge at high speed for 10 minutes to pellet any remaining particulates.[1]
-
Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.
-
LC-MS/MS Method
A sensitive and specific LC-MS/MS method is required for the accurate quantification of this compound.[10]
Instrumentation:
-
Ultra-High-Pressure Liquid Chromatography (UHPLC) system[1]
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTOF) with an Electrospray Ionization (ESI) source[1][3]
Chromatographic Conditions:
-
Column: A C12 or C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1][10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 30°C.[1]
-
Gradient:
-
0-5 min: 5-10% B
-
5-8 min: 10-12% B
-
8-10 min: 12-15% B
-
10-15 min: 15% B
-
15-18 min: 15-55% B
-
18-20 min: 55-90% B
-
(Followed by a re-equilibration step)[1]
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[10]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Gas temperature (300°C), Gas flow (10 L/min), Nebulizer pressure (45 psi).[1][11]
-
MRM Transitions:
-
This compound: The precursor ion ([M-H]⁻) for quercetin sulfate is m/z 381. The product ions would be derived from the quercetin aglycone (e.g., m/z 301) and the sulfate moiety. Specific transitions need to be optimized by infusing a standard.
-
Internal Standard: To be determined based on the selected standard.
-
Data Presentation
The following table summarizes pharmacokinetic parameters for quercetin sulfates found in human plasma from various studies. It is important to note that many studies quantify "quercetin sulfate" without specifying the exact isomer.
| Food/Supplement Source | Dose | Cmax (ng/mL) | Tmax (hours) |
| Applesauce with Apple Peel | ~180 µmol quercetin glycosides | 4.6 | Not Specified |
| Applesauce with Onion Powder | ~180 µmol quercetin glycosides | 37.3 | Not Specified |
Table 1: Pharmacokinetic parameters of Quercetin Sulfate in human plasma after consumption of quercetin-rich foods. Data extracted from a study by Lee et al., 2012.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound in human plasma.
Caption: Experimental workflow from plasma sample to data analysis.
Metabolic Pathway of Quercetin
This diagram shows the simplified metabolic pathway of quercetin leading to the formation of sulfated conjugates.
Caption: Formation of quercetin conjugates after dietary intake.
References
- 1. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. UHPLC-(ESI)QTOF MS/MS profiling of quercetin metabolites in human plasma postconsumption of applesauce enriched with apple peel and onion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a quantitation method for conjugated quercetin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of quercetin pharmacokinetics following oral supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic determination of quercetin in human plasma and urine utilizing solid-phase extraction and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Quercetin 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Quercetin 3-sulfate, a significant metabolite of quercetin, in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Quercetin, a dietary flavonoid, undergoes extensive metabolism in the body, and the resulting sulfate conjugates are key circulating forms.[1] Accurate and sensitive quantification of these metabolites is crucial for pharmacokinetic studies and for understanding the bioavailability and biological activity of quercetin.[1] This document outlines the necessary steps for sample preparation, chromatographic separation, and detection, along with validated performance characteristics.
Introduction
Quercetin is a flavonoid found in numerous fruits, vegetables, and grains, known for its antioxidant and anti-inflammatory properties.[1][2] Upon ingestion, quercetin is extensively metabolized in the small intestine and liver into various conjugated forms, including glucuronides and sulfates.[1] this compound is one of the primary metabolites found in human plasma.[3][4] Due to this extensive metabolism, sensitive and specific analytical methods are required to quantify the parent compound and its metabolites in complex biological samples.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose, offering high sensitivity and specificity.[1] This application note details a robust HPLC method for the analysis of this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a common method for extracting quercetin metabolites from plasma.
Materials:
-
Plasma samples
-
Ice-cold methanol or acetonitrile
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen evaporator or vacuum centrifugal evaporator
Procedure:
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Protein Precipitation: a. Add 300 µL of ice-cold methanol or acetonitrile to the plasma sample. b. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifugal evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Method optimization is recommended for specific instrumentation and applications.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm)[5]
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5-10% B, increase linearly to 90-95% B over 10-15 min |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40°C |
| Detection | ESI-MS/MS in Negative Ion Mode |
Mass Spectrometry Parameters (Example):
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 350 - 450°C |
| Collision Gas | Argon |
| MRM Transition | Specific to this compound (Precursor Ion > Product Ion) |
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of quercetin and its metabolites. Note that specific values for this compound may vary depending on the exact methodology and instrumentation.
| Parameter | Quercetin (Parent Compound) | Quercetin Metabolites (General) |
| Retention Time (min) | 2.0 - 11.5[6][7] | Varies based on conjugate |
| Linearity Range (µg/mL) | 3 - 18[7] | Dependent on specific metabolite |
| Limit of Detection (LOD) (µg/mL) | 0.046 - 0.236[7][8] | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) (µg/mL) | 0.14 - 0.786[7][8] | Typically in the low ng/mL range |
| Accuracy (% Recovery) | 88.6% - 110.7%[8] | Generally >85% |
| Precision (%RSD) | < 2%[6] | < 15% |
Pharmacokinetic data from a human study after consumption of onion powder (a rich source of quercetin glycosides) showed a Cmax for quercetin sulfate of 37.3 ng/mL.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Quercetin Metabolism Pathway
Caption: Simplified metabolic pathway of dietary quercetin.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol for sample preparation is straightforward, and the chromatographic conditions can be adapted to various LC-MS systems. This method is well-suited for pharmacokinetic and metabolic studies of quercetin, aiding in the evaluation of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. nano-ntp.com [nano-ntp.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sensitive Detection of Quercetin 3-Sulfate using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a flavonoid abundant in fruits and vegetables, has garnered significant attention for its antioxidant and anti-inflammatory properties.[1] Upon ingestion, quercetin undergoes extensive metabolism, with quercetin 3-sulfate being one of its major circulating metabolites in human plasma.[2][3] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies and for understanding the bioavailability and biological activity of quercetin.[2][4] This application note provides a detailed protocol for the sensitive detection of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][5]
Metabolic Pathway of Quercetin
Quercetin from dietary sources is primarily in glycoside forms. In the intestine, these glycosides are hydrolyzed to the aglycone form, which is then absorbed. Subsequently, quercetin undergoes extensive phase II metabolism in the intestine and liver, leading to the formation of glucuronidated, sulfated, and methylated metabolites.[1] this compound is a significant product of this metabolic sulfation.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.[1]
Materials:
-
Plasma samples
-
Ice-cold methanol or acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of >12,000 x g and 4°C
-
Nitrogen evaporator or vacuum centrifugal evaporator
-
Reconstitution solution (e.g., initial mobile phase)
Procedure:
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Add 100 µL of plasma to a 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold methanol or acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes.
-
Analysis: Transfer the supernatant to an LC autosampler vial for injection.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Instrument parameters should be optimized for the specific system being used.
Liquid Chromatography Parameters:
| Parameter | Recommended Conditions |
| Column | C18 or C12 column (e.g., 100 mm x 2.1 mm, 1.7 µm)[1][6] |
| Mobile Phase A | Water with 0.1% Formic Acid[1][7][8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[7][8] |
| Flow Rate | 0.4 - 0.5 mL/min[1][7][8] |
| Column Temperature | 30°C[1][6] |
| Injection Volume | 1 - 5 µL[6][7][8] |
| Gradient | A linear gradient from 5-95% B over several minutes is a good starting point.[7][8] |
Mass Spectrometry Parameters:
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1][5] |
| Capillary Voltage | ~3.0 - 3.5 kV[1][6] |
| Desolvation Gas Flow | ~1000 L/h[6] |
| Desolvation Temperature | ~350 - 550°C[1][6] |
| Source Temperature | ~150°C[6] |
| Nebulizer Gas | ~45 psi[1][4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following tables summarize typical mass spectrometry parameters and performance data for the analysis of quercetin and its metabolites.
Table 1: Example LC-MS/MS MRM Transitions and Parameters
Collision Energy (CE) and other voltage parameters should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 381.0 | 301.0 (loss of SO₃)[9] | 100-200 |
| Quercetin | 301.0 | 179.0 / 151.0[10] | 100-200 |
| Internal Standard (e.g., Rutin) | 609.1 | 300.1 | 100-200 |
Table 2: Summary of Method Performance Characteristics
Values can vary significantly based on the matrix, instrumentation, and specific method.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 100 - 500 pg/mL (in plasma/urine for quercetin) | [5] |
| Lower Limit of Quantification (LLOQ) | 500 pg/mL - 1 ng/mL (in plasma/urine for quercetin) | [5] |
| Linearity (r²) | > 0.99 | [4][5] |
| Intra-day and Inter-day Precision (%CV) | < 15% | [5] |
| Accuracy | 85 - 115% | [5] |
| Extraction Recovery | 75 - 110% | [2][6] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical process from sample collection to data analysis.
Conclusion
This application note provides a comprehensive framework for the sensitive and selective quantification of this compound in biological samples using LC-MS/MS. The detailed protocols for sample preparation and analysis, along with the summarized quantitative data, offer a robust starting point for researchers. Method optimization and validation are essential for achieving reliable results in specific applications within drug development and metabolic research.
References
- 1. benchchem.com [benchchem.com]
- 2. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 3. Quercetin 3-O-sulfate - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry [frontiersin.org]
- 8. A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Method for quantitative quercetin detection using HPLC-MS/MS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Chemical Synthesis of Quercetin 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid found in numerous fruits and vegetables, is extensively studied for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2][3][4] In vivo, quercetin is metabolized into various conjugates, with quercetin sulfates being significant circulating forms.[5][6] Quercetin 3-sulfate is a major metabolite that is crucial for investigating the bioavailability, mechanism of action, and physiological effects of quercetin.[5][7] The availability of pure this compound is essential for in vitro and in vivo studies to understand the biological activities of quercetin metabolites.[8][9]
These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound for laboratory use.
Chemical Synthesis of this compound
The described method is a chemical synthesis approach that allows for the generation of this compound and other sulfated quercetin derivatives.[10] The primary advantage of this chemical synthesis is the potential for higher yields compared to biological approaches, where enzyme and cofactor concentrations can be limiting factors.[10]
Principle
The synthesis involves the reaction of quercetin with a sulfating agent, the sulfur trioxide-N-triethylamine complex. This reaction leads to the formation of a mixture of quercetin monosulfates and disulfates.[8][9][10] The desired this compound can then be isolated from this mixture.
Experimental Protocol
Materials and Reagents:
-
Quercetin (anhydrous)
-
Sulfur trioxide-N-triethylamine complex
-
Dioxane (anhydrous)
-
Pyridine (dry)
-
Argon gas
-
Solvents for HPLC (e.g., acetonitrile, water with formic acid)
-
Deionized water
Procedure:
-
Drying of Quercetin: To remove any associated water, dissolve quercetin (e.g., 0.5 g, 1.7 mmol) in dry pyridine. Remove the pyridine using a rotary evaporator. Repeat this process twice to ensure the quercetin is anhydrous.[10]
-
Reaction Setup: Dissolve the dried quercetin in anhydrous dioxane (e.g., 50 mL) in a round-bottom flask.[10]
-
Sulfation Reaction: Under an argon atmosphere to prevent contact with air, add a 10-fold molar excess of the sulfur trioxide-N-triethylamine complex (e.g., 3.1 g, 16.9 mmol) to the quercetin solution.[8][10] Stir the reaction mixture at room temperature. Note: The optimal molar excess has been determined to be 10-fold for this reaction.[10]
-
Reaction Quenching: After a suitable reaction time (not explicitly stated in the search results, may require optimization), the reaction can be quenched by the addition of water.
-
Sample Preparation for Analysis: An extract of the reaction mixture is prepared for analysis by High-Performance Liquid Chromatography (HPLC).[10]
Purification and Characterization
The reaction mixture contains the parent quercetin, four monosulfates, and three disulfates.[8][10] Purification is typically achieved using preparative HPLC.
Purification Protocol
-
High-Performance Liquid Chromatography (HPLC): The reaction mixture is subjected to reverse-phase HPLC to separate the different sulfated products.[5][10]
-
A C18 column is commonly used.
-
The mobile phase often consists of a gradient of acetonitrile and water, with an acid modifier like formic or orthophosphoric acid.[11]
-
-
Fraction Collection: Fractions corresponding to the different peaks on the chromatogram are collected. The elution order for quercetin monosulfates has been reported as 3-O-, 7-O-, 3'-O-, and 4'-O-sulfates, with the 3-O-sulfate eluting earliest.[9]
-
Purity Assessment: The purity of the isolated fractions should be assessed by analytical HPLC. Synthesized sulfates have been reported to be at least 90% pure, with the main contaminant being the parent quercetin.[10]
Characterization Methods
-
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS) is used to identify the quercetin sulfates based on their mass-to-charge ratio.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectrometry of the isolated HPLC peaks is used for structural elucidation and to confirm the position of sulfation.[8][9][10]
Quantitative Data
The chemical synthesis method produces a variety of sulfated quercetin products. The relative yields of these products from a reaction using a 10-fold excess of sulfur trioxide-N-triethylamine complex are summarized in the table below.[10]
| Peak Identity | Type | Relative Yield (%) |
| Quercetin Disulfates | Disulfate | 0.8 - 3.8 |
| Quercetin Monosulfates | Monosulfate | 1 - 16 |
Table 1: Relative yields of quercetin sulfates from chemical synthesis.[10]
Applications in Research
This compound, as a primary metabolite of quercetin, is crucial for various research applications:[1][2][3][5]
-
Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion of quercetin.
-
In Vitro and In Vivo Assays: To investigate the biological activities, including antioxidant and anti-inflammatory effects, of quercetin metabolites.[1][2]
-
Drug Development: As a reference standard for metabolic studies of quercetin and related flavonoids.[9]
-
Signaling Pathway Analysis: To explore the molecular mechanisms and signaling pathways modulated by quercetin metabolites.
Visualizations
Workflow for Chemical Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
General Biological Activities of Quercetin and its Metabolites
Caption: Overview of the biological activities of quercetin and its metabolites.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 60889-05-6 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. ijcrt.org [ijcrt.org]
Application Notes and Protocols for In Vitro Bioactivity of Quercetin 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a ubiquitous flavonoid found in many fruits and vegetables, is extensively metabolized in the human body, with Quercetin 3-sulfate being one of its major circulating forms. Understanding the bioactivity of this metabolite is crucial for elucidating the health effects of dietary quercetin. These application notes provide a comprehensive guide to in vitro assays for determining the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, and cytotoxic effects. Detailed protocols for key experiments are provided to facilitate research and drug development efforts.
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the available quantitative data on the in vitro bioactivity of this compound.
Table 1: Enzyme and Transporter Inhibition by this compound
| Target | Assay Principle | Substrate | IC50 (µM) | Reference |
| Xanthine Oxidase | Inhibition of uric acid formation | Xanthine (5 µM) | 0.2 - 0.7 | [1] |
| Xanthine Oxidase | Inhibition of 6-thiouric acid formation | 6-mercaptopurine (5 µM) | 0.2 - 0.6 | [1] |
| OATP1B1 | Inhibition of transport activity | Not specified | Nanomolar range | [2] |
| OATP2B1 | Inhibition of transport activity | Not specified | Submicromolar range | [2] |
| BCRP | Inhibition of transport activity | Not specified | 3.2 | [3] |
| CYP2C19 | Inhibition of enzyme activity | Not specified | > 20 | [2] |
| CYP3A4 | Inhibition of enzyme activity | Not specified | > 10 | [2] |
Table 2: Antioxidant Activity of Quercetin and its Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| Quercetin | DPPH Radical Scavenging | 16.23 | |
| Quercetin | Lipid Peroxidation Inhibition | 5.25 | |
| Quercetin-3,3',4'-triacetate | DPPH Radical Scavenging | 325.57 | |
| Quercetin-3,3',4'-triacetate | Lipid Peroxidation Inhibition | 161.5 | |
| Quercetin | DPPH Radical Scavenging | 4.60 ± 0.3 | [4] |
| Quercetin | ABTS Radical Scavenging | 48.0 ± 4.4 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Target cell line (e.g., cancer cell lines like MCF-7, HepG2, or inflammatory cell lines like RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the sample or standard solutions to the wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined from a plot of scavenging activity against the concentration of the compound.
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Methanol or ethanol
-
Trolox (as a standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
ABTS•+ Solution Preparation: Mix equal volumes of ABTS and potassium persulfate solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay: Add 10 µL of the sample or standard solutions at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition as for the DPPH assay and determine the IC50 value.
Anti-inflammatory Activity Assays
Principle: This sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by cells in culture.
Materials:
-
RAW 264.7 macrophage cells (or other suitable cell line)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines. Include a vehicle control group (LPS only) and an unstimulated control group.
-
Sample Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. The supernatants can be stored at -80°C until use.
-
ELISA Procedure (as per manufacturer's instructions): a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature. c. Wash the plate and add 100 µL of the collected cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark. f. Wash the plate and add the TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark. g. Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Immediately read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only control.
Signaling Pathway Analysis (Western Blot for NF-κB and MAPK Pathways)
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. This protocol focuses on analyzing the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK) signaling pathways to determine the effect of this compound on their activation.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: a. Seed and treat cells with this compound and/or LPS as described in the ELISA protocol. For pathway analysis, shorter stimulation times (e.g., 15-60 minutes) are often used. b. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice. c. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody overnight at 4°C. c. Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20). d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane thoroughly with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control to determine the relative changes in protein phosphorylation.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the potential mechanisms by which this compound may exert its anti-inflammatory effects. These pathways are based on the known effects of the parent compound, quercetin, and serve as a hypothetical framework for further investigation of the metabolite.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Conclusion
These application notes provide a framework for the in vitro evaluation of this compound's bioactivity. The detailed protocols for cell viability, antioxidant, and anti-inflammatory assays, along with methods for signaling pathway analysis, offer a robust toolkit for researchers. The provided quantitative data, while highlighting the need for more specific research on the sulfated metabolite, serves as a valuable reference. The visualized signaling pathways offer a hypothetical basis for mechanistic studies. Further research is warranted to expand the quantitative dataset for this compound and to experimentally validate its effects on the intricate cellular signaling networks.
References
- 1. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bowdish.ca [bowdish.ca]
- 4. Targeting p38 MAPK signaling pathway: Quercetin as a novel therapy for TMJ synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Quercetin 3-Sulfate in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Quercetin, a flavonoid abundant in fruits and vegetables, is recognized for its antioxidant, anti-inflammatory, and anticancer properties.[1] However, its bioavailability is low, and it is rapidly metabolized in the body into more soluble conjugated forms, primarily glucuronide and sulfate derivatives.[2][3] Quercetin 3-sulfate (Q3S) is a major metabolite of quercetin found in human plasma.[4][5] Studying the biological effects of Q3S is crucial for understanding the in vivo mechanisms of action of quercetin. These application notes provide detailed protocols for cell culture-based assays to investigate the effects of Q3S.
Application Notes
Choosing a Cell Line: The selection of a cell line should be guided by the research question. Studies have demonstrated the effects of this compound on various cancer cell lines.
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line used to study anticancer effects. Q3S has been shown to inhibit growth, arrest the cell cycle, and induce apoptosis in these cells.[6][7]
-
HepG2 (Human Liver Carcinoma): A suitable model for studying metabolic effects, as the liver is a primary site of quercetin metabolism. Q3S has been shown to decrease glucose and ATP levels in HepG2 cells.[8]
-
Other Cancer Cell Lines: The parent compound, quercetin, has been studied in numerous lines, including ovarian cancer (SKOV-3), prostate cancer (PC-3), and colon cancer (HT-29), providing a basis for exploring the effects of its metabolites.[2][9]
Preparation and Handling of this compound: Unlike its parent aglycone, this compound is more water-soluble. However, to ensure consistency and avoid solubility issues in complex culture media, preparing a concentrated stock solution in a sterile solvent like dimethyl sulfoxide (DMSO) is recommended. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10] A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (Q3'S) compared to its parent compound, Quercetin (Que), and another metabolite, Quercetin-3-glucuronide (Q3G), on MCF-7 human breast cancer cells.
Table 1: Cytotoxicity (IC50) in MCF-7 Cells
| Compound | IC50 Value (µM) | Reference |
| Quercetin (Que) | 23.1 | [6][7] |
| Quercetin 3'-sulfate (Q3'S) | 27.6 | [6][7] |
| Quercetin 3-glucuronide (Q3G) | 73.2 | [6][7] |
Table 2: Apoptosis Induction in MCF-7 Cells (100 µM concentration for 48h)
| Compound | Early Phase Apoptosis (%) | Reference |
| Quercetin (Que) | 70.8 | [6][7] |
| Quercetin 3'-sulfate (Q3'S) | 58.2 | [6][7] |
| Quercetin 3-glucuronide (Q3G) | 48.0 | [6][7] |
Key Signaling Pathways
Quercetin and its metabolites exert their effects by modulating various cell signaling pathways. The primary pathways implicated in its anticancer effects include the induction of apoptosis and the inhibition of pro-survival pathways like PI3K/Akt.
Quercetin and its metabolites can induce apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic (mitochondrial) pathway.[6][7] This involves the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, culminating in programmed cell death.[11]
The PI3K/Akt/mTOR pathway is a critical pro-survival pathway often dysregulated in cancer. Quercetin has been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[8] By inhibiting key kinases like PI3K and Akt, quercetin metabolites can promote apoptosis and reduce cancer cell viability.
Experimental Protocols & Workflow
The following diagram illustrates a general workflow for investigating the cellular effects of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (powder), Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder. b. Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Vortex briefly until fully dissolved. c. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. d. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well cell culture plates, complete cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.
-
Procedure: a. Seed cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete medium from the stock solution. Include a vehicle control (medium with DMSO) and an untreated control. c. Replace the medium in the wells with the prepared drug dilutions and controls. d. Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours). e. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible. f. Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of apoptotic cells and the analysis of cell cycle distribution.
-
Materials: 6-well cell culture plates, this compound, PBS, Binding Buffer, Annexin V-FITC, Propidium Iodide (PI), RNase A, flow cytometer.
-
Procedure for Apoptosis: a. Seed cells in 6-well plates and treat with desired concentrations of Q3S for a specific duration (e.g., 48 hours).[6] b. Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS. c. Resuspend cells in 100 µL of 1X Binding Buffer. d. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature. e. Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Procedure for Cell Cycle: a. Culture and treat cells as described above. b. Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. c. Centrifuge the fixed cells, wash with PBS to remove ethanol. d. Resuspend the cell pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL). e. Incubate for 30 minutes in the dark at room temperature. f. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]
Protocol 4: Protein Expression Analysis by Western Blotting
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways (e.g., caspases, Akt, Bcl-2).
-
Materials: 6-well plates, RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, ECL substrate, imaging system.
-
Procedure: a. Culture and treat cells as described above. b. Wash cells with cold PBS and lyse with RIPA buffer. c. Quantify protein concentration using a BCA assay. d. Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. e. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. f. Block the membrane for 1 hour at room temperature in blocking buffer. g. Incubate the membrane with a specific primary antibody (e.g., anti-Caspase-3, anti-p-Akt, anti-β-actin) overnight at 4°C. h. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. i. Wash again and detect the signal using an ECL substrate and an imaging system. β-actin or GAPDH is typically used as a loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin 3-O-sulfate - Wikipedia [en.wikipedia.org]
- 5. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different antitumor effects of quercetin, quercetin-3′-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Different antitumor effects of quercetin, quercetin-3'-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of quercetin on the proliferation of the human ovarian cancer cell line SKOV-3 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Quercetin 3-sulfate as a potential biomarker for dietary flavonoid intake
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid found in a wide array of fruits and vegetables, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. Upon ingestion, quercetin undergoes extensive metabolism, leading to the formation of various conjugates, among which quercetin 3-sulfate is a significant metabolite found in plasma. The quantification of this compound can serve as a valuable biomarker for assessing dietary flavonoid intake and understanding the bioavailability and metabolic fate of quercetin. These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and metabolic pathways relevant to the use of this compound as a dietary biomarker.
Data Presentation
The following tables summarize quantitative data from various studies on the plasma concentrations of quercetin and its metabolites, including this compound, following the intake of quercetin-rich foods or supplements. This data highlights the relationship between dietary flavonoid consumption and the circulating levels of quercetin metabolites.
Table 1: Plasma Concentrations of Quercetin Metabolites After a Flavonoid-Rich Meal
| Time After Meal (hours) | Total Quercetin (µM) | This compound (Relative Amount) |
| 0 (Baseline) | Below Detection Limit | Not Detected |
| 2 | - | - |
| 3 | - | - |
| 7 | - | - |
| 8 | 4.29 ± 1.46 | Major Metabolite |
| 9 | Present | Present |
Data adapted from a study involving a flavonoid-rich meal containing 40.44 ± 1.49 mg of total flavonoids.[1][2] Note: The specific concentration of this compound was not always individually quantified but identified as a primary metabolite.[3]
Table 2: Pharmacokinetic Parameters of Quercetin Metabolites After Single Dose Supplementation
| Quercetin Formulation & Dose | Cmax (ng/mL) | Tmax (hours) | AUC0-24h (ng·h/mL) |
| Standard Quercetin (500 mg) | ~100 | ~4 | ~80 |
| LipoMicel® Quercetin (250 mg) | ~250 | ~2 | ~250 |
| LipoMicel® Quercetin (500 mg) | ~700 | ~2.5 | ~1100 |
| LipoMicel® Quercetin (1000 mg) | ~2200 | ~1.5 | ~1130 |
Data represents total quercetin and its metabolites.[4] Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the curve.
Experimental Protocols
The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common and reliable analytical technique.
Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework for the analysis of this compound. Optimization of specific parameters may be required depending on the instrumentation and laboratory conditions.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., isotopically labeled this compound or a structurally similar compound)
-
Human plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[5]
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add 50 µL of the internal standard solution.
-
Vortex for 30 seconds.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 381 -> 301.
4. Data Analysis:
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
-
Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Quercetin Metabolism Pathway
Upon ingestion, quercetin glycosides from dietary sources are hydrolyzed in the small intestine to the aglycone form. Quercetin is then absorbed and undergoes extensive phase II metabolism, primarily in the small intestine and liver, involving glucuronidation, sulfation, and methylation.[6][7] Sulfotransferases (SULTs) are the enzymes responsible for the sulfation of quercetin, leading to the formation of quercetin sulfates, including this compound. These metabolites are then released into the bloodstream.
Caption: Metabolic pathway of dietary quercetin to this compound.
Experimental Workflow for Biomarker Analysis
The general workflow for analyzing this compound as a biomarker for dietary flavonoid intake involves several key steps, from sample collection to data interpretation.
Caption: Workflow for this compound biomarker analysis.
Conclusion
This compound holds significant promise as a specific and reliable biomarker for dietary flavonoid intake. Its presence and concentration in plasma directly reflect the absorption and metabolism of quercetin from food sources. The standardized analytical protocols, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. By utilizing this compound as a biomarker, researchers and drug development professionals can gain deeper insights into the pharmacokinetics of quercetin, assess dietary intervention efficacy, and explore the correlation between flavonoid consumption and health outcomes.
References
- 1. ffhdj.com [ffhdj.com]
- 2. researchgate.net [researchgate.net]
- 3. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 4. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Quercetin 3-Sulfate in Nutraceutical and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid found in numerous fruits and vegetables, has garnered significant attention for its potential health benefits. However, its low bioavailability has been a considerable hurdle in its therapeutic application. Upon ingestion, quercetin is extensively metabolized into more soluble forms, with Quercetin 3-sulfate being one of its major metabolites circulating in human plasma.[1] This sulfated form is increasingly recognized for its own biological activities, contributing to the overall pharmacological effects attributed to quercetin. These application notes provide a comprehensive overview of the current research, experimental protocols, and key signaling pathways involving this compound, offering valuable insights for its exploration in nutraceutical and pharmaceutical research.
Biological Activities and Applications
This compound exhibits a spectrum of biological activities, making it a compound of interest for both preventive and therapeutic applications.
-
Nutraceutical Applications: As a key metabolite of a dietary compound, this compound is relevant to the health-promoting effects of quercetin-rich foods. Its antioxidant and anti-inflammatory properties suggest its potential role in dietary supplements aimed at mitigating oxidative stress and chronic inflammation.
-
Pharmaceutical Research: The distinct biological activities of this compound position it as a candidate for drug development. Its potential to modulate key cellular signaling pathways involved in cancer and inflammation opens avenues for novel therapeutic strategies.
Antioxidant Activity
Quercetin and its metabolites are known for their potent antioxidant properties, primarily attributed to their ability to scavenge free radicals. While sulfation can modulate this activity, this compound still retains significant antioxidant potential.
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Quercetin and its metabolites, including this compound, have been shown to exert anti-inflammatory effects by modulating inflammatory pathways and inhibiting the production of pro-inflammatory mediators.
Anti-Cancer Activity
Emerging research highlights the anti-cancer potential of quercetin and its metabolites. This compound has demonstrated inhibitory effects on the growth of cancer cells, suggesting its potential as a chemopreventive or therapeutic agent.
Quantitative Data
The following tables summarize key quantitative data related to the biological activities of this compound and its parent compound, quercetin.
Table 1: Anti-cancer Activity of Quercetin 3'-sulfate against MCF-7 Human Breast Cancer Cells
| Compound | IC50 Value (µM) | Exposure Time (h) |
| Quercetin | 23.1 | 48 |
| Quercetin 3'-sulfate | 27.6 | 48 |
| Quercetin 3-glucuronide | 73.2 | 48 |
Source:[2]
Table 2: Antioxidant Activity of Quercetin and its Derivatives (DPPH Radical Scavenging Assay)
| Compound | IC50 Value (µM) |
| Quercetin | 4.60 ± 0.3 |
| Quercetin Hybrid 8b | 6.17 ± 0.3 |
| Quercetin Hybrid 8a | 7.26 ± 0.3 |
| Rutin | 5.02 ± 0.4 |
Source:[3]
Key Signaling Pathways
Quercetin and its metabolites exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate the putative mechanisms of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quercetin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is crucial for cell survival, proliferation, and growth. Quercetin has been shown to inhibit this pathway, contributing to its anti-cancer effects.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activities of this compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 200 µL of methanol.
-
For the control, use 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
Anti-Cancer Activity: MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined from the dose-response curve.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the biological activity of this compound.
Caption: General experimental workflow for assessing the bioactivity of this compound.
Conclusion
This compound, a primary metabolite of quercetin, demonstrates significant biological activities that warrant further investigation for its potential applications in nutraceuticals and pharmaceuticals. Its antioxidant, anti-inflammatory, and anti-cancer properties, coupled with its presence in human circulation, underscore its importance in mediating the health benefits of a quercetin-rich diet. The provided protocols and pathway diagrams offer a foundational framework for researchers to explore the therapeutic potential of this promising natural compound. Further studies are encouraged to elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Quercetin as a Therapeutic Product: Evaluation of Its Pharmacological Action and Clinical Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different antitumor effects of quercetin, quercetin-3′-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Quercetin 3-Sulfate in Preclinical Pharmacological Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Quercetin 3-sulfate (Q3S), a major metabolite of quercetin, in preclinical pharmacological models. This document includes summaries of its biological activities, quantitative data from relevant studies, and detailed experimental protocols to guide researchers in their study design.
Introduction
Quercetin, a ubiquitous flavonoid found in many fruits and vegetables, is known for its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Following ingestion, quercetin is extensively metabolized into various conjugates, with this compound (Q3S) being one of the most abundant forms found in plasma.[1] Understanding the biological activities of Q3S is crucial for elucidating the in vivo mechanisms of action of quercetin and for the development of novel therapeutic strategies. These notes focus on the preclinical applications of Q3S, providing data and protocols for its investigation in cancer and inflammatory models.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its parent compound, quercetin, in various preclinical models.
Table 1: In Vitro Anticancer Effects of Quercetin 3'-Sulfate (Q3'S) and Quercetin (Que)
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Quercetin 3'-Sulfate (Q3'S) | MCF-7 (Human Breast Cancer) | MTT Assay | IC50 | 27.6 µM | [2] |
| MCF-7 | Flow Cytometry | Apoptosis (48h, 100 µM) | 58.2% of cells in early apoptosis | [2] | |
| MCF-7 | Flow Cytometry | Cell Cycle Arrest (48h) | Arrest at S phase | [2] | |
| Quercetin (Que) | MCF-7 (Human Breast Cancer) | MTT Assay | IC50 | 23.1 µM | [2] |
| MCF-7 | Flow Cytometry | Apoptosis (48h, 100 µM) | 70.8% of cells in early apoptosis | [2] | |
| MCF-7 | Flow Cytometry | Cell Cycle Arrest (48h) | Arrest at S phase | [2] | |
| SK-Br3 (Human Breast Cancer) | Cell Counting | Proliferation Inhibition (4d, 10 µM) | Significant inhibition | [3] | |
| MDA-MB-453 (Human Breast Cancer) | Cell Counting | Proliferation Inhibition (4d, 10 µM) | Significant inhibition | [3] | |
| CT-26 (Mouse Colon Carcinoma) | MTT Assay | IC50 | >120 µM (24h), ~80 µM (48h), ~60 µM (72h) | [4] | |
| PC-3 (Human Prostate Cancer) | MTT Assay | IC50 | >120 µM (24h), ~100 µM (48h), ~80 µM (72h) | [4] |
Table 2: In Vivo Antitumor Effects of Quercetin
| Animal Model | Cancer Type | Treatment Protocol | Outcome | Citation |
| Nude Mice | Human Lung Cancer (A549 xenograft) | 2 mg/kg Quercetin, i.p., 3 times/week for 16 weeks | Associated with reduced tumor growth | [5] |
| BALB/c Mice | Colon Carcinoma (CT-26 xenograft) | 50, 100, 200 mg/kg Quercetin, i.p. | Significant reduction in tumor volume | [4] |
| Nude Mice | Breast Cancer (MCF-7 xenograft) | 50, 100, 200 mg/kg Quercetin, i.p. | Significant reduction in tumor volume | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.
Materials:
-
This compound (synthesized or commercially available)
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Antitumor Study in a Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude mice or SCID mice)
-
Cancer cells for xenograft implantation (e.g., MCF-7)
-
Matrigel (optional, for enhancing tumor take rate)
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 1-5 x 106 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Preparation and Administration:
-
Prepare a solution or suspension of this compound in a sterile vehicle. The choice of vehicle is critical and may require optimization. Aqueous solutions are preferable for sulfates. A study on a water-soluble pro-drug of quercetin used normal saline for intravenous administration.[6] For oral administration of quercetin, vehicles such as a 2% Tween aqueous solution have been used.[7] Given the higher polarity of the sulfate conjugate, an aqueous vehicle is recommended.
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous injection). The control group should receive the vehicle alone. Dosing schedules for quercetin in mice have ranged from 10 to 200 mg/kg for intraperitoneal administration and 20 to 100 mg/kg for oral administration, typically administered several times a week.[4][5] A similar dose range could be a starting point for this compound, but dose-finding studies are recommended.
-
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Signaling Pathways and Mechanisms of Action
Quercetin and its metabolites are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. While most research has focused on quercetin, it is plausible that its major metabolite, this compound, contributes to these effects.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Quercetin has been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[8]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another crucial signaling route for cell proliferation and differentiation. Aberrant activation of this pathway is also implicated in cancer. Quercetin has been demonstrated to inhibit the MAPK/ERK pathway.[8]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Chronic inflammation is a known driver of cancer development and progression. Quercetin has been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[1]
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical animal model of cancer.
Conclusion
This compound, a primary metabolite of quercetin, demonstrates promising anticancer activity in preclinical models. The provided data and protocols offer a foundation for researchers to further investigate its therapeutic potential and mechanisms of action. Future studies should focus on direct in vivo administration of this compound to definitively establish its efficacy and pharmacokinetic/pharmacodynamic profile, as well as to further elucidate its impact on key signaling pathways. The development of stable and bioavailable formulations will be crucial for the clinical translation of this natural compound.
References
- 1. Intensive Running Enhances NF-κB Activity in the Mice Liver and the Intervention Effects of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different antitumor effects of quercetin, quercetin-3'-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the purification of Quercetin 3-sulfate
Welcome to the technical support center for the purification of Quercetin 3-sulfate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important quercetin metabolite. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the purification of this compound?
A1: The primary challenges stem from two main areas:
-
Isomer Separation: Quercetin has multiple hydroxyl groups where sulfation can occur. Positional isomers, such as Quercetin 3'-sulfate, are often co-produced during synthesis. These isomers can have very similar chromatographic properties, making their separation difficult. For instance, this compound and Quercetin 3′-sulfate may have retention times differing by less than a minute in some HPLC systems, requiring highly optimized conditions for baseline separation[1].
-
Compound Stability: Like its parent compound, this compound can be susceptible to degradation. Quercetin is known to be sensitive to factors like alkaline pH, oxygen, light, and high temperatures, which can lead to oxidation and color changes in solutions[2]. These stability issues can result in low yields and the generation of impurities during purification.
Q2: My purified product shows multiple peaks in the HPLC analysis. What could they be?
A2: Multiple peaks can indicate several possibilities:
-
Positional Isomers: As mentioned, the synthesis of this compound often yields a mixture of monosulfates and even disulfates[3][4][5]. You are likely observing other quercetin sulfate isomers that were not fully separated.
-
Degradation Products: If the sample was exposed to harsh conditions (e.g., high pH, elevated temperature, light), you might be seeing byproducts from the degradation of this compound.
-
Residual Starting Material: The parent molecule, quercetin, might not have fully reacted and could be present as a contaminant in the final product[3][5].
Q3: How can I confirm the identity and purity of my final this compound product?
A3: A combination of analytical techniques is essential for unambiguous identification and purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Used for separating the components of the mixture and assessing purity based on peak area[3][6].
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass determination, confirming the molecular formula (C15H10O10S) and can help identify isomers through characteristic fragmentation patterns[1][3].
-
Nuclear Magnetic Resonance (NMR) Spectrometry: 1H NMR is crucial for definitively determining the position of the sulfate group on the quercetin backbone by analyzing shifts in the proton signals[3][4].
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure long-term stability, purified this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (-20°C or -80°C). Solutions should be prepared fresh whenever possible and kept on ice, protected from light, to minimize degradation[7][8][9].
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound.
Problem: Poor or no separation of isomers during HPLC purification.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Mobile Phase | Adjust the polarity and pH of the mobile phase. Adding a small amount of acid (e.g., formic or acetic acid) can improve peak shape for phenolic compounds[2]. |
| Inadequate Gradient Profile | Develop an extended, shallow gradient elution program. Gradients spanning 30-40 minutes can enable the baseline separation of closely eluting positional isomers[1]. |
| Incorrect Column Choice | Ensure you are using a high-resolution reversed-phase column (e.g., C18). Test columns with different particle sizes and dimensions to optimize separation[6][10]. |
| Column Overloading | Reduce the amount of crude sample loaded onto the column. Overloading leads to broad, overlapping peaks and poor resolution[2]. |
Problem: Low yield of this compound after synthesis and purification.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Sulfation Reaction | Optimize the molar ratio of the sulfating agent (e.g., sulfur trioxide-N-triethylamine complex) to quercetin. A 10-fold molar excess has been shown to be effective[3][4]. |
| Degradation During Workup | Perform all purification steps at reduced temperatures where possible. Use degassed solvents to minimize oxidation and protect solutions from light[7]. Maintain a slightly acidic to neutral pH to prevent base-catalyzed degradation[7][11]. |
| Product Loss During Extraction | If using liquid-liquid extraction, ensure the chosen organic solvent (e.g., ethyl acetate) has good solubility for the sulfated product. Perform multiple extractions (at least 3) to ensure complete transfer from the aqueous phase[2]. |
| Irreversible Adsorption | Strong interactions can occur between the hydroxyl and sulfate groups and the stationary phase (e.g., silica gel). Using an acidic modifier in the mobile phase can help mitigate this issue[2]. |
Data Presentation
Table 1: Relative Yields of Quercetin Sulfates from a Typical Synthesis Reaction
This table summarizes the typical product distribution from the reaction of quercetin with a 10-fold molar excess of sulfur trioxide-N-triethylamine complex, as described in the literature.
| Peak No. | Compound | Relative Yield (%) |
| 1 | Disulfate | 0.8 |
| 2 | Disulfate | 3.8 |
| 3 | Disulfate | 2.5 |
| 4 | This compound | 16.0 |
| 5 | Monosulfate | 1.0 |
| 6 | Monosulfate | 1.0 |
| 7 & 8 | Monosulfates | 1.5 |
| 9 | Quercetin (Unreacted) | - |
Source: Adapted from studies on quercetin sulfate synthesis[3]. Yields can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is adapted from established methods for synthesizing quercetin sulfates[3][4].
Materials:
-
Quercetin
-
Sulfur trioxide-N-triethylamine complex
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HPLC-grade solvents (acetonitrile, water, formic acid)
Procedure:
-
Dissolve quercetin in anhydrous DMF.
-
In a separate flask, dissolve a 10-fold molar excess of sulfur trioxide-N-triethylamine complex in anhydrous DMF.
-
Slowly add the sulfating agent solution to the quercetin solution while stirring at room temperature.
-
Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Upon completion, quench the reaction by adding a small volume of water.
-
The crude reaction mixture can then be concentrated under reduced pressure to remove the solvent.
-
The resulting residue, containing a mixture of quercetin sulfates and unreacted quercetin, is now ready for purification.
Protocol 2: Purification by Preparative HPLC
Equipment and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Crude synthesis product dissolved in a minimal amount of mobile phase
Procedure:
-
Equilibrate the preparative C18 column with an initial mobile phase composition (e.g., 95% A, 5% B).
-
Dissolve the crude product in the smallest possible volume of the initial mobile phase. If solubility is an issue, a small amount of methanol or DMF can be used, but minimize this to avoid poor peak shape.
-
Inject the dissolved sample onto the column.
-
Run a linear gradient designed to separate the isomers. An example of a shallow, extended gradient could be:
-
5-25% B over 40 minutes.
-
-
Monitor the elution profile using a UV detector at a wavelength where quercetin and its derivatives absorb (e.g., 370 nm).
-
Collect fractions corresponding to the different peaks. The peak for this compound is often the most prominent monosulfate peak[3].
-
Analyze the collected fractions using analytical HPLC-MS to confirm the identity and purity of the desired compound.
-
Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred) to obtain the purified this compound.
Visualizations
Caption: Workflow for Synthesis and Purification of this compound.
Caption: Troubleshooting Logic for Low Purity of this compound.
References
- 1. Buy this compound | 60889-05-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. A synthetic approach to the generation of quercetin sulfates and the detection of quercetin 3'-O-sulfate as a urinary metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Long-term stability of quercetin nanocrystals prepared by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Optimization of extraction methods for sulfated flavonoids from biological matrices
Technical Support Center: Optimization of Sulfated Flavonoid Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing extraction methods for sulfated flavonoids from biological matrices. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in extracting sulfated flavonoids compared to their non-sulfated counterparts?
A1: The primary challenge lies in the stability of the sulfate ester bond, which is prone to hydrolysis under acidic conditions.[1] Therefore, extraction methods must avoid the use of acids, which are commonly employed in standard flavonoid extraction protocols to improve stability and recovery.[2][3] Additionally, the sulfate group significantly increases the polarity of the flavonoid, altering its solubility characteristics compared to the corresponding aglycones or glycosides.[1] This requires careful selection of polar solvents or solvent systems.
Q2: Which solvents are most effective for extracting sulfated flavonoids?
A2: Due to their high polarity, sulfated flavonoids are best extracted using polar solvents.[1] Aqueous mixtures of methanol (MeOH) or ethanol (EtOH) are commonly used.[2][3] For instance, successful extractions have been performed using 50% or 80% methanol in water (v/v).[2][3] The choice of solvent and its concentration is a critical parameter that often requires optimization for each specific biological matrix.[4]
Q3: Can modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) be used for sulfated flavonoids?
A3: Yes, modern techniques can be highly effective, offering benefits such as reduced extraction time and lower solvent consumption.[4][5] However, it is crucial to carefully optimize parameters like power and temperature. Excessive ultrasonic power or high microwave-induced temperatures can potentially lead to the degradation of thermolabile compounds, including the cleavage of the sulfate group.[6][7] Small-scale experiments to determine the ideal balance of efficiency and stability are recommended.[6]
Q4: Is a sample purification step necessary after extraction?
A4: It is often recommended. Crude extracts from biological matrices can contain numerous interfering compounds.[4] Techniques like Solid-Phase Extraction (SPE) can be employed to clean up the sample, concentrating the sulfated flavonoids and removing contaminants that could interfere with downstream analysis, such as LC-MS.[8]
Q5: How can I confirm the presence and stability of sulfated flavonoids in my extract?
A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical method. By operating in negative ion mode, sulfated flavonoids can be detected by observing a characteristic neutral loss of 80 Da (corresponding to SO₃) during collision-induced dissociation in the mass spectrometer.[3][9] Comparing extracts prepared with and without sonication, or those left at room temperature for extended periods, can help assess the stability of the compounds during sample processing.[3]
Troubleshooting Guide
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Why is my sulfated flavonoid yield consistently low? | Inappropriate Solvent: The polarity of your solvent may not be optimal for sulfated flavonoids, which are highly polar.[1][6] | Solvent Screening: Test aqueous mixtures of polar solvents like methanol or ethanol at different concentrations (e.g., 50%, 70%, 80%) to find the most efficient system for your matrix.[2][3][10] |
| Degradation during Extraction: The sulfate group may be hydrolyzing due to acidic conditions, which can be present naturally in the matrix or introduced inadvertently.[1][2][3] | Maintain Neutral pH: Ensure your extraction solvent is neutral or slightly basic. Avoid adding any acids to the extraction solution.[2][3] | |
| Insufficient Cell Disruption: The solvent may not be effectively penetrating the cellular structures to release the target compounds. | Optimize Physical Disruption: Ensure the biological matrix is finely ground or homogenized.[2] For advanced methods, optimize parameters like ultrasonic power or microwave intensity to enhance cell wall disruption without causing degradation. | |
| Suboptimal Temperature: While higher temperatures can improve solubility, excessive heat can degrade sulfated flavonoids.[5][6] | Temperature Optimization: Perform small-scale extractions across a range of temperatures (e.g., 40°C to 70°C) to find the optimal point that maximizes yield without causing degradation.[4][11] | |
| How can I tell if my compounds are degrading (losing the sulfate group)? | Acidic Conditions: The most common cause of sulfate group cleavage is exposure to acid.[1][2] | Check pH: Measure the pH of your sample slurry and extraction solvent. Buffer the solvent if necessary. |
| Excessive Energy Input: High sonication power or prolonged microwave irradiation can lead to thermal degradation.[7] | Reduce Energy Input: Test lower power settings and shorter extraction times. Monitor the temperature of the extraction vessel to ensure it does not exceed the stability range of your target compounds.[12][13] | |
| My LC-MS chromatogram is very complex with many interfering peaks. | Co-extraction of Contaminants: The chosen solvent may be extracting a wide range of other compounds from the matrix.[4] | Implement a Purification Step: Use Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) to clean up the extract before analysis.[8] |
| Non-selective Extraction Method: The extraction conditions are not selective for your target compounds. | Optimize Solvent Selectivity: Adjust the water content in your alcohol-water mixture. Sometimes, a slightly less polar mixture can reduce the extraction of highly polar interferences while still efficiently extracting sulfated flavonoids. |
Experimental Protocols & Workflows
Protocol 1: Recommended Method for Extraction of Sulfated Flavonoids
This protocol is adapted from methodologies developed specifically for sulfated flavonoids and emphasizes the preservation of the sulfate group.[2][3]
1. Sample Preparation: a. Harvest fresh biological material (e.g., plant leaves). b. Weigh the material and immediately flash-freeze it in liquid nitrogen to halt metabolic activity.[2] c. Grind the frozen material into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction: a. Prepare the extraction solution: Methanol/Water (80/20, v/v). Avoid adding any acid.[2][3] b. For each 1 mg of fresh weight, add 40 µL of the extraction solution.[3] c. Add an initial aliquot of the solvent to the frozen plant powder and homogenize thoroughly with a disposable pestle.[3] d. Use the remaining solvent to wash the pestle and combine it with the homogenate. e. For enhanced extraction, the sample can be sonicated in an ultrasonic bath for 15-30 minutes, ensuring the water temperature is controlled to prevent overheating.[3]
3. Sample Processing: a. Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the solid debris. b. Carefully collect the supernatant. c. For cleaner results, filter the supernatant through a 0.22 µm syringe filter into an analysis vial. d. The sample is now ready for LC-MS analysis.
Diagram: Experimental Workflow for Sulfated Flavonoid Extraction
Caption: A typical workflow from sample preparation to analysis.
Diagram: General Workflow for Method Optimization
Caption: Decision process for developing a new extraction protocol.
Quantitative Data Summary: Optimized Extraction Parameters
The following tables summarize optimized conditions for various flavonoid extraction methods from different biological matrices. While not all studies focus on sulfated flavonoids, these parameters provide excellent starting points for optimization.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Biological Matrix | Target Compound | Optimal Conditions | Yield / Result | Reference |
| Scutellariae Radix | Flavonoids | Ethanol: 26.12%, (NH₄)₂SO₄: 20.02%, Ratio: 40 mL/g, Time: 5 min | High efficiency & selectivity | [14] |
| Lactuca indica L. | Flavonoids | Ratio: 24.76 mL/g, Power: 411.43 W, Ethanol: 58.86%, Time: 30 min | 48.01 mg/g | [15] |
| Camellia fascicularis | Flavonoids | Ratio: 60 mL/g, Ethanol: 40%, Temp: 72.3°C, Time: 1.6 h | 4.765% | [16] |
| 'Qi-Nan' Agarwood | Flavonoids | Ratio: 1:50 g/mL, Ethanol: 60%, Time: 30 min | 6.68% | |
| Potentilla fruticosa L. | Flavonoids | Ratio: 40:1 mL/g, Power: 300 W, Time: 50 min (using DES) | High yield |
Table 2: Microwave-Assisted Extraction (MAE) Parameters
| Biological Matrix | Target Compound | Optimal Conditions | Yield / Result | Reference |
| Phyllostachys heterocycla | Flavonoids | Ethanol: 78.1%, Time: 24.9 min, Power: 559 W | 4.67% | [12] |
| Armeniaca mume Sieb. | Flavonoids | Cellulase: 2.0%, Power: 200 W, Time: 5 min, Hydrolysis: 50 min | Improved efficiency | [17] |
| Ribes mandshuricum | Flavonoids | Temp: 54°C, Time: 10 min, Ratio: 27 mL/g (using DES) | High yields (e.g., 4.78 mg/g Trifolin) | [18] |
Table 3: Supercritical Fluid Extraction (SFE) Parameters
| Biological Matrix | Target Compound | Optimal Conditions | Yield / Result | Reference |
| Hops (Humulus lupulus L.) | Flavonoids | Temp: 50°C, Pressure: 25 MPa, Modifier: 50%, Ethanol: 80% | 7.8 mg/g | [11] |
| Spruce Bark Wastes | Phenolics | Temp: 40°C, Pressure: 100 bar, Modifier: Ethanol | 30.46% (w/w) | [19] |
Table 4: Enzyme-Assisted Extraction (EAE) Parameters
| Biological Matrix | Target Compound | Optimal Conditions | Yield / Result | Reference |
| Padina gymnospora (Seaweed) | Phenolics & Polysaccharides | Enzyme: Alcalase, Ratio: 61.31 mL/g, Temp: 60.5°C, Time: 1.95 h | Higher than conventional methods | [20] |
| Brown Alga | Fucoidan | Enzyme: Cellulase & Alginate (4% w/w), Time: 3 h | 30% fucoidan release | [21] |
References
- 1. Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry [frontiersin.org]
- 3. A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase extraction of flavonoids in honey samples using carbamate-embedded triacontyl-modified silica sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. joasdjournal.org [joasdjournal.org]
- 11. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 13. Ultrasound-microwave assisted extraction of flavonoid compounds from Eucommia ulmoides leaves and an evaluation of their antioxidant and antibacterial activities | Archives of Biological Sciences [serbiosoc.org.rs]
- 14. Ultrasound-assisted Aqueous Two-Phase Extraction of Flavonoids fr...: Ingenta Connect [ingentaconnect.com]
- 15. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Microwave-Assisted Enzymatic Extraction of Flavonoids from Armeniaca mume Sieb. Blossom and Their Immunomodulating Effect in Mice with DSS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deep Eutectic Solvent-Based Microwave-Assisted Extraction for the Extraction of Seven Main Flavonoids from Ribes mandshuricum (Maxim.) Kom. Leaves [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Enzyme assisted extraction for seaweed multiproduct biorefinery: A techno-economic analysis [frontiersin.org]
Technical Support Center: Strategies to Enhance Quercetin 3-Sulfate Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of Quercetin 3-sulfate (Q3S) and other quercetin metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo concentration of this compound typically low after oral administration of quercetin?
A1: The low systemic exposure of this compound (Q3S) stems from the overall poor oral bioavailability of its parent compound, quercetin. Several factors contribute to this limitation:
-
Low Aqueous Solubility: Quercetin is practically insoluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][3] Its solubility in artificial gastric and intestinal fluid is reported to be as low as 5.5 µg/mL and 28.9 µg/mL, respectively.[1][4]
-
Rapid and Extensive Metabolism: Once absorbed into intestinal cells (enterocytes) and the liver, quercetin undergoes extensive Phase II metabolism, primarily glucuronidation and sulfation, before it can reach systemic circulation.[5][6] This "first-pass metabolism" converts quercetin into various conjugates, including quercetin-3-glucuronide (Q3G) and quercetin-3'-sulfate (a major metabolite), meaning very little free quercetin aglycone is found in plasma.[4][7]
-
Efflux by Transporters: The resulting quercetin conjugates are actively transported out of cells and back into the intestinal lumen or into bile by efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP).[6][7] This active removal further reduces the net amount of metabolites that reach the bloodstream.
Q2: What are the primary formulation strategies to increase the systemic levels of quercetin metabolites like Q3S?
A2: Since Q3S is a metabolite, strategies focus on increasing the absorption of the parent quercetin. By delivering more quercetin aglycone into the bloodstream, the body's metabolic processes can generate higher concentrations of its sulfated conjugates. Key strategies include:
-
Nanoformulations: Encapsulating quercetin in nanocarriers can overcome solubility issues and protect it from premature degradation.[2][8] These formulations enhance surface area and can be designed for controlled release.[9]
-
Lipid-Based Nanocarriers: Systems like liposomes, solid-lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) improve oral absorption.[4][9] One study showed that quercetin-loaded SLNs increased the area under the curve (AUC), a measure of total drug exposure, by 5.71 times compared to a simple suspension in rats.[4]
-
Polymer-Based Nanoparticles: Using biodegradable polymers can improve the absorption, distribution, metabolism, and excretion (ADME) profile of quercetin.[9]
-
Nanosuspensions: These formulations, consisting of the pure, poorly soluble drug suspended in a dispersion, have been shown to significantly increase dissolution rate and permeability.[10]
-
-
Lipid-Based Systems (Phytosomes): Complexing quercetin with phospholipids (e.g., lecithin) creates a more lipophilic structure called a phytosome. This enhances its ability to cross cell membranes. A quercetin phytosome formulation was found to increase bioavailability by up to 20-fold in a human pharmacokinetic study.[3][11]
-
Co-administration with Metabolic Inhibitors: The bioavailability of quercetin can be limited by Phase II metabolizing enzymes. Co-administering an inhibitor of these enzymes can increase the amount of absorbed quercetin. Piperine, an extract from black pepper, is known to inhibit the glucuronidation process and has been shown to enhance the bioavailability of other compounds.[3][4]
Q3: When analyzing plasma samples for quercetin bioavailability, is it sufficient to measure only the free quercetin aglycone?
A3: No, this is a critical point of experimental error. Measuring only the free quercetin aglycone will lead to a severe underestimation of total absorption.[11] After absorption, quercetin is rapidly and almost completely converted to its glucuronide and sulfate conjugates.[4][7] Therefore, the standard and required practice is to measure total quercetin . This involves treating the plasma or tissue samples with a mixture of β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the parent quercetin aglycone before quantification by a method like HPLC or LC-MS/MS.[11]
Q4: How do membrane transporters influence the cellular uptake and tissue distribution of this compound?
A4: Once quercetin is metabolized to Q3S and circulates in the plasma, its entry into target cells and its elimination are heavily dependent on membrane transporters. Q3S uptake is not primarily by passive diffusion but is a carrier-mediated process.[12]
-
Uptake Transporters: Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are crucial for the uptake of Q3S into cells, such as those in the kidney and liver.[5][7] Specifically, Q3S has a high affinity for OAT1 and OATP4C1.[7][12] Studies in cell lines have shown that expressing OAT4 can increase Q3S uptake by 2.3-fold.[12]
-
Efflux Transporters: Efflux transporters like MRP2, MRP4, and BCRP are involved in pumping Q3S out of cells, for instance, from kidney tubular cells into the urine for excretion.[7] The interplay between these uptake and efflux transporters dictates the net intracellular concentration and retention of Q3S in various tissues.
Q5: Can a prodrug strategy be used to enhance quercetin bioavailability?
A5: Yes, a prodrug approach is a viable chemical modification strategy. A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body.[13][14] For quercetin, this involves masking its hydroxyl groups with other chemical moieties to improve properties like solubility and stability. For example, Quercetin Pentabenzensulfonate (QPBS) was designed as a potential prodrug with an improved partition coefficient (LogP) and hydrolysis kinetics, suggesting it could enhance oral bioavailability.[15][16] The goal is for the prodrug to be absorbed more efficiently than quercetin itself, after which in vivo enzymes would cleave the modifying groups to release the active quercetin, which can then be metabolized to Q3S and other conjugates.[13]
Troubleshooting Guides
Guide 1: Issue - Low or Undetectable Plasma Concentrations of Total Quercetin
| Potential Cause | Recommended Solution |
| Poor Formulation Quality | Ensure the formulation is homogenous and stable. For suspensions, use a vortex and sonicator immediately before administration. Verify particle size and encapsulation efficiency for nanoformulations.[11] |
| Incorrect Dosing Technique | For oral gavage in rodents, use a proper-sized, ball-tipped needle to avoid injury and ensure the full dose is delivered to the stomach. Ensure the vehicle volume is appropriate (e.g., <10 mL/kg for mice).[11] |
| Inadequate Sample Processing | Crucial Step: Confirm that plasma samples were treated with an effective concentration of β-glucuronidase and sulfatase. The incubation time and temperature must be optimized to ensure complete hydrolysis of all conjugates back to the aglycone form for accurate total quercetin measurement.[11] |
| Insufficient Analytical Sensitivity | Use a highly sensitive analytical method like LC-MS/MS for quantification. Ensure the method's lower limit of quantification (LLOQ) is sufficient to detect the expected low concentrations. |
| Rapid Elimination | The sampling time points may be too late. Quercetin metabolites often appear in plasma within 1-2 hours and are excreted within a few hours.[17] Conduct a pilot study with more frequent, earlier blood collection time points (e.g., 15, 30, 60, 120 minutes) to capture the peak concentration (Cmax). |
Guide 2: Issue - High Inter-Subject Variability in Pharmacokinetic Data
| Potential Cause | Recommended Solution |
| Inconsistent Formulation Dosing | Ensure the formulation is homogenous. If using a suspension, mix thoroughly between dosing each animal to prevent settling of quercetin particles. |
| Differences in Food Intake | The food matrix can affect quercetin absorption.[18] Standardize the fasting period for all animals before dosing. The presence of fats can enhance absorption, so controlling diet is critical for consistency.[17][18] |
| Biological Variation | High inter-subject variability is common for compounds with low bioavailability and extensive metabolism. Increase the number of animals per group (n) to improve the statistical power and obtain a more reliable mean pharmacokinetic profile. |
| Stress During Dosing/Sampling | Stress can alter gastrointestinal motility and blood flow, affecting absorption. Handle animals consistently and minimize stress during the experiment. |
Quantitative Data Summary
The following table summarizes the reported enhancement in quercetin bioavailability using different formulation strategies.
| Formulation Strategy | Delivery System | Model | Fold Increase in Bioavailability (AUC vs. Free Quercetin) | Reference |
| Lipid Nanoparticles | Solid Lipid Nanoparticles (SLNs) | Rats | 5.71 | [4] |
| Phytosome Complex | Quercetin-Lecithin Complex | Humans | ~20 | [3][11] |
| Nanosuspension | SPC-Pip-Que-NSps (with Piperine) | Rats | 6.53 (Absolute Bioavailability of 23.58% vs 3.61%) | [4] |
| Nanosuspension | Optimized Nanosuspension | In vitro | 3.35 (Permeability) | [10] |
Visualizations: Workflows and Pathways
Caption: Metabolic pathway of oral quercetin, highlighting absorption, first-pass metabolism, and transport.
Caption: Standard experimental workflow for assessing the oral bioavailability of quercetin formulations.
Detailed Experimental Protocols
Protocol 1: Quantification of Total Quercetin in Rodent Plasma
This protocol outlines the key steps for measuring total quercetin (aglycone + conjugates) after enzymatic hydrolysis.
1. Materials and Reagents:
-
Rodent plasma with anticoagulant (e.g., K2EDTA).
-
Quercetin analytical standard.
-
Internal Standard (IS) solution (e.g., Morin).
-
β-glucuronidase (from Helix pomatia or similar) and sulfatase solution in acetate or phosphate buffer (pH ~5.0).
-
Acetonitrile (ACN), HPLC or LC-MS grade.
-
Formic Acid (FA).
-
Protein precipitation solvent (e.g., ACN with 1% FA and IS).
2. Sample Preparation and Hydrolysis:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution.
-
Add 50 µL of the prepared β-glucuronidase/sulfatase enzyme solution.
-
Vortex briefly and incubate the mixture in a water bath at 37°C for at least 1 hour (optimization may be required, some protocols use overnight incubation).
-
After incubation, stop the reaction and precipitate proteins by adding 200 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Quantification:
-
Chromatography: Use a C18 reverse-phase column. Employ a gradient elution method with mobile phase A (e.g., water with 0.1% FA) and mobile phase B (e.g., ACN with 0.1% FA).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Quercetin Transition (example): Q1: 301.0 m/z -> Q3: 151.0 m/z
-
Internal Standard Transition (example for Morin): Q1: 301.0 m/z -> Q3: 137.0 m/z
-
-
Quantification: Construct a calibration curve using the quercetin analytical standard (subjected to the same sample preparation process) and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the IS.[11]
Protocol 2: Example Preparation of Quercetin Nanosuspension via Antisolvent Precipitation
This protocol is a generalized example based on common laboratory methods.[10]
1. Materials:
-
Quercetin powder.
-
Solvent: A suitable organic solvent where quercetin is soluble (e.g., ethanol, acetone).
-
Antisolvent: Water (deionized or purified).
-
Stabilizer(s): A polymer and/or a surfactant to prevent particle aggregation (e.g., Polyvinylpyrrolidone (PVP), Sodium Lauryl Sulfate (SLS), Pluronic F68).
2. Method:
-
Organic Phase: Dissolve quercetin in the chosen organic solvent to create a saturated or near-saturated solution.
-
Aqueous Phase: Dissolve the stabilizer(s) in the antisolvent (water).
-
Precipitation: Under high-speed stirring (e.g., using a magnetic stirrer or overhead mixer), inject the organic quercetin solution into the aqueous stabilizer solution. The solvent-to-antisolvent ratio is a critical parameter to optimize.
-
Solvent Removal: Remove the organic solvent from the resulting suspension. This is typically done using a rotary evaporator under reduced pressure.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS). Aim for a particle size < 500 nm and a low PDI (< 0.3) for homogeneity.
-
Zeta Potential: Measure to assess the surface charge and stability of the suspension.
-
Drug Loading: Determine the concentration of quercetin in the final nanosuspension to confirm loading efficiency.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Materials, Syntheses and Biomedical Applications of Nano-Quercetin Formulations: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. integrativepharmacology.com [integrativepharmacology.com]
- 4. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Quercetin and Its Main Methyl, Sulfate, and Glucuronic Acid Conjugates on Cytochrome P450 Enzymes, and on OATP, BCRP and MRP2 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Nanoformulations for Quercetin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. benchchem.com [benchchem.com]
- 12. Carrier-mediated transport of quercetin conjugates: involvement of organic anion transporters and organic anion transporting polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prodrugs of quercetin and resveratrol: a strategy under development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and prodrug studies of quercetin pentabenzensulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. A Narrative Review on the Antitumoral Effects of Selected Mediterranean Plant Products from Southern Italy | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
Addressing solubility issues of Quercetin 3-sulfate in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Quercetin 3-sulfate (Q3S) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous experimental buffer?
A1: this compound (Q3S), like its parent compound quercetin, has limited solubility in aqueous solutions, particularly at neutral or acidic pH. Precipitation is a common issue and can be attributed to several factors:
-
Low Intrinsic Aqueous Solubility: While sulfation generally improves water solubility compared to quercetin, Q3S is still not freely soluble in water.
-
pH of the Buffer: The solubility of flavonoids is often pH-dependent. Quercetin's solubility, for instance, increases with higher pH. While specific data for Q3S is limited, a similar trend may be expected.
-
High Final Concentration: The desired concentration of Q3S in your experiment may exceed its solubility limit in the chosen buffer.
-
Improper Dissolution Method: Directly adding solid Q3S to an aqueous buffer will likely result in poor dissolution and precipitation. The recommended method involves preparing a concentrated stock solution in an organic solvent first.
-
Temperature: Temperature can influence solubility, although its effect on Q3S has not been extensively documented.
-
Buffer Composition: Interactions with salts and other components in the buffer can also affect the solubility of the compound.
Q2: What is the recommended method for preparing a this compound stock solution?
A2: The most effective and widely recommended method for preparing a Q3S solution for experimental use is to first create a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a preferred solvent for Q3S analysis and is commonly used for preparing stock solutions of poorly water-soluble compounds for in vitro assays.
Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with many researchers aiming for concentrations at or below 0.1% (v/v). It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the Q3S-treated cells.
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: While DMSO is the most common choice, other organic solvents like ethanol may also be used to prepare stock solutions. However, the final concentration of any organic solvent in the cell culture medium must be carefully controlled to avoid toxicity. For quercetin, ethanol has been used, but its solvating capacity for Q3S may differ.
Q5: How should I store my this compound stock solution?
A5: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C and protected from light. Aqueous solutions of quercetin are not recommended for storage for more than one day, and a similar precaution should be taken with Q3S.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the Q3S stock solution to the aqueous buffer. | The final concentration of Q3S is too high for the chosen buffer. | Decrease the final concentration of Q3S in your experiment. You may need to perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| The stock solution was not added to the buffer correctly. | Add the stock solution dropwise into the pre-warmed buffer while gently vortexing or swirling to ensure rapid and even dispersion. This helps to avoid localized high concentrations that can lead to precipitation. | |
| Precipitate forms over time during the experiment. | The compound is degrading in the experimental conditions (e.g., physiological pH and temperature). | If your experimental design allows, consider using a buffer with a slightly more acidic pH, as quercetin is more stable under these conditions. Adding stabilizers like ascorbic acid to the culture medium can also help protect against auto-oxidation. If possible, reduce the incubation time of your experiment. |
| Inconsistent experimental results. | The compound is not fully dissolved in the stock solution, leading to inaccurate concentrations. | Ensure that the Q3S is completely dissolved in the organic solvent before making further dilutions. Sonication can be used to aid dissolution. Visually inspect the stock solution for any particulate matter before use. |
| The final concentration of the organic solvent is affecting the biological system. | Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level for your specific cell line. |
Quantitative Data on Solubility
Direct quantitative solubility data for this compound in various experimental buffers is limited in the available literature. However, it is generally accepted that the sulfation of quercetin enhances its aqueous solubility. For the parent compound, quercetin, some solubility data is available and can provide a useful reference.
Table 1: Solubility of Quercetin in Various Solvents and Buffers
| Solvent/Buffer | Temperature | Solubility | Source(s) |
| Water | 25 °C | ~0.01 mg/mL | [1] |
| Ethanol | 37 °C | ~4.0 mg/mL | [1] |
| DMSO | 25 °C | ~150 mg/mL | [1] |
| Distilled Water | Not Specified | 0.1648 mg/mL | [2] |
| Buffer pH 1.2 | 37 °C | Practically insoluble | [3] |
| Buffer pH 4.5 | 37 °C | Higher than at pH 1.2 and 6.8 | [3] |
| Buffer pH 6.8 | 37 °C | Practically insoluble | [3] |
| Buffer pH 7.0 | Not Specified | 0.013 mg/mL | [4] |
| Citrate Buffer pH 4.5 | Not Specified | 3.89 ± 0.59 mg/L |
Note: This data is for quercetin, not this compound. The solubility of Q3S is expected to be higher in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter (for cell culture applications)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (for cell culture): For experiments requiring sterile conditions, draw the Q3S stock solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step will remove any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protected tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Objective: To dilute the concentrated Q3S stock solution into the final experimental buffer (e.g., cell culture medium, PBS).
Materials:
-
Concentrated stock solution of this compound in DMSO (from Protocol 1)
-
Pre-warmed (if for cell culture) sterile aqueous buffer (e.g., DMEM, PBS)
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the concentrated Q3S stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental buffer. Use the formula: C1V1 = C2V2 , where:
-
C1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be added
-
C2 = Desired final concentration
-
V2 = Final volume of the working solution
-
-
Dilution: While gently vortexing or swirling the pre-warmed aqueous buffer, add the calculated volume of the Q3S stock solution dropwise. This ensures rapid and uniform mixing, which helps to prevent localized precipitation.
-
Final Solvent Concentration Check: Verify that the final concentration of DMSO in the working solution is below the toxic level for your experimental system (typically <0.5% for cell culture).
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments to minimize the risk of degradation or precipitation.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for Q3S solubility.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing Q3S solutions.
Potential Signaling Pathways Modulated by Quercetin and its Metabolites
PI3K/Akt Signaling Pathway
Caption: Quercetin's inhibitory effect on the PI3K/Akt pathway.
MAPK Signaling Pathway
Caption: Quercetin's modulatory effect on the MAPK pathway.
References
Mitigating matrix effects in the quantification of Quercetin 3-sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Quercetin 3-sulfate. Our aim is to help you mitigate matrix effects and ensure accurate and reproducible results in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1] This phenomenon, a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS), can lead to either ion suppression or enhancement.[2] Consequently, matrix effects can negatively impact the accuracy, precision, and sensitivity of your analytical method, leading to erroneous quantification.[1][3] The severity of these effects is often dependent on the performance of the chromatographic separation.
Q2: What are the common causes of matrix effects in bioanalytical assays?
A2: Matrix effects are typically caused by endogenous or exogenous components in the biological sample that co-elute with the analyte of interest.[4] In biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects, particularly ion suppression.[5] Other substances that can cause interference include proteins, salts, carbohydrates, and metabolites.[6] The composition of the matrix can vary, for instance, urine composition can fluctuate, affecting the analysis.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The most common method to evaluate matrix effects is the post-extraction spike method.[3] This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration.[3] A significant difference between the two responses indicates the presence of ion suppression or enhancement.[3] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix extract is injected.[2] Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH using additives like formic acid or ammonium acetate to improve peak symmetry.[6] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[6] |
| Secondary interactions with the stationary phase. | Consider using a different column chemistry, such as one with end-capping.[6] |
Issue 2: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from the biological matrix. | Optimize the extraction solvent and pH for Liquid-Liquid Extraction (LLE) or the sorbent and elution solvent for Solid-Phase Extraction (SPE).[6] |
| Analyte degradation during sample processing. | Perform extraction at a lower temperature to minimize degradation and assess the stability of this compound throughout the sample preparation workflow.[6][7] |
Issue 3: High Signal Variability (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent sample preparation. | Automate the sample preparation process if possible to improve consistency.[6] |
| Significant and variable matrix effects. | The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability.[5][6] |
| Instability of this compound in the matrix or final extract. | Evaluate the stability of the analyte under different storage conditions and throughout the analytical process.[7] |
Issue 4: Ion Suppression or Enhancement
| Possible Cause | Troubleshooting Step |
| Co-elution of matrix components (e.g., phospholipids). | Improve chromatographic separation to resolve this compound from interfering peaks.[6] This can be achieved by optimizing the gradient elution. |
| High concentration of salts in the sample. | Implement a more rigorous sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove salts and other interferences.[5][6] |
Experimental Protocols & Data
Protocol 1: Sample Preparation Techniques to Mitigate Matrix Effects
Effective sample preparation is the most critical step in reducing matrix effects.[5] The choice of technique depends on the sample matrix, analyte concentration, and the required level of cleanliness.
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins.[5][6] While it removes a large portion of proteins, it may not effectively remove other matrix components like phospholipids.[6]
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.[8]
-
Vortex the mixture for 3 minutes.[8]
-
Centrifuge at 12,000 rpm for 5 minutes.[8]
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen at 37°C.[8]
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[8]
-
-
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous sample into an immiscible organic solvent, providing a cleaner extract than PPT.[6]
-
Protocol:
-
To a plasma sample, add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex thoroughly to ensure efficient partitioning of this compound into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
-
Solid-Phase Extraction (SPE): A highly effective method for removing interfering matrix components and concentrating the analyte.[6] Reversed-phase SPE cartridges (e.g., C18) are commonly used for flavonoids.[6]
-
Protocol:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Advantages | Disadvantages | Typical Recovery for Flavonoids |
| Protein Precipitation (PPT) | Simple, fast, inexpensive, applicable to a wide range of analytes.[5] | Inability to concentrate analytes, significant ion suppression from remaining components like phospholipids.[5] | 85-115% |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner extract than PPT.[6] | Can be more time-consuming and may have lower recovery if partitioning is not optimal. | 80-110% |
| Solid-Phase Extraction (SPE) | Highly effective at removing interferences, allows for analyte concentration.[6] | More complex and expensive than PPT and LLE. | 90-105% |
Protocol 2: LC-MS/MS Analysis of this compound
An optimized LC-MS/MS method is crucial for achieving the necessary sensitivity and selectivity.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm).[8]
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile or methanol (Solvent B) is typical.[8]
-
Flow Rate: Approximately 0.350 - 0.400 mL/min.[8]
-
Injection Volume: 1-10 µL.[8]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for quercetin and its sulfate conjugates.[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8]
-
MRM Transitions: For this compound, the precursor ion would be [M-H]⁻ at m/z 381. The product ions would result from the loss of the sulfate group (SO₃), leading to the quercetin fragment at m/z 301. A neutral loss scan for 80 Da (the mass of SO₃) can be used for profiling sulfated flavonoids.[7]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Quercetin | 301.0 | 151.0 / 179.2 | Negative ESI[8] |
| This compound | 381.0 | 301.0 | Negative ESI |
Visualization of Workflows
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enzymatic Synthesis of Quercetin 3-Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of enzymatically synthesized Quercetin 3-sulfate.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound. Each problem is presented with potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
Why is the final yield of my target product, this compound, consistently low or undetectable?
Low product yield is a frequent challenge that can stem from multiple factors throughout the experimental workflow. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.[1][2]
Potential Causes and Solutions:
-
Inactive or Unstable Enzyme: The sulfotransferase (SULT) may have lost activity due to improper storage, handling, or reaction conditions.
-
Solution: Confirm enzyme activity with a standard substrate known to be sulfated by your specific SULT.[2] If inactivity is confirmed, source a new batch of the enzyme or re-purify if produced in-house. Ensure the enzyme is stored at the correct temperature and in a stabilizing buffer.
-
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's catalytic activity.
-
Solution: Systematically optimize the reaction conditions. Test a range of pH values and temperatures to find the optimum for your specific sulfotransferase. The optimal pH for enzymes that act on quercetin can vary, with some showing maximum activity around pH 8.0.[3]
-
-
Degradation of Sulfate Donor (PAPS): The universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is known to be unstable.[4][5][6]
-
Solution: Use freshly prepared or commercially sourced high-quality PAPS. Avoid repeated freeze-thaw cycles. Consider using a PAPS regeneration system if conducting large-scale synthesis.
-
-
Substrate Inhibition: High concentrations of quercetin can inhibit the activity of sulfotransferases.[7][8][9][10][11]
-
Solution: Perform a substrate titration experiment to determine the optimal quercetin concentration. It may be necessary to use lower substrate concentrations to avoid inhibition. A fed-batch approach, where quercetin is added gradually, can also be effective.
-
-
Poor Substrate Solubility: Quercetin has low aqueous solubility, which can limit its availability to the enzyme.
-
Solution: Dissolve quercetin in a small amount of a water-miscible organic solvent like DMSO before adding it to the reaction mixture. Be mindful that high concentrations of organic solvents can denature the enzyme.
-
Issue 2: Poor Regioselectivity and Formation of Multiple Products
My reaction produces a mixture of quercetin sulfates (e.g., disulfates, trisulfates) instead of predominantly this compound. How can I improve the regioselectivity?
The formation of multiple sulfated products is a common issue, as quercetin has several hydroxyl groups available for sulfation.[12][13][14] The regioselectivity is largely determined by the specific sulfotransferase used.
Potential Causes and Solutions:
-
Enzyme Specificity: The sulfotransferase you are using may not have a high specificity for the 3-hydroxyl group of quercetin. Some enzymes are known to sulfate other positions, such as the 3'-, 4'-, and 7-hydroxyl groups.[15][16]
-
Excess Sulfate Donor: A high molar excess of the sulfate donor (e.g., p-nitrophenyl sulfate - pNPS) can drive the reaction towards the formation of multiple sulfated products.[12]
-
Solution: Optimize the molar ratio of quercetin to the sulfate donor. Start with an equimolar ratio and gradually increase the amount of the donor to find the optimal balance between yield and regioselectivity.
-
-
Reaction Time: Longer reaction times can lead to the formation of more highly sulfated products.
-
Solution: Perform a time-course experiment and analyze samples at different time points to determine the optimal reaction duration for maximizing the yield of the desired monosulfate.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for the enzymatic sulfation of quercetin?
The optimal pH and temperature are highly dependent on the specific sulfotransferase being used. For many enzymes, the optimal temperature is in the range of 30-70°C.[19] However, it is important to note that the "optimal temperature" can be a misleading parameter, as it can be influenced by the duration of the assay and enzyme stability.[20] A typical starting point for the reaction is 37°C.[7][15] The optimal pH can also vary, but many sulfotransferases function well in a slightly acidic to neutral pH range (e.g., pH 6.2-7.4).[7][15] It is crucial to determine the optimal conditions for your specific enzyme empirically.
Q2: How can I monitor the progress of the reaction?
The reaction progress can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[14][21][22][23][24] This will allow you to track the consumption of quercetin and the formation of this compound and any other byproducts.
Q3: What are the best methods for purifying the final product?
Preparative HPLC is a highly effective method for purifying this compound from the reaction mixture.[25][26] A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[21]
Q4: Can the choice of sulfate donor affect the reaction outcome?
Yes, the choice and concentration of the sulfate donor are critical. PAPS is the universal biological sulfate donor, but it can be expensive and unstable.[4][5][6] As an alternative, p-nitrophenyl sulfate (pNPS) is often used with bacterial aryl sulfotransferases, which are PAPS-independent.[13][14][17] The leaving group of the sulfate donor can influence the reaction kinetics.[17]
Q5: What are some common inhibitors of sulfotransferases that I should be aware of?
Quercetin itself is a potent inhibitor of some sulfotransferases, which can lead to substrate inhibition at high concentrations.[7][8][9][11][27] Other flavonoids and phenolic compounds present in the reaction mixture as impurities can also act as inhibitors.[28] Additionally, the product of the PAPS-dependent reaction, adenosine 3',5'-diphosphate (PAP), can be inhibitory.
Data Presentation
Table 1: Influence of Reaction Parameters on Quercetin Sulfation
| Parameter | Typical Range | Potential Impact on Yield and Selectivity | Key Considerations |
| pH | 6.0 - 9.0 | Enzyme activity is highly pH-dependent. The optimal pH varies between different sulfotransferases.[3][29] | Must be optimized for the specific enzyme used. |
| Temperature | 25°C - 45°C | Higher temperatures can increase reaction rates but may also lead to enzyme denaturation over time.[19][20] | Balance reaction rate with enzyme stability. A common starting point is 37°C.[7][15] |
| Enzyme Conc. | Varies | Higher enzyme concentration generally leads to a faster reaction rate, but can be costly. | Optimize for cost-effectiveness and desired reaction time. |
| Quercetin Conc. | 1 µM - 100 µM | High concentrations can lead to substrate inhibition.[7][8][9] Low solubility can be a limiting factor. | Determine the optimal concentration to avoid inhibition. Use of a co-solvent may be necessary. |
| Sulfate Donor Conc. | 1 - 10 molar eq. | A high excess can lead to the formation of multiple sulfated products.[12] | Optimize the molar ratio to quercetin for desired product profile. |
Table 2: Analytical Methods for this compound Analysis
| Method | Principle | Application | Advantages | Disadvantages |
| HPLC-UV/DAD | Separation based on polarity, detection by UV absorbance. | Quantification of quercetin and its sulfated products. | Robust, widely available, good for quantification. | May not distinguish between isomers with similar retention times. |
| LC-MS | Separation by HPLC coupled with mass spectrometry for identification. | Identification and confirmation of product structure. | High sensitivity and specificity, can identify isomers based on fragmentation. | More expensive and complex than HPLC-UV. |
| NMR | Nuclear Magnetic Resonance spectroscopy. | Definitive structural elucidation of the purified product. | Provides detailed structural information. | Requires highly pure sample and specialized equipment. |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
This protocol provides a general starting point and should be optimized for the specific sulfotransferase and experimental setup.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
Add the sulfate donor, PAPS, to a final concentration of 0.1 mM.[15]
-
Add quercetin (dissolved in a minimal amount of DMSO) to the desired final concentration (e.g., 10 µM).
-
-
Enzyme Addition:
-
Add the purified sulfotransferase enzyme to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a predetermined duration (e.g., 30-90 minutes).[15] Gentle shaking may be beneficial.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol, or by heat inactivation.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: HPLC Analysis of this compound
This protocol is a general method for the analysis of quercetin and its sulfates.
-
HPLC System: A standard HPLC system with a UV/Diode-Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A linear gradient from a low to a high percentage of Solvent B is typically used to separate quercetin and its more polar sulfated products. An example gradient could be 5% to 50% Solvent B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maxima of quercetin (around 254 nm and 370 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve using a purified this compound standard to quantify the product in the reaction samples.
Visualizations
Caption: Enzymatic sulfation of quercetin to form this compound.
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Logical flow for optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Loop engineering of aryl sulfotransferase B for improving catalytic performance in regioselective sulfation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Purification of Quercetin by HPLC from green tea leaves and its application in cancer therapy - Europub [europub.co.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. paspk.org [paspk.org]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Troubleshooting low cell uptake of Quercetin 3-sulfate in culture experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low cellular uptake of Quercetin 3-sulfate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of this compound low in my cell culture experiments?
A1: Low cellular uptake of this compound can be attributed to several factors. Unlike its aglycone form (Quercetin), which can passively diffuse across cell membranes, this compound uptake is primarily a carrier-mediated process. This transport is dependent on the expression and activity of specific protein transporters on the cell surface. Key factors influencing uptake include:
-
Cell Line-Specific Transporter Expression: The abundance of Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) varies significantly between cell lines.[1][2] Cell lines with low or absent expression of the necessary transporters, such as OAT2, OAT4, and OATP4C1, will exhibit poor uptake.[1][2]
-
Compound Stability: Quercetin and its derivatives can be unstable in standard cell culture media (e.g., DMEM) at physiological pH (7.2-7.4) and temperature (37°C), leading to degradation and reduced availability for cellular uptake.[3][4][5]
-
Experimental Conditions: Factors such as the pH of the culture medium, incubation time, and the presence of inhibitors can significantly impact the efficiency of transporter-mediated uptake.[1][6]
-
Serum Protein Binding: Components of fetal bovine serum (FBS) and other serum supplements can bind to flavonoids, potentially reducing their free concentration available for cellular uptake.[7]
Q2: Which transporters are responsible for the cellular uptake of this compound?
A2: The cellular uptake of this compound is an active transport process facilitated by specific solute carrier (SLC) transporters. Research has identified the following as key players:
The uptake has been shown to be saturable and temperature-dependent, which are characteristic features of carrier-mediated transport.[1][2]
Q3: How does the pH of the cell culture medium affect the uptake of this compound?
A3: The pH of the cell culture medium can significantly influence the uptake of this compound. Studies have shown that a slightly acidic pH can enhance uptake. For instance, the uptake of Quercetin 3'-O-sulfate in HEK293 cells expressing OAT4 and OATP4C1 was notably higher at pH 6.0 compared to physiological pH.[1][2] This is likely due to the effect of pH on the ionization state of the molecule and the activity of the transporters. Furthermore, quercetin and its derivatives are more stable at a slightly acidic pH, which can prevent degradation and increase the concentration of the compound available for uptake.[3][4]
Q4: Can components of the cell culture medium, like serum, interfere with the uptake?
A4: Yes, components of the cell culture medium, particularly serum, can interfere with the cellular uptake of this compound. Serum albumin is a major protein in fetal bovine serum (FBS) and is known to bind to flavonoids.[7] This binding can reduce the concentration of free this compound in the medium, thereby decreasing its availability for transport into the cells. When troubleshooting low uptake, consider reducing the serum concentration or using a serum-free medium for the duration of the experiment, if compatible with your cell line's viability.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low cellular uptake of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable intracellular this compound | Inappropriate cell line: The cell line may not express the required OAT and OATP transporters. | 1. Verify Transporter Expression: Check the literature or use techniques like qPCR or Western blotting to confirm the expression of OAT2, OAT4, and OATP4C1 in your chosen cell line. 2. Select an Appropriate Cell Line: Consider using cell lines known to express these transporters, such as HepG2 or HEK293 cells engineered to overexpress the specific transporters.[1][2] |
| Degradation of this compound: The compound may be unstable and degrading in the cell culture medium. | 1. Optimize Medium pH: If your experimental design allows, use a medium with a slightly acidic pH (e.g., 6.0-6.5) to improve stability and enhance transporter activity.[1][3] 2. Add Stabilizers: Include antioxidants like ascorbic acid in the culture medium to protect the compound from auto-oxidation.[5][6] 3. Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound immediately before each experiment. 4. Minimize Exposure to Light and Air: Protect your solutions from light and minimize exposure to air to prevent degradation. | |
| Sub-optimal Incubation Conditions: Incubation time and temperature may not be optimal for uptake. | 1. Perform a Time-Course Experiment: Measure intracellular concentrations at various time points (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time. 2. Ensure Proper Temperature: Maintain the incubation temperature at 37°C, as transporter-mediated uptake is an active process that is temperature-dependent.[1][2] | |
| Inconsistent or highly variable results between replicates | Inconsistent Compound Preparation: Poor solubility or precipitation of the compound. | 1. Ensure Complete Dissolution: Dissolve the compound in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells.[3] 2. Vortex Thoroughly: Vortex the stock and final diluted solutions well before adding them to the cells. 3. Visually Inspect for Precipitation: Before adding to cells, visually inspect the medium for any signs of precipitation.[2] |
| Uneven Cell Seeding: Inconsistent cell numbers across wells. | 1. Create a Single-Cell Suspension: Ensure cells are well-resuspended to a single-cell suspension before seeding. 2. Proper Plating Technique: Pipette cells carefully and avoid introducing bubbles. Allow plates to sit at room temperature for a few minutes before placing them in the incubator to ensure even cell distribution. | |
| Uptake is observed but is lower than expected | Inhibition of Transporters: Components in the medium or the compound itself at high concentrations may be inhibiting the transporters. | 1. Test a Range of Concentrations: Perform a dose-response experiment to determine if high concentrations are inhibitory. 2. Consider Serum-Free Conditions: As serum proteins can bind to the compound, try performing the uptake assay in a serum-free medium or a simple buffer like Hanks' Balanced Salt Solution (HBSS).[7] |
| Efflux of the Compound: The compound may be actively transported out of the cell by efflux pumps. | 1. Use Efflux Pump Inhibitors: Co-incubate with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if intracellular accumulation increases. |
Data Presentation
Table 1: Effect of pH on this compound Uptake
| Cell Line | Transporter Expressed | pH | Fold Increase in Uptake (compared to control) | Reference |
| HEK293 | OAT4 | 6.0 | 2.3 | [1][2] |
| HEK293 | OATP4C1 | 6.0 | 1.4 | [1][2] |
Table 2: IC50 Values of Inhibitors for Relevant Transporters
| Transporter | Inhibitor | IC50 (µM) | Reference |
| OAT2 | Indomethacin | 3.7 | [8] |
| OAT2 | Furosemide | 10.8 | [8] |
| OAT4 | Candesartan | 60-88.9 | [9] |
| OAT4 | Losartan | 18.0-24.8 | [9] |
| OATP4C1 | Nicardipine | 51 | [10] |
| OATP4C1 | Spironolactone | 53 | [10] |
| OATP4C1 | Fluvastatin | 41 | [10] |
| OATP4C1 | Crizotinib | 24 | [10] |
Experimental Protocols
Protocol 1: Cellular Uptake Assay for this compound
This protocol provides a general framework for measuring the cellular uptake of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cells of interest (e.g., HepG2, or HEK293 cells stably expressing OAT2, OAT4, or OATP4C1)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer or methanol/water solution)
-
Cell scraper
-
Microplate reader (if using a colorimetric or fluorescent detection method)
-
HPLC or LC-MS/MS system for quantification
Methodology:
-
Cell Seeding: Seed cells in a suitable format (e.g., 24-well or 96-well plates) at a density that allows them to reach near-confluence on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Treatment Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed (37°C) HBSS or serum-free medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.5%).
-
-
Uptake Experiment:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed HBSS.
-
Add the treatment solution containing this compound to each well.
-
Incubate the plate at 37°C for the desired time period (determined from a time-course experiment). To measure non-specific uptake and passive diffusion, a control plate can be incubated at 4°C.
-
-
Stopping the Uptake:
-
To terminate the uptake, quickly aspirate the treatment solution.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
-
Cell Lysis and Sample Collection:
-
Add an appropriate volume of lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
-
Quantification:
-
Collect the supernatant for analysis.
-
Quantify the intracellular concentration of this compound using a validated analytical method such as HPLC or LC-MS/MS.
-
Normalize the data to the protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
Protocol 2: Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of this compound in cell lysates.
Materials:
-
Cell lysate containing this compound
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN)
-
Formic acid
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 analytical column
Methodology:
-
Sample Preparation:
-
To 100 µL of cell lysate, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B. The flow rate is typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for this compound and the internal standard. For this compound (parent ion m/z 381), a characteristic product ion is the quercetin aglycone at m/z 301.
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound spiked into a blank cell lysate matrix.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
Visualizations
Caption: Cellular uptake pathway of this compound.
Caption: Workflow for a cellular uptake experiment.
Caption: A logical approach to troubleshooting low uptake.
References
- 1. xenotech.com [xenotech.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Bovine Serum Albumin-Flavonoid Interaction on the Antioxidant Activity of Dietary Flavonoids: New Evidence from Electrochemical Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. Potential Drug Interactions Mediated by Renal Organic Anion Transporter OATP4C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity assessment and quality control of synthetic Quercetin 3-sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and quality control of synthetic Quercetin 3-sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of synthetic this compound? A1: The purity of synthetically produced this compound can vary. Published synthetic methods report purities of at least 90% as determined by HPLC.[1][2] Commercially purchased standards, however, can exceed 98% purity.[1][2] The primary contaminant often found in synthetic preparations is the parent molecule, quercetin.[1]
Q2: What are the common impurities I should expect in my synthetic sample? A2: The most prevalent impurity is unreacted quercetin.[1] Other potential impurities could include different quercetin sulfate isomers (e.g., monosulfates at positions 7, 3', and 4') and disulfates, which may form during the synthesis process.[1][2][3] Impurities related to the parent quercetin, such as Kaempferol and Isorhamnetin, could also be present depending on the purity of the starting material.[4]
Q3: How should I store this compound to ensure its stability? A3: Sulfated flavonoids can be unstable.[5] For short-term storage, dried synthetic this compound stored at +4°C has shown no decomposition for up to a month.[1] As a general precaution, and similar to its parent compound quercetin, it is advisable to protect the compound from light, high temperatures, oxygen, and alkaline pH to prevent degradation.[6]
Q4: My this compound solution is changing color. Is this a sign of degradation? A4: Yes, a color change, typically to a brownish-yellow, can indicate oxidation or degradation of the flavonoid structure, a known issue with the parent compound, quercetin.[6] It is highly recommended to use freshly prepared solutions and minimize their exposure to light and air to ensure the integrity of your experimental results.
Q5: How can I definitively confirm the identity of my synthetic this compound? A5: A combination of analytical techniques is recommended for unambiguous identification.
-
LC-MS/MS: This is a powerful tool for confirming the molecular weight and fragmentation pattern. For sulfated flavonoids, a characteristic loss of the SO₃ group (80 Da) is observed in the MS/MS spectrum.[5]
-
NMR Spectroscopy: ¹H NMR analysis of the isolated compound can provide structural confirmation by showing shifts in the signals of protons near the sulfation site.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of synthetic this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) & Protocol(s) |
| Low Purity (<90%) Detected by HPLC | 1. Incomplete Sulfation Reaction: The reaction may not have gone to completion, leaving significant amounts of quercetin starting material. 2. Degradation: The compound may have degraded during synthesis, workup, or storage. | 1. Optimize Synthesis: Ensure the molar excess of the sulfating agent (e.g., sulfur trioxide-N-triethylamine complex) is sufficient. A 10-fold molar excess has been used successfully.[1][2] 2. Purification: Use preparative HPLC to isolate the this compound peak from impurities. 3. Proper Handling: Perform the reaction and purification under an inert atmosphere (e.g., nitrogen) and protect the material from light and heat.[6] |
| Poor Peak Shape (Tailing) in HPLC | 1. Secondary Silanol Interactions: The hydroxyl groups on this compound can interact with residual silanol groups on the C18 column packing, causing peak tailing.[7] 2. Incorrect Mobile Phase pH: If the pH is not optimal, partial ionization of the analyte can occur, leading to peak distortion.[7] | 1. Acidify Mobile Phase: Add a small amount of acid to the mobile phase to suppress the ionization of both the analyte and the silanol groups. Protocol: Prepare the mobile phase (e.g., Acetonitrile:Water) with 0.1% formic acid or phosphoric acid to adjust the pH to around 3.0.[7][8] 2. Use a Modern Column: Employ a high-purity, end-capped silica column designed to minimize silanol interactions. |
| Multiple Peaks in HPLC Chromatogram | 1. Isomeric Impurities: The synthesis may have produced other monosulfated or disulfated isomers of quercetin.[1] 2. Parent Compound: A significant peak is likely to be unreacted quercetin.[1] 3. Degradation Products: The sample may have degraded over time. | 1. Co-injection: Spike the sample with a quercetin standard to confirm the identity of that peak. 2. LC-MS/MS Analysis: Analyze the sample to determine the molecular weight of the compounds corresponding to each peak. All monosulfate isomers will have the same mass, but disulfates will be heavier. Fragmentation patterns may help in identification. |
| Inconsistent Retention Times in HPLC | 1. Temperature Fluctuations: Ambient temperature changes can affect retention time. 2. Mobile Phase Inconsistency: Improperly mixed or degrading mobile phase can cause shifts. | 1. Use a Column Oven: Maintain a constant column temperature (e.g., 30°C or 37°C) for reproducible results.[8][9] 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily, and ensure it is thoroughly mixed and degassed before use. |
Experimental Protocols & Data
Protocol 1: HPLC-UV Purity Assessment
This protocol provides a standard method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh and dissolve the synthetic this compound in a suitable solvent (e.g., methanol or isopropanol) to a known concentration (e.g., 10-50 µg/mL).[8][10][11]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][10]
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (acidified to pH 3.0 with phosphoric or formic acid). A common starting ratio is 30:70 (v/v) Acetonitrile:Water.[8]
-
Detection Wavelength: Monitor at the absorbance maxima for flavonoids, typically around 254 nm and 370 nm.[8][11][12]
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Table 1: Representative HPLC Parameters for Analysis
| Parameter | Condition | Reference(s) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [4][10] |
| Mobile Phase | Acetonitrile : Acidified Water (pH 3.0) | [8] |
| Flow Rate | 1.0 - 1.1 mL/min | [8][10] |
| Detector | DAD or UV | [8][11] |
| Wavelength | 254 nm and/or ~370 nm | [8][11][12] |
| Column Temp. | 30°C | [8] |
Protocol 2: LC-MS/MS Confirmation
This protocol is for the structural confirmation of this compound.
-
Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[14][15]
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in the initial mobile phase.
-
LC Conditions: Use HPLC conditions similar to those in Protocol 1 to achieve chromatographic separation.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting sulfated compounds.[15]
-
Full Scan (MS1): Scan a mass range of m/z 100-1000 to find the parent ion. The expected [M-H]⁻ for this compound (C₁₅H₁₀O₁₀S) is approximately m/z 381.0.[5][16]
-
Product Ion Scan (MS/MS): Select the parent ion (m/z 381.0) for collision-induced dissociation (CID).
-
-
Data Analysis: Look for the characteristic neutral loss of the sulfate group (SO₃, 80 Da), resulting in a major fragment ion corresponding to the quercetin aglycone at m/z 301.0.[5]
Table 2: Expected Mass Spectrometry Data
| Analyte | Formula | Ionization Mode | Parent Ion [M-H]⁻ | Key Fragment Ion | Reference(s) |
| This compound | C₁₅H₁₀O₁₀S | Negative ESI | ~381.0 | ~301.0 ([M-H-SO₃]⁻) | [5][16] |
| Quercetin (Impurity) | C₁₅H₁₀O₇ | Negative ESI | ~301.0 | N/A | [17] |
Visual Guides & Workflows
Caption: Workflow for the purity assessment of synthetic this compound.
Caption: Decision tree for identifying unknown peaks in an HPLC analysis.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. A synthetic approach to the generation of quercetin sulfates and the detection of quercetin 3'-O-sulfate as a urinary metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. nano-ntp.com [nano-ntp.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phcogj.com [phcogj.com]
- 14. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 15. agilent.com [agilent.com]
- 16. This compound | C15H10O10S | CID 5280362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Quercetin and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a prominent dietary flavonoid, is extensively metabolized in the body into various forms, including methylated, glucuronidated, and sulfated derivatives. Understanding the antioxidant capacity of these metabolites is crucial for elucidating the in vivo mechanisms of action of quercetin and for the development of novel therapeutic agents. This guide provides a comparative analysis of the antioxidant activity of quercetin and its major metabolites, supported by experimental data from various in vitro assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of quercetin and its primary metabolites have been evaluated using several established assays. The following tables summarize the half-maximal inhibitory concentration (IC50), Trolox Equivalent Antioxidant Capacity (TEAC), and Oxygen Radical Absorbance Capacity (ORAC) values, providing a quantitative comparison of their potency. Lower IC50 values indicate greater antioxidant activity, while higher TEAC and ORAC values signify a stronger antioxidant capacity.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Reference |
| Quercetin | 3.07 | [1] |
| Isorhamnetin | 24.61 | [1] |
| Tamarixetin | Data not available | |
| Quercetin-3-O-glucuronide | Data not available |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Reference |
| Quercetin | 3.64 | [1] |
| Isorhamnetin | 14.54 | [1] |
| Tamarixetin | Data not available | |
| Quercetin-3-O-glucuronide | Data not available |
Table 3: Trolox Equivalent Antioxidant Capacity (TEAC)
| Compound | TEAC Value (mM Trolox equivalents) | Reference |
| Quercetin | 4.7 | [2] |
| Isorhamnetin (3'-O-methylquercetin) | ~2.5 (pH dependent) | [3] |
| Tamarixetin | Data not available | |
| Quercetin-3,4'-diglucoside | 1.3 | [4] |
| Quercetin-3-glucoside (Isoquercitrin) | 2.2 | [4] |
| Quercetin-4'-glucoside | 2.5 | [4] |
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol Trolox equivalents/µmol) | Reference |
| Quercetin | 4.3 | [5] |
| Isorhamnetin | Data not available | |
| Tamarixetin | Data not available | |
| Quercetin-3-O-glucuronide | Data not available |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols offer a standardized framework for assessing the antioxidant capacity of flavonoids.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compound (quercetin and its metabolites) and a standard antioxidant (e.g., Trolox) in methanol.
-
In a 96-well plate, add a specific volume of the test or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at approximately 734 nm.
Procedure:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
Add a small volume of the test or standard solution to a cuvette or 96-well plate.
-
Add the diluted ABTS•+ solution and mix.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[7]
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is monitored spectrophotometrically at 593 nm.
Procedure:
-
Preparation of FRAP Reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix the above solutions in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.[8]
-
-
Warm the FRAP reagent to 37°C.
-
Prepare various concentrations of the test compound and a standard (e.g., Trolox or FeSO₄).
-
Add the FRAP reagent to a cuvette or 96-well plate.
-
Add the sample or standard solution and mix.
-
Incubate at 37°C for a defined period (e.g., 4-30 minutes).[8][9]
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change of the sample with that of the standard.
Signaling Pathways and Experimental Workflows
The antioxidant effects of quercetin and its metabolites are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the endogenous antioxidant defense system.
Key Signaling Pathways
-
Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE). Quercetin and its metabolites can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant response.[10] This activation can be triggered by the mild pro-oxidant effect of these compounds, which leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate gene transcription.[7][11]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Quercetin has been shown to modulate this pathway, which can indirectly influence the cellular redox state.[12][13] For instance, activation of the PI3K/Akt pathway can lead to the phosphorylation and inhibition of GSK-3β, a kinase that can promote oxidative stress.
Caption: Experimental workflow for comparative antioxidant analysis.
Caption: Key signaling pathways modulated by quercetin metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 13. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Quercetin 3-Sulfate Quantification
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount for pharmacokinetic studies, quality control, and understanding biological effects. Quercetin 3-sulfate, a primary metabolite of the dietary flavonoid quercetin, requires robust analytical methods for its determination in various matrices, including plasma, urine, and plant extracts. The cross-validation of these analytical methods is a critical step to ensure data integrity, reliability, and comparability across different laboratories or techniques.
This guide provides an objective comparison of the two most common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance, detailed experimental protocols, and a logical framework for cross-validation.
Principles of Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when performed under slightly different conditions, such as in a different laboratory, by a different analyst, or with different instrumentation.[1] It is also used to compare the performance of two different analytical methods. The primary goal is to ensure the interchangeability of the analytical data.[2]
The process typically involves a predefined protocol that outlines the scope, acceptance criteria, and experiments to be performed.[3] Key validation parameters that are compared include specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantification (LOQ).[4]
Comparison of Analytical Methods for this compound Quantification
The choice between HPLC-DAD and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, including the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique is a robust and cost-effective method suitable for the quantification of analytes that possess a chromophore. While less sensitive than LC-MS/MS, it can be a reliable method for samples with relatively high concentrations of this compound, such as in some plant extracts or pharmaceutical formulations.[5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of metabolites in complex biological matrices due to its high selectivity and sensitivity.[6] LC-MS/MS can detect and quantify analytes at very low concentrations, making it ideal for pharmacokinetic studies in plasma or urine.[6]
The following table summarizes the typical validation parameters for both HPLC-DAD and LC-MS/MS methods for the analysis of this compound.
| Validation Parameter | HPLC-DAD (Representative) | LC-MS/MS (for Sulfated Flavonoids) |
| **Linearity (R²) ** | > 0.995[7][8] | > 0.99[9] |
| Accuracy (% Recovery) | 88.6% - 110.7%[7] | Within ± 15.3%[10] |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day)[8] | < 15%[10] |
| Limit of Detection (LOD) | 0.046 µg/mL[7] | 0.36 ng/mL |
| Limit of Quantification (LOQ) | 0.14 µg/mL[7] | 1.25 ng/mL |
| Specificity/Selectivity | Moderate; potential for interference from co-eluting compounds.[2] | High; based on specific precursor-product ion transitions.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.
HPLC-DAD Method for Quercetin Derivatives (Adaptable for this compound)
This protocol is based on a validated method for quercetin and can be adapted for the analysis of its sulfate conjugate.
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
3. Chromatographic Conditions:
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient mixture of acetonitrile and water (acidified to pH 3.0 with formic or acetic acid).[11][12]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 368 nm.[7]
-
Injection Volume: 20 µL.[11]
LC-MS/MS Method for this compound
This protocol is based on a method developed for the quantification of sulfated flavonoids.[9][13]
1. Sample Preparation (from Plant Extract):
-
Weigh 100 mg of the dried plant extract powder.
-
Add 5 ml of methanol and sonicate for 15 minutes.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare calibration standards by spiking a blank matrix with known concentrations of this compound.
3. Chromatographic Conditions:
-
Mobile Phase: A linear gradient of methanol with 0.1% formic acid in water.[9][13]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
4. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM) using a neutral loss scan of 80 Da, corresponding to the loss of the sulfate group (SO₃).[9][13]
Visualization of Workflows and Logical Relationships
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: General analytical workflow for this compound quantification.
Caption: Logical flow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-DAD and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix. LC-MS/MS is generally superior for bioanalytical applications due to its higher sensitivity and selectivity. However, for less complex matrices or when higher concentrations are expected, a well-validated HPLC-DAD method can provide accurate and reliable results more economically. Cross-validation between these methods, or between different laboratories using the same method, is essential to ensure the consistency and comparability of data, which is a cornerstone of robust scientific research and drug development.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. 10 Statistical Analysis Methods for Research [dovetail.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. benchchem.com [benchchem.com]
- 13. extractalpha.com [extractalpha.com]
Bioavailability of Quercetin Metabolites: A Comparative Guide to Quercetin 3-Sulfate and Quercetin Glucuronides
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a prominent dietary flavonoid, is extensively studied for its antioxidant, anti-inflammatory, and potential therapeutic properties. However, its clinical efficacy is intrinsically linked to its bioavailability, which is characterized by rapid and extensive metabolism following oral ingestion. Quercetin aglycone is rarely found in systemic circulation; instead, it is biotransformed into conjugated metabolites, primarily glucuronides and sulfates.[1][2][3] This guide provides an objective comparison of the bioavailability of two major classes of these metabolites: quercetin 3-sulfate and quercetin glucuronides, supported by experimental data and detailed methodologies.
Comparative Bioavailability Analysis
Direct comparative studies on the oral administration of isolated this compound versus isolated quercetin glucuronides are scarce. The existing body of research focuses on analyzing the profile of circulating metabolites after the administration of quercetin aglycone or its glycosides. These studies reveal that both sulfated and glucuronidated conjugates are the predominant forms of quercetin found in plasma.[4][5]
In rats fed a diet containing quercetin, the resulting plasma metabolites were identified as sulfo- and glucurono-sulfo conjugates.[4] Studies in humans have identified quercetin-3'-sulfate and quercetin-3-glucuronide as major metabolites in plasma.[1]
A key pharmacokinetic study in rats provides a direct comparison between orally administered quercetin aglycone and quercetin-3-O-β-glucuronide (Q3G).[6][7] The results demonstrated that after oral administration of quercetin, the plasma concentration of its metabolite Q3G was approximately 18-fold higher than that of the parent quercetin aglycone, establishing Q3G as a major, and more bioavailable, active component in plasma.[7][8] When Q3G itself was administered orally, it was absorbed, although more slowly than quercetin aglycone, likely due to its higher polarity which hinders passive diffusion across cell membranes.[6]
The data strongly suggests that glucuronidation is a primary and efficient pathway for quercetin absorption and circulation. While sulfated forms are also consistently detected, the quantitative data available for orally administered Q3G highlights its significant contribution to the total bioavailability of quercetin metabolites.
Data Presentation: Pharmacokinetics in Rats
The following table summarizes the pharmacokinetic parameters for quercetin and its metabolite, quercetin-3-O-β-glucuronide (Q3G), in rat plasma following the oral administration of either quercetin aglycone or Q3G. This data is derived from a comparative study and provides the most direct quantitative comparison currently available.
| Compound Administered (100 mg/kg, oral) | Analyte in Plasma | Cmax (ng/mL) | Tmax (h) | AUC (mg·h·L⁻¹) |
| Quercetin | Quercetin | 842.1 ± 508.4 | ~0.75 & ~5 | 1583.9 ± 583.3 |
| Q3G | 6694.5 ± 1690 | ~0.75 & ~5 | 39529.2 ± 6108.2 | |
| Quercetin-3-O-β-glucuronide (Q3G) | Quercetin | 316.1 ± 132 | ~0.75 & ~5 | 1394.6 ± 868.1 |
| Q3G | 4964.8 ± 1095.2 | ~0.75 & ~5 | 24625.1 ± 1563.8 | |
| Data adapted from Yang et al., 2016.[6][7] Values are presented as mean ± SD. The double peaks observed for Tmax may be attributed to enterohepatic recirculation or other complex absorption phenomena.[6] |
Mandatory Visualization
Caption: Metabolic pathway of oral quercetin.
Caption: Workflow for a comparative bioavailability study.
Caption: Distinct signaling pathways for glucose uptake.
Experimental Protocols
The following protocols outline the methodologies typically employed in preclinical studies to assess the bioavailability of quercetin metabolites.
Animal Model and Administration
-
Animal Model: Male Sprague-Dawley rats (240-260 g) are commonly used.[9] Animals are acclimatized for at least five days and fasted for 12 hours prior to the experiment, with free access to water.[9]
-
Dosing and Administration: The test compounds (e.g., quercetin, quercetin-3-glucuronide) are suspended in a suitable vehicle. Administration is performed via oral gavage at a standardized dose (e.g., 50 or 100 mg/kg body weight).[6][10]
Blood Sampling and Plasma Preparation
-
Blood Collection: Following administration, blood samples (approx. 500 µL) are collected at predetermined time points (e.g., 0.167, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the retro-orbital plexus or fossa vein.[9]
-
Plasma Preparation: Blood samples are immediately transferred to heparinized tubes and centrifuged (e.g., 1500 g for 10 minutes) to separate the plasma. The resulting plasma is stored at -80°C until analysis.[9][11]
Quantification of Quercetin Metabolites
Method A: Analysis of Total Quercetin (Aglycone after Hydrolysis) This method is used to determine the total concentration of all quercetin conjugates.
-
Enzymatic Hydrolysis: A plasma aliquot (e.g., 100 µL) is incubated with a β-glucuronidase/sulfatase enzyme mixture (from Helix pomatia) in an acetate buffer (pH 5.0) at 37°C for approximately 2 hours.[11][12] This step cleaves the glucuronide and sulfate groups, converting the metabolites back to quercetin aglycone.
-
Deproteinization and Extraction: Acetonitrile and phosphoric acid are added to the mixture to precipitate proteins.[11] After vortexing and centrifugation, the supernatant containing the liberated quercetin aglycone is collected for analysis.
-
LC-MS/MS Analysis: The extracted sample is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of quercetin aglycone.[13][14]
Method B: Analysis of Individual Conjugates (Without Hydrolysis) This method allows for the specific quantification of this compound and quercetin glucuronides.
-
Sample Pretreatment: Plasma samples are deproteinized, typically with acetonitrile, without the enzymatic hydrolysis step.[11]
-
LC-MS/MS Analysis: A validated UHPLC-MS/MS method is used for the simultaneous determination of the parent compound and its conjugated metabolites.[8][15][16] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically and sensitively detect each target analyte (e.g., quercetin-3-glucuronide, quercetin-3'-sulfate).[7][15]
Pharmacokinetic Analysis
The plasma concentration-time data obtained from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters using non-compartmental models.[12] These parameters include:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time, reflecting overall bioavailability.[12]
Conclusion
Following oral administration, quercetin is extensively metabolized into glucuronidated and sulfated conjugates, which represent its primary circulating forms. While direct pharmacokinetic comparisons of orally administered pure this compound and quercetin glucuronides are limited, evidence from quercetin aglycone and glycoside studies consistently points to both being major metabolites. Quantitative data from a rat study robustly demonstrates that quercetin-3-O-β-glucuronide is a highly significant and bioavailable metabolite, showing plasma concentrations far exceeding the parent aglycone after oral dosing.[8] This suggests that glucuronidation is a highly efficient pathway for systemic delivery of quercetin moieties. Further research focusing on the distinct biological activities and signaling pathways of individual sulfate and glucuronide conjugates is essential to fully understand their contributions to the health effects of quercetin.[17][18]
References
- 1. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pharmacokinetic Study of Different Quercetin Formulations in Healthy Participants: A Diet-Controlled, Crossover, Single- and Multiple-Dose Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the bioavailability of quercetin and catechin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]
- 6. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 11. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-ESI-MS/MS analysis of quercetin in rat plasma after oral administration of biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A New HPLC-MS/MS Method for the Simultaneous Determination of Quercetin and Its Derivatives in Green Coffee Beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quercetin and its metabolite isorhamnetin promote glucose uptake through different signalling pathways in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Differentiating the Biological Effects of Quercetin 3-Sulfate from Other Sulfated Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their antioxidant, anti-inflammatory, and other health-promoting properties. Upon ingestion, these compounds are often metabolized into sulfated derivatives. Quercetin 3-sulfate (Q3S) is a major metabolite of quercetin, one of the most abundant dietary flavonoids. Understanding the distinct biological activities of Q3S in comparison to other sulfated flavonoids, such as those derived from isorhamnetin and kaempferol, is crucial for elucidating their mechanisms of action and for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological effects of this compound and other sulfated flavonoids, supported by available experimental data.
Comparative Analysis of Biological Activities
While direct comparative studies on the biological activities of various sulfated flavonoids are limited, existing research provides insights into their individual effects. This section summarizes the available quantitative data on their antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant capacity of flavonoids and their metabolites is a key aspect of their biological function. It is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, with results typically expressed as IC50 values (the concentration required to scavenge 50% of the radicals).
Table 1: Comparative Antioxidant Activity of Parent Flavonoids (Aglycones)
| Compound | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Reference |
| Quercetin | 3.07 µmol/L | 3.64 µmol/L | [2] |
| Isorhamnetin | 24.61 µmol/L | 14.54 µmol/L | [2] |
| Kaempferol | 5.318 µg/ml | 0.8506 µg/ml | [3] |
Note: The IC50 values for Kaempferol are presented in µg/ml as reported in the source.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways. One of the key targets is cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are mediators of inflammation.
Studies have indicated that quercetin 3'-sulfate can downregulate the expression of COX-2 in human lymphocytes[4]. While direct comparative studies on the COX-2 inhibitory activity of different sulfated flavonoids are scarce, research on the parent compounds reveals differences in their anti-inflammatory potential. For instance, quercetin has been shown to be a more potent inhibitor of COX-2 protein levels compared to kaempferol at certain concentrations[5][6][7][8].
Table 2: Comparative Anti-inflammatory Activity of Parent Flavonoids
| Compound | Effect on COX-2 | Cell Line | Reference |
| Quercetin | Stronger inhibition of protein level (5-50 µM) | Human Umbilical Vein Endothelial Cells | [5][6][7][8] |
| Kaempferol | Weaker inhibition of protein level (5-50 µM) | Human Umbilical Vein Endothelial Cells | [5][6][7][8] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the biological activities of flavonoids and their metabolites.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate or cuvettes, add different concentrations of the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[9][10]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.
-
Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add different concentrations of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.[9][10]
-
Cell Viability Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's glycine buffer).
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control.
-
Signaling Pathways and Mechanisms of Action
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. While specific pathways for sulfated metabolites are still under investigation, the known pathways of their parent compounds provide a valuable framework.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quercetin and kaempferol have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like COX-2 and iNOS[6][7][8]. It is plausible that their sulfated metabolites could retain or possess modified activity on this pathway.
Caption: Simplified NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Quercetin has been shown to modulate this pathway, which could contribute to its anti-cancer effects. Isorhamnetin, a metabolite of quercetin, has also been implicated in modulating pathways related to glucose uptake, which can be linked to PI3K/Akt signaling[11][12].
Caption: Overview of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation, differentiation, and survival. Both quercetin and isorhamnetin have been shown to influence this pathway, which is relevant to their potential anti-cancer and anti-inflammatory activities[3][11][12][13].
Caption: The MAPK/ERK signaling cascade.
Conclusion
This compound and other sulfated flavonoids represent a promising area of research for the development of new therapeutic agents. While direct comparative data on their biological activities is still emerging, the available evidence suggests that sulfation can significantly modulate the antioxidant and anti-inflammatory properties of the parent flavonoids. Further studies employing standardized experimental protocols are necessary to fully elucidate the distinct biological profiles of these metabolites. A deeper understanding of their interactions with key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK/ERK, will be instrumental in harnessing their therapeutic potential for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dot and Graphviz [sheep-thrills.net]
- 5. A comparison of the effects of kaempferol and quercetin on cytokine-induced pro-inflammatory status of cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. Quercetin and its metabolite isorhamnetin promote glucose uptake through different signalling pathways in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Effects of Quercetin 3-Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo biological activities of Quercetin 3-sulfate, a major metabolite of the dietary flavonoid quercetin. Due to the limited availability of direct in vivo data for this compound, this guide leverages extensive research on its parent compound, quercetin, to provide a comprehensive overview for researchers in pharmacology and drug discovery. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of the potential therapeutic applications of this compound.
Data Presentation
The following tables summarize key quantitative data from various in vitro studies on this compound and comparative in vivo studies on its parent compound, quercetin.
Table 1: In Vitro Effects of this compound and Quercetin
| Parameter | Compound | Cell Line/System | Concentration/Dose | Observed Effect | Reference |
| Anticancer Activity | |||||
| IC50 | Quercetin 3'-sulfate | MCF-7 (Breast Cancer) | 27.6 µM | Inhibition of cell growth | [1] |
| Apoptosis | Quercetin 3'-sulfate | MCF-7 (Breast Cancer) | 100 µM | 58.2% of cells in early apoptosis after 48h | [1] |
| IC50 | Quercetin | PC-3 (Prostate Cancer) | 120 µM | Inhibition of cell viability | [2] |
| IC50 | Quercetin | CT-26 (Colon Carcinoma) | 80 µM | Inhibition of cell viability | [2] |
| Anti-inflammatory Activity | |||||
| TNF-α Production | Quercetin | LPS-stimulated RAW264.7 Macrophages | 20 µM | Significant reduction in TNF-α mRNA levels | |
| IL-6 Production | Quercetin | LPS-stimulated RAW264.7 Macrophages | 20 µM | Significant reduction in IL-6 mRNA levels | |
| Antioxidant Activity | |||||
| DPPH Radical Scavenging | Quercetin | Cell-free assay | 30 µM | ~90% scavenging activity | |
| Superoxide Scavenging | Quercetin | Zymosan-stimulated Macrophages | 30 µM | Significant inhibition of superoxide production |
Table 2: In Vivo Effects of Quercetin
| Parameter | Animal Model | Dosage | Observed Effect | Reference |
| Anticancer Activity | ||||
| Tumor Volume Reduction | MCF-7 Xenograft in Mice | 50 µg/g daily | Significant inhibition of tumor growth | [3] |
| Tumor Volume Reduction | PC-3 Xenograft in Mice | 20 mg/kg/day (i.p.) | Significant reduction in tumor volume and weight | [4] |
| Anti-inflammatory Activity | ||||
| Paw Edema Reduction | Carrageenan-induced Paw Edema in Rats | 10 mg/kg | Significant reduction in exudate volume, protein, and cell counts | [5][6] |
| Intestinal Inflammation | LPS-induced Intestinal Inflammation in Mice | 50 mg/kg/day (gavage) | Significant reduction in inflammation and protection of colon and cecum structure | [7] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility and validation of findings.
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound or quercetin for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The optical density is measured at 490 nm using a microplate reader.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.
-
Data Acquisition: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.
In Vivo Protocols
1. Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Treatment: Quercetin (or vehicle control) is administered intraperitoneally 30 minutes before the carrageenan injection.[8]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.[8]
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators such as TNF-α, IL-1β, and PGE2.[8]
2. Lipopolysaccharide (LPS)-Induced Inflammation in Mice
-
Animals: C57BL/6 mice are used.
-
Treatment: Mice are pre-treated with quercetin (e.g., 25 or 50 mg/kg, i.p.) or vehicle daily for 7 days.[9]
-
Induction of Inflammation: On the day of the experiment, mice receive an intraperitoneal injection of LPS (e.g., 30 mg/kg).[9]
-
Monitoring: Survival rates and body weights are monitored for a set period (e.g., 72 hours).[9]
-
Sample Collection: Blood and tissue samples can be collected at the end of the study to measure serum levels of inflammatory cytokines (e.g., IL-1β, IL-18) and assess tissue pathology.[9]
3. Xenograft Tumor Model in Mice
-
Cell Preparation: A suspension of cancer cells (e.g., MCF-7, 5 x 10⁶ cells per mouse) is prepared in a suitable medium.
-
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Treatment: Once the tumors reach a palpable size (e.g., 100 mm³), mice are treated with quercetin (e.g., 20 mg/kg/day, i.p.) or vehicle.[4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (length × width²)/2.[10]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and can be used for further analysis (e.g., Western blotting, immunohistochemistry).[3][10]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by quercetin and a general experimental workflow.
References
- 1. Different antitumor effects of quercetin, quercetin-3′-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcpjournal.org [jcpjournal.org]
- 4. Item - Quercetin inhibits tumor growth in a xenograft mouse model. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Inhibitory effect of quercetin on carrageenan-induced inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academy.miloa.eu [academy.miloa.eu]
- 7. Quercetin effectively improves LPS-induced intestinal inflammation, pyroptosis, and disruption of the barrier function through the TLR4/NF-κB/NLRP3 signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Efficacy studies comparing Quercetin 3-sulfate to its parent compound, quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of the flavonoid quercetin and its primary plasma metabolite, quercetin 3-sulfate. The following sections present quantitative data from experimental studies, detailed methodologies for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of their respective activities.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize key quantitative data from comparative studies on the efficacy of quercetin and this compound in various biological models.
Table 1: Anti-Cancer Efficacy in Human Breast Cancer (MCF-7) Cells
| Compound | IC50 (µM) for Cell Growth Inhibition | Early Phase Apoptosis Induction (at 100 µM for 48h) |
| Quercetin | 23.1[1] | 70.8%[1] |
| Quercetin 3'-sulfate | 27.6[1] | 58.2%[1] |
Table 2: Effects on Endothelial Function and Angiogenesis
| Compound | Effect on Endothelial-Derived NO Response (under oxidative stress) | Inhibition of NADPH Oxidase-Derived O₂⁻ Release | VEGF-Induced Angiogenesis |
| Quercetin | Partial prevention of impairment[2] | Inhibition at ≥10 µM[2] | - |
| Quercetin 3'-sulfate | Partial prevention of impairment[2] | Inhibition at ≥10 µM[2] | Opposing effects to quercetin-3-glucuronide |
Table 3: Neuroprotective Effects
| Compound | Binding Affinity to 67-kDa Laminin Receptor (67LR) | Neuroprotection against Serum Starvation-Induced Cell Death (at 1-10 nM) |
| Quercetin | High affinity | Less effective |
| Quercetin 3-O-sulfate | High affinity, comparable to EGCG | More effective than quercetin |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability and Growth Inhibition Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxicity of compounds on MCF-7 cells.[3][4]
-
Cell Seeding: Human breast cancer cells (MCF-7) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either quercetin or this compound. Control wells receive the vehicle (e.g., DMSO) at the same final concentration used for the test compounds. The cells are then incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol outlines the procedure for quantifying apoptosis in MCF-7 cells treated with quercetin or its metabolites.[3][5][6][7]
-
Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with the desired concentrations of quercetin, this compound, or vehicle control for the specified duration (e.g., 48 hours).
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA, and the cell suspension is combined with the floating cells from the medium. The cells are then centrifuged and washed with cold PBS.
-
Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) staining solution are added to the cell suspension according to the manufacturer's instructions. The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC fluorescence (indicating early apoptosis) is typically detected in the FL1 channel, and PI fluorescence (indicating late apoptosis or necrosis) is detected in the FL2 channel.
-
Data Interpretation: The flow cytometry data is analyzed to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
In Vivo Angiogenesis Assessment (Rabbit Cornea Assay)
This protocol describes a widely used in vivo model to assess the pro- or anti-angiogenic effects of compounds.[8][9]
-
Pellet Preparation: Slow-release pellets are prepared by incorporating the test compound (quercetin or this compound) and a pro-angiogenic factor, such as Vascular Endothelial Growth Factor (VEGF), into a polymer matrix (e.g., Hydron). Control pellets contain only the polymer or the polymer with VEGF.
-
Surgical Procedure: Under anesthesia, a small pocket is surgically created in the avascular cornea of a rabbit. The prepared pellet is then implanted into this pocket.
-
Observation and Quantification: The corneal neovascularization is observed and documented daily for a period of up to two weeks using a slit-lamp biomicroscope. The angiogenic response is quantified by measuring the length and density of the newly formed blood vessels growing from the limbal vasculature towards the implanted pellet. An angiogenic score can be calculated based on these measurements.
-
Data Analysis: The angiogenic scores of corneas implanted with pellets containing the test compounds are compared to those of control corneas to determine the pro- or anti-angiogenic efficacy.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparative efficacy of quercetin and this compound.
References
- 1. Different antitumor effects of quercetin, quercetin-3'-sulfate and quercetin-3-glucuronide in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]
- 3. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin Suppresses Twist to Induce Apoptosis in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Rabbit Corneal Pocket Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Quercetin 3-Sulfate Pathways in Different Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the tissue-specific metabolism of bioactive compounds is paramount for elucidating their mechanisms of action and therapeutic potential. This guide provides a comparative overview of the metabolic pathways of Quercetin 3-sulfate, a major metabolite of the dietary flavonoid quercetin, across various tissues. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
Quercetin, a flavonoid abundant in fruits and vegetables, undergoes extensive metabolism in the body, with this compound emerging as a key circulating metabolite.[1] The biotransformation of quercetin, particularly its sulfation, is not uniform across all tissues. This variation in metabolic activity can significantly influence the local concentration and, consequently, the biological effects of quercetin metabolites. This guide delves into the comparative aspects of this compound pathways, presenting quantitative data, experimental protocols, and visual representations of the underlying biochemical processes.
Tissue Distribution of Quercetin Metabolites: A Comparative Overview
While data specifically isolating this compound concentrations across a range of tissues is limited in publicly available literature, studies on the overall distribution of quercetin and its metabolites provide valuable insights. Research in animal models has demonstrated a wide distribution of quercetin metabolites, with notable accumulation in the lungs, liver, and kidneys.
A study by de Boer et al. (2005) investigated the tissue distribution of quercetin and its metabolites in rats and pigs after dietary supplementation. The findings, summarized in the table below, highlight the differential accumulation of total quercetin metabolites in various organs.
Table 1: Total Concentration of Quercetin and its Metabolites in Various Tissues of Rats and Pigs [2][3]
| Tissue | Rat (0.1% Quercetin Diet) (nmol/g) | Rat (1% Quercetin Diet) (nmol/g) | Pig (500 mg/kg Body Wt) (nmol/g) |
| Lungs | 3.98 | 15.3 | - |
| Liver | - | - | 5.87 |
| Kidney | - | - | 2.51 |
| Brain | Low | Low | Low |
| White Fat | Low | Low | - |
| Spleen | Low | Low | Low |
| Heart | - | - | Low |
Data sourced from de Boer et al. (2005).[2][3]
These findings suggest that the lungs, liver, and kidneys are significant sites for the accumulation of quercetin metabolites.[2][3] Although not specific to this compound, this data points towards these organs as key players in the metabolism and disposition of quercetin.
Comparative Sulfotransferase Activity
The formation of this compound is catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A1.[4][5] The activity of these enzymes can vary significantly between different tissues, leading to tissue-specific differences in the rate of quercetin sulfation. A study by De Santi et al. (2000) compared the sulfotransferase activity in human liver and duodenum using 4-nitrophenol as a substrate, providing insights into the relative sulfating capacity of these tissues.
Table 2: Comparative Sulfotransferase Activity in Human Liver and Duodenum [6]
| Substrate | Liver (pmol/min/mg protein) | Duodenum (pmol/min/mg protein) |
| 4-Nitrophenol | 343 ± 92 | 164 ± 22 |
| Dopamine | 15 ± 11 | 656 ± 516 |
| (-)-Salbutamol | 153 ± 31 | 654 ± 277 |
| Minoxidil | 156 ± 47 | 105 ± 7 |
| Paracetamol | 229 ± 86 | 328 ± 187 |
Data represents the mean ± SD. Sourced from De Santi et al. (2000).[6]
The data indicates that while the liver exhibits higher sulfotransferase activity towards the model substrate 4-nitrophenol, the duodenum shows significantly higher activity for other substrates like dopamine and (-)-salbutamol.[6] This highlights the tissue-specific nature of SULT activity, which likely extends to the metabolism of quercetin.
Experimental Protocols
For researchers aiming to conduct comparative metabolomics studies of this compound, the following protocol outlines a general workflow for tissue sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To extract and quantify this compound from different tissue samples.
Materials:
-
Tissue samples (e.g., liver, kidney, lung)
-
Homogenizer
-
Ice-cold methanol (with antioxidants like ascorbic acid or BHT)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
-
This compound analytical standard
-
Internal standard (e.g., isotopically labeled this compound)
Procedure:
-
Tissue Homogenization:
-
Accurately weigh the frozen tissue sample.
-
Homogenize the tissue in 3-5 volumes of ice-cold methanol. The organic solvent serves to precipitate proteins and extract the metabolites.
-
-
Protein Precipitation and Extraction:
-
Vortex the tissue homogenate vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins and cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte of interest (this compound) using an appropriate solvent.
-
-
Sample Concentration:
-
Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and the internal standard.
-
Visualizing the Pathways and Workflow
To better understand the metabolic processes and the experimental design, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparative metabolomics.
Caption: Formation of this compound.
Conclusion
The available evidence strongly suggests that the metabolism of quercetin, particularly its sulfation to form this compound, is a tissue-dependent process. The lungs, liver, and kidneys appear to be key sites for the accumulation of quercetin metabolites, and variations in sulfotransferase enzyme activity across different tissues likely contribute to the differential formation of this compound. For researchers in drug development and nutritional science, a deeper understanding of these tissue-specific metabolic pathways is crucial for predicting the efficacy and potential side effects of quercetin and its derivatives. The provided experimental framework offers a starting point for further investigations into the comparative metabolomics of this compound, which will undoubtedly contribute to a more complete picture of its physiological role.
References
- 1. mdpi.com [mdpi.com]
- 2. Tissue distribution of quercetin in rats and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of phenol sulfotransferase (SULT1A1) by quercetin in human adult and foetal livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential inhibition of human liver and duodenum sulphotransferase activities by quercetin, a flavonoid present in vegetables, fruit and wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Quercetin 3-Sulfate: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Quercetin 3-sulfate (Q3S) as a novel therapeutic agent. It offers an objective comparison of its performance against its parent compound, quercetin, and other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways are visually represented to facilitate understanding of its mechanism of action.
Executive Summary
This compound, a primary metabolite of quercetin found in human plasma, demonstrates significant therapeutic potential.[1] While quercetin itself has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties, its low bioavailability limits its clinical utility.[2] Q3S, being a major circulating form, is increasingly recognized for its own biological activities, which in some cases are comparable to or even distinct from quercetin. This guide consolidates the existing evidence to support the further investigation and development of this compound as a viable therapeutic candidate.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data comparing the biological activities of this compound and quercetin.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Parameter | Result | Reference |
| This compound | LPS-induced Nitric Oxide (NO) Production | Porcine Coronary Artery Segments | % Inhibition | Significant reduction in NO production | [3] |
| Quercetin | LPS-induced Nitric Oxide (NO) Production | Porcine Coronary Artery Segments | % Inhibition | Significant reduction in NO production | [3] |
| Quercetin | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | ~6 µM | [4] |
Table 2: In Vitro Anti-cancer Activity
| Compound | Cell Line | Assay | Key Parameter | Result | Reference |
| This compound | MCF-7 (Breast Cancer) | Cell Viability | IC50 | 27.6 µM | [5] |
| Quercetin | MCF-7 (Breast Cancer) | Cell Viability | IC50 | 23.1 µM | [5] |
| Quercetin 3-glucuronide | MCF-7 (Breast Cancer) | Cell Viability | IC50 | 73.2 µM | [5] |
Table 3: In Vitro Antioxidant Activity
| Compound | Assay | Key Parameter | Result | Reference |
| Quercetin | DPPH Radical Scavenging | IC50 | 4.60 ± 0.3 µM | [6] |
| Quercetin | ABTS Radical Scavenging | IC50 | 48.0 ± 4.4 µM | [6] |
| This compound | DPPH/ABTS Radical Scavenging | IC50 | Data not available in search results |
Note: Direct comparative data for the antioxidant activity of this compound using DPPH and ABTS assays with IC50 values was not found in the provided search results. The data for quercetin is provided as a benchmark.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.[7]
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
2. In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This protocol is based on the Griess assay to measure nitric oxide production in RAW 264.7 macrophages.[8][9][10]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only control.
Signaling Pathways and Mechanisms of Action
Quercetin and its metabolites, including this compound, are known to modulate various signaling pathways involved in cell proliferation, inflammation, and apoptosis. One of the key pathways affected is the PI3K/Akt signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of Quercetin-Treated K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academy.miloa.eu [academy.miloa.eu]
- 8. mdpi.com [mdpi.com]
- 9. thaiscience.info [thaiscience.info]
- 10. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Quercetin 3-Sulfate
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of Quercetin 3-sulfate waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in pure form or in solution, must adhere to federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4].
-
Waste Identification and Segregation :
-
Waste Collection and Storage :
-
Collect waste in a designated, properly labeled, and chemically compatible container with a secure, leak-proof closure[4][6]. The container should be in good condition and free from damage[4].
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5][6][7]. The SAA must be inspected weekly for any signs of leakage[5].
-
-
Requesting Waste Pickup :
-
Disposal of Empty Containers :
-
A container that has held this compound should be considered hazardous.
-
To decontaminate an empty container, triple rinse it with a suitable solvent (such as water or another solvent capable of removing the residue)[3].
-
The rinsate from this process must be collected and disposed of as hazardous waste[3].
-
After triple rinsing, deface or remove all chemical labels from the container before disposing of it as regular trash[3].
-
-
Spill Management :
-
In the event of a spill, immediately evacuate the area and alert others.
-
Wearing appropriate PPE, clean up the spill using absorbent materials.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste[3].
-
Quantitative Data Summary
For general laboratory chemical waste, certain quantitative limits and conditions apply. The following table summarizes key regulatory thresholds, primarily based on the Resource Conservation and Recovery Act (RCRA) guidelines.
| Parameter | Guideline | Citation |
| Satellite Accumulation Area (SAA) Volume Limit | A maximum of 55 gallons of hazardous waste may be stored. | [6][7] |
| Acutely Toxic Waste (P-list) SAA Limit | A maximum of one quart of liquid or one kilogram of solid may be accumulated. | [7] |
| Container Headroom | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | [5] |
| pH for Aqueous Waste Drain Disposal | Aqueous solutions may only be disposed of down the drain if the pH is between 5.0 and 12.5 and the chemical is degradable by wastewater treatment. Note: This is generally not recommended for compounds like this compound. | [5] |
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following workflow diagram has been created.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Quercetin 3-sulfate
Essential Safety and Handling Guide for Quercetin 3-Sulfate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes and dust.[2] |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile gloves are recommended. Gloves should be inspected for integrity before each use and changed frequently.[2] |
| Body Protection | Lab Coat/Gown | An impervious, long-sleeved lab coat or gown is required. It should be fully buttoned or tied for maximum coverage.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | To be used when handling the powder outside of a certified chemical fume hood or in areas with inadequate ventilation to prevent inhalation of dust particles.[2] |
Operational Plan: Safe Handling Procedure
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
Preparation
-
Ensure a certified chemical fume hood is operational.[2]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don all required personal protective equipment as specified in Table 1.[2]
Handling
-
Conduct all weighing and solution preparation of this compound powder inside a chemical fume hood to avoid the formation and inhalation of dust.[2][3]
-
Use dedicated spatulas and glassware.[2]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Keep the container tightly sealed when not in use.[4]
Storage
-
Store this compound in a tightly sealed, clearly labeled container.[1]
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation
-
Collect all this compound-contaminated materials (e.g., pipette tips, gloves, empty vials) in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
Disposal Procedure
-
Dispose of the hazardous waste according to local, regional, and national environmental regulations.[6] Chemical waste generators must ensure complete and accurate classification of the waste.[6]
-
Contaminated clothing should be removed, and washed before reuse.[1][4]
Emergency Procedures
Table 2: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1][3] |
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Key safety considerations for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
